molecular formula C37H73NO3 B3026340 C19-Ceramide

C19-Ceramide

Cat. No.: B3026340
M. Wt: 580.0 g/mol
InChI Key: SNMLDULQFHAZRC-RQDJVNCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cer(d18:1/19:0) is a Cer(d37:1).

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]nonadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-37(41)38-35(34-39)36(40)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32,35-36,39-40H,3-29,31,33-34H2,1-2H3,(H,38,41)/b32-30+/t35-,36+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMLDULQFHAZRC-RQDJVNCUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the C19-Ceramide Synthesis Pathway in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. While the synthesis and function of even-chain ceramides are well-documented, the pathways governing the formation of odd-chain ceramides, such as C19-ceramide, are less understood. This technical guide provides a comprehensive overview of the putative this compound synthesis pathway in mammalian cells, drawing parallels with the established mechanisms of even-chain ceramide production. It details the enzymatic machinery, potential regulatory mechanisms, and offers adapted experimental protocols for the investigation of this compound. Furthermore, this guide explores the potential signaling roles of this compound and presents the information in a structured format, including quantitative data tables and detailed pathway diagrams, to facilitate further research and drug development in this emerging area.

Introduction to Ceramide Synthesis

Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingoid base, typically sphingosine (B13886), N-acylated with a fatty acid of varying chain length. In mammalian cells, ceramide synthesis occurs through two primary routes: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis.[1] The product, 3-ketosphinganine, is then reduced to sphinganine (B43673). A family of six ceramide synthases (CerS1-6) subsequently catalyzes the acylation of sphinganine with a fatty acyl-CoA to form dihydroceramide (B1258172).[2][3] Finally, dihydroceramide desaturase introduces a double bond to yield ceramide.[4]

  • Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin, in the lysosomes to yield sphingosine. This sphingosine can then be re-acylated by ceramide synthases in the ER to form ceramide.[3]

The Putative this compound Synthesis Pathway

While the synthesis of even-chain ceramides (e.g., C16, C18, C24) is well-characterized, with specific CerS isoforms showing distinct preferences for even-chain fatty acyl-CoAs, the synthesis of odd-chain ceramides like this compound is not explicitly defined.[5] It is hypothesized that this compound is synthesized through the promiscuous activity of one or more of the known CerS enzymes utilizing a C19:0 fatty acyl-CoA substrate.

Key Enzymes and Substrate Specificity

The six mammalian ceramide synthases (CerS1-6) are transmembrane proteins located in the endoplasmic reticulum and are the key determinants of the acyl-chain length of ceramides.[2][6] Their known substrate specificities are summarized in the table below.

Ceramide SynthasePrimary Acyl-CoA SubstratesResulting Ceramide Species
CerS1 C18:0-CoAC18-Ceramide
CerS2 C22:0-CoA, C24:0-CoA, C24:1-CoAC22-, C24-, C24:1-Ceramides
CerS3 C26:0-CoA and longerUltra-long chain Ceramides
CerS4 C18:0-CoA, C20:0-CoAC18-, C20-Ceramides
CerS5 C16:0-CoAC16-Ceramide
CerS6 C14:0-CoA, C16:0-CoAC14-, C16-Ceramides

Table 1: Substrate specificities of mammalian ceramide synthases.[2][5][7]

The synthesis of this compound would necessitate the availability of C19:0-CoA and the ability of a CerS enzyme to utilize it as a substrate. While no CerS has been identified to have a primary specificity for C19:0-CoA, studies involving chimeric CerS proteins have shown that the acyl-CoA specificity is determined by a region of approximately 150 amino acids within the Tram-Lag-CLN8 (TLC) domain.[6][8] This suggests a degree of plasticity in substrate recognition, making it plausible that certain CerS isoforms could accommodate and utilize C19:0-CoA, albeit likely with lower efficiency than their preferred even-chain substrates. CerS4, with its specificity for C18-C22 fatty acids, could be a potential candidate for the synthesis of this compound.[2]

De Novo Synthesis Pathway for this compound

The de novo synthesis of this compound would follow the canonical pathway, with the key differentiating step being the utilization of C19:0-CoA by a ceramide synthase.

G De Novo this compound Synthesis Pathway cluster_ER Endoplasmic Reticulum serine Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto_sphinganine 3-Ketosphinganine spt->keto_sphinganine ksr 3-Ketosphinganine Reductase keto_sphinganine->ksr sphinganine Sphinganine ksr->sphinganine cers Ceramide Synthase (e.g., CerS4) sphinganine->cers c19_coa C19:0-CoA c19_coa->cers dh_c19_cer Dihydro-C19-Ceramide cers->dh_c19_cer degs1 Dihydroceramide Desaturase 1 (DEGS1) dh_c19_cer->degs1 c19_cer This compound degs1->c19_cer

A simplified diagram of the de novo this compound synthesis pathway.

Experimental Protocols

Investigating the this compound synthesis pathway requires robust experimental methodologies. The following protocols are adapted from established methods for general ceramide analysis and can be specifically tailored for this compound.

Ceramide Synthase Activity Assay (In Vitro)

This assay measures the activity of CerS enzymes in cell or tissue homogenates using a C19:0 fatty acyl-CoA substrate.

Materials:

  • Cell or tissue homogenate

  • Reaction buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.[9]

  • Sphinganine substrate

  • C19:0-CoA substrate

  • C17:0-ceramide internal standard

  • Chloroform/methanol (1:2, v/v)

  • HPLC-grade solvents

Procedure:

  • Prepare cell or tissue homogenates by Dounce homogenization in lysis buffer.[9]

  • Determine protein concentration of the homogenate using a BCA assay.

  • Set up the 100 µL reaction mixture containing reaction buffer, 10 µM sphinganine, 50 µM C19:0-CoA, and 50 µg of homogenate protein.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1.5 mL of chloroform/methanol (1:2, v/v).

  • Spike the mixture with a known amount of C17:0-ceramide as an internal standard.

  • Perform lipid extraction using the Bligh-Dyer method.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Quantify the newly synthesized C19-dihydroceramide and this compound by LC-MS/MS.

G Ceramide Synthase Activity Assay Workflow homogenate Cell/Tissue Homogenate reaction Incubate with Sphinganine & C19:0-CoA homogenate->reaction stop Stop Reaction (Chloroform/Methanol) reaction->stop standard Add Internal Standard (C17-Ceramide) stop->standard extract Lipid Extraction standard->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify this compound analyze->quantify

Workflow for in vitro ceramide synthase activity assay.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

Sample Preparation:

  • Lipid extraction from cells or tissues is performed using a modified Bligh-Dyer method.

  • An odd-chain ceramide internal standard (e.g., C17:0-ceramide) is added prior to extraction for normalization.[10][11]

  • The lipid extract is dried and reconstituted in a suitable solvent for injection.

LC-MS/MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.[13]

  • Gradient: A suitable gradient from mobile phase A to B is used to separate the different ceramide species.

  • Mass Spectrometry: Operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C19:0-Ceramide CalculatedCalculated
C17:0-Ceramide (IS) CalculatedCalculated

Table 2: Example MRM transitions for this compound analysis. The exact m/z values will depend on the specific adduct ion being monitored.

Potential Signaling Roles of this compound

Ceramides, in general, are potent signaling molecules involved in a variety of cellular processes.[14][15] They can modulate the activity of protein kinases and phosphatases, and influence membrane properties. The specific signaling roles of this compound are yet to be elucidated but are likely to overlap with those of other ceramide species.

General Ceramide-Mediated Signaling Pathways:

  • Apoptosis: Ceramides can induce apoptosis by activating stress-activated protein kinases (SAPK/JNK) and promoting the release of pro-apoptotic factors from mitochondria.[16]

  • Cell Cycle Arrest: Accumulation of ceramide can lead to cell cycle arrest at the G1/S and G2/M checkpoints.

  • Inflammation: Ceramides are implicated in inflammatory responses, often acting downstream of pro-inflammatory cytokines like TNF-α.

  • Insulin (B600854) Signaling: Elevated ceramide levels are associated with insulin resistance.

It is crucial to investigate whether this compound has unique signaling properties or target specificities that distinguish it from its even-chain counterparts.

G General Ceramide Signaling Pathways cluster_stimuli Cellular Stress / Stimuli cluster_synthesis Ceramide Synthesis cluster_effects Downstream Cellular Effects stress UV, Chemotherapy, TNF-α cers Ceramide Synthases (CerS) stress->cers ceramide Ceramide (including this compound) cers->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle inflammation Inflammation ceramide->inflammation insulin Insulin Resistance ceramide->insulin

Overview of general ceramide-mediated signaling cascades.

Conclusion and Future Directions

The synthesis of this compound in mammalian cells represents an intriguing and underexplored area of sphingolipid biology. While the precise enzymatic machinery and regulatory networks remain to be fully elucidated, the established principles of even-chain ceramide synthesis provide a solid framework for future investigations. The experimental protocols outlined in this guide offer a starting point for researchers to quantify this compound and probe its functional significance. Future research should focus on identifying the specific CerS isoform(s) responsible for this compound synthesis, determining its cellular and tissue distribution, and uncovering its unique signaling roles in health and disease. Such studies will be instrumental for the development of novel therapeutic strategies targeting odd-chain ceramide metabolism.

References

The Enigmatic Role of C19-Ceramide in Neuronal Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on C19-Ceramide: Direct research on the biological function of this compound in neurons is notably limited in current scientific literature. The majority of studies focus on even-numbered acyl chain ceramides (B1148491) (e.g., C16:0, C18:0, C24:0) or utilize short-chain ceramides (e.g., C2, C6) as experimental tools. Odd-chain ceramides, such as C17 and C25, are often used as internal standards in analytical techniques due to their low natural abundance.[1] This guide will, therefore, extrapolate the potential functions of this compound based on the well-established roles of other ceramide species in the nervous system, providing a framework for future investigation.

Introduction to Ceramides in the Nervous System

Ceramides are a class of sphingolipids that serve as critical signaling molecules in a myriad of cellular processes within the central nervous system (CNS), including neuronal development, differentiation, apoptosis, and senescence.[2][3][4] They are central to the metabolism of all complex sphingolipids, which are abundant in neural cell membranes and are potent regulators of brain homeostasis.[2][5] The biological activity of a ceramide is profoundly influenced by the length of its N-acyl chain, with different ceramide synthases (CerS) exhibiting specificity for fatty acid chain lengths.[2][5] For instance, CerS1 is highly expressed in the brain and primarily synthesizes C18-ceramide.[2]

An imbalance in ceramide metabolism is implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebrovascular diseases.[6][7][8] Elevated ceramide levels are often associated with neuronal apoptosis and inflammation.[9][10]

Ceramide Biosynthesis and Metabolism in Neurons

Ceramides are generated in neurons through three primary pathways:

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions culminates in the formation of dihydroceramide, which is then desaturated to produce ceramide.[2]

  • Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases (SMases), both acid and neutral, hydrolyze sphingomyelin in cellular membranes to generate ceramide. This pathway is a rapid response to cellular stress.[3][9]

  • Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, by reacylating it to form ceramide.[2]

The specific pathway utilized for ceramide generation can influence its subcellular localization and downstream signaling effects.

Signaling Pathways Modulated by Ceramides in Neurons

Ceramides act as second messengers, influencing a variety of signaling cascades that are crucial for neuronal function and survival.

Apoptosis

One of the most extensively studied roles of ceramides in neurons is the induction of apoptosis, or programmed cell death.[9][11] Elevated ceramide levels can trigger neuronal apoptosis through several mechanisms:

  • Mitochondrial Pathway: Ceramides can directly impact mitochondria, leading to the generation of reactive oxygen species (ROS), mitochondrial depolarization, and the release of cytochrome c.[9] This initiates a caspase cascade, ultimately leading to cell death. Specifically, ceramide has been shown to activate the caspase-9/caspase-3 pathway.[12]

  • Kinase and Phosphatase Regulation: Ceramides can modulate the activity of various kinases and phosphatases. For example, they can activate stress-activated protein kinases like JNK and p38 MAPK, which are involved in apoptotic signaling.[6][9] Conversely, they can lead to the dephosphorylation and inactivation of pro-survival proteins such as Akt.[12]

// Nodes Stress [label="Cellular Stress\n(e.g., Oxidative Stress, TNF-α)", fillcolor="#F1F3F4"]; SMase [label="Sphingomyelinase\n(SMase) Activation", fillcolor="#F1F3F4"]; Ceramide [label="↑ this compound\n(Hypothesized)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt\n(Pro-survival)", fillcolor="#FBBC05", fontcolor="#202124"]; JNK_p38 [label="JNK / p38 MAPK\n(Stress Kinases)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome C\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Neuronal Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stress -> SMase; SMase -> Ceramide; Ceramide -> Akt [arrowhead=tee, label="Inhibits"]; Ceramide -> JNK_p38 [label="Activates"]; Ceramide -> Mitochondria [label="Induces Stress"]; Mitochondria -> CytochromeC; CytochromeC -> Caspase9; JNK_p38 -> Caspase9 [style=dashed]; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }

Ceramide-Mediated Apoptotic Signaling in Neurons.
Autophagy

Ceramides have also been implicated in the regulation of autophagy, a cellular process for degrading and recycling cellular components.[12] This process can have both pro-survival and pro-death roles depending on the cellular context. Ceramide-induced autophagy can be triggered by the inhibition of the Akt/mTOR pathway, a key regulator of cell growth and proliferation.[12]

// Nodes Ceramide [label="↑ this compound\n(Hypothesized)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt_mTOR [label="Akt/mTOR Pathway\n(Pro-growth)", fillcolor="#FBBC05", fontcolor="#202124"]; Beclin1_Bcl2 [label="Beclin-1:Bcl-2\nComplex", fillcolor="#F1F3F4"]; JNK1 [label="JNK1", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_p [label="Bcl-2 Phosphorylation", fillcolor="#F1F3F4"]; Autophagy_Induction [label="Autophagy\nInduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Fate [label="Cell Survival or Death", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ceramide -> Akt_mTOR [arrowhead=tee, label="Inhibits"]; Ceramide -> JNK1 [label="Activates"]; JNK1 -> Bcl2_p; Bcl2_p -> Beclin1_Bcl2 [label="Dissociates"]; Akt_mTOR -> Autophagy_Induction [arrowhead=tee, label="Inhibits"]; Beclin1_Bcl2 -> Autophagy_Induction [style=dashed, label="Promotes"]; Autophagy_Induction -> Cell_Fate; }

Regulation of Autophagy by Ceramide in Neurons.

Quantitative Data on Ceramide Function in Neurons

While specific data for this compound is unavailable, studies on other ceramides provide quantitative insights into their effects.

Ceramide SpeciesCell TypeConcentrationEffectReference
C2-ceramideRat Cortical Neurons10-50 µMDose-dependent induction of apoptosis.[9]
C2-ceramideSH-SY5Y Neuroblastoma25 µMSignificant decrease in cell viability.[12]
C6-ceramideHippocampal NeuronsLow concentrationsPromotes survival and neurite outgrowth.[8]
C6-ceramideHippocampal NeuronsHigh concentrationsInduces apoptosis.[8]
C18-ceramideBrain Tissue-Levels regulated by CerS1, crucial for neuronal function.[2][5]
C24-ceramideBrain Tissue-Enriched in oligodendrocytes and myelin.[5]

Experimental Protocols

Quantification of Ceramides by LC-ESI-MS/MS

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for quantifying different ceramide species in biological samples.[1][13]

Sample Preparation (Brain Tissue):

  • Homogenize brain tissue in a suitable buffer.

  • Perform lipid extraction using the Bligh and Dyer method.

  • Add internal standards, such as non-physiological odd-chain ceramides (e.g., C17-ceramide), to the lipid extract.[1]

  • Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Separate the lipid species using reverse-phase high-performance liquid chromatography (HPLC).

  • Introduce the eluent into a tandem mass spectrometer with an electrospray ionization source.

  • Detect and quantify specific ceramide species using multiple reaction monitoring (MRM).

// Nodes Sample [label="Brain Tissue Sample"]; Homogenization [label="Homogenization"]; Extraction [label="Lipid Extraction\n(Bligh & Dyer)"]; Internal_Std [label="Add Internal Standard\n(e.g., C17-Ceramide)"]; Drying [label="Dry & Reconstitute"]; HPLC [label="HPLC Separation"]; ESI [label="Electrospray Ionization"]; MSMS [label="Tandem Mass Spectrometry\n(MRM)"]; Quantification [label="Data Analysis &\nQuantification"];

// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction -> Internal_Std; Internal_Std -> Drying; Drying -> HPLC; HPLC -> ESI; ESI -> MSMS; MSMS -> Quantification; }

Workflow for Ceramide Quantification by LC-MS/MS.
Neuronal Cell Viability Assay

To assess the impact of ceramides on neuronal survival, cell viability assays such as the MTT or LDH assay are commonly used.

  • Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y) in appropriate multi-well plates.

  • Treat the cells with varying concentrations of the ceramide of interest (e.g., a cell-permeable this compound analog) for a defined period.

  • Add the MTT reagent to the wells and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Calculate cell viability as a percentage of the untreated control.

This compound in Neurological Disorders and Therapeutic Potential

Given the association of other ceramides with neurodegenerative diseases, it is plausible that dysregulation of this compound could also contribute to neuronal dysfunction. For example, altered levels of C16:0 and C24:0 ceramides have been reported in the plasma of Alzheimer's disease patients.[6] If this compound is found to be involved in neuronal apoptosis, targeting its synthesis or degradation could represent a novel therapeutic strategy. Inhibitors of ceramide synthases or sphingomyelinases are being explored for their neuroprotective effects.[8]

Future Directions

The biological function of this compound in neurons remains an open area of research. Future studies should focus on:

  • Developing specific analytical methods to accurately quantify endogenous this compound levels in different brain regions and neuronal cell types.

  • Investigating the specific ceramide synthase responsible for this compound production.

  • Elucidating the downstream signaling targets of this compound in neurons.

  • Exploring the role of this compound in the context of various neurological disorders.

By addressing these questions, the scientific community can gain a more complete understanding of the complex role of ceramides in brain health and disease, potentially uncovering new avenues for therapeutic intervention.

References

A Technical Guide to the Discovery and Isolation of C19-Ceramide from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological significance of C19-Ceramide, a specific class of sphingolipids. With a focus on natural sources, this document details the methodologies and analytical techniques essential for researchers in lipidomics and drug development.

Introduction to this compound

Ceramides (B1148491) are a class of waxy lipid molecules, composed of a sphingoid base and a fatty acid, that are central to sphingolipid metabolism.[1] They are not only structural components of cellular membranes but also serve as critical signaling molecules involved in regulating a wide array of cellular processes, including apoptosis, cell growth, differentiation, and inflammation.[2][3][4] The specific biological function of a ceramide is often determined by the chain length of its fatty acid and the structure of its sphingoid base.[2]

C19-Ceramides are a less common subclass characterized by a 19-carbon backbone. Their discovery, primarily in marine and fungal species, has opened new avenues for research into novel bioactive lipids. This guide focuses on phytosphingosine-type C19-ceramides, which contain the characteristic 4-hydroxy group on the sphingoid base.

Natural Sources of this compound

The identification of this compound has been predominantly linked to marine invertebrates and fungi. While the content of ceramides in many natural sources is often low, these organisms represent a promising reservoir for novel sphingolipid discovery.[5]

Natural SourceOrganismSpecific Compound IdentifiedReference
Marine Sponge Oceanapia sp.Inseparable mixture of non-branched and iso-branched C18- and C19-phytosphingosines acylated with non-hydroxylated fatty acids.[6][7][8]
Marine Sponge Oceanapia sp.Cerebrosides containing iso-C19-phytosphingosine N-acylated with normal chain fatty acids.[9]
Fungus Cryptococcus neoformansGlucosylceramides containing a C19:2 sphingoid base.[10]
Fungus Lentinula edodes (Shiitake)Glucosylceramide with a C19:2 sphingoid base: (4E,8E)-N-d-2'-hydroxypalmitoyl-1-O-β-d-glucopyranosyl-9-methyl-4,8-sphingadienine.[5]

Isolation and Purification Protocols

The isolation of this compound from natural sources requires multi-step extraction and chromatographic purification. The following protocols are generalized methodologies based on established procedures for isolating ceramides from marine sponges and fungi.

Protocol 1: Isolation from Marine Sponges (e.g., Oceanapia sp.)

This protocol outlines a general workflow for the extraction and purification of C19-phytosphingosines from sponge biomass.

Step 1: Extraction

  • Lyophilize the collected sponge tissue to remove water.

  • Grind the dried tissue into a fine powder.

  • Perform exhaustive extraction of the powdered biomass with ethanol (B145695) (EtOH) or a chloroform-methanol (CHCl₃:MeOH) mixture (e.g., 2:1 v/v followed by 1:2 v/v) at room temperature.[6][7]

  • Combine the solvent extracts and evaporate under reduced pressure to yield a crude lipid extract.

Step 2: Solvent Partitioning

  • Partition the crude extract between n-butanol (n-BuOH) and water to separate lipids from highly polar contaminants.

  • Collect the n-BuOH layer containing the ceramides and evaporate the solvent.

Step 3: Chromatographic Purification

  • Subject the n-BuOH fraction to column chromatography on a silica (B1680970) gel stationary phase.

  • Elute the column with a gradient of solvents, such as hexane, dichloromethane, and acetone, to separate lipid classes based on polarity.[11]

  • Collect fractions and monitor using Thin-Layer Chromatography (TLC) to identify ceramide-containing fractions.

  • Pool the positive fractions and perform further purification using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column, to isolate the specific this compound species.[8]

G cluster_0 Extraction cluster_1 Purification Sponge Marine Sponge Biomass (e.g., Oceanapia sp.) Lyophilize Lyophilization & Grinding Sponge->Lyophilize SolventExtract Solvent Extraction (EtOH or CHCl₃:MeOH) Lyophilize->SolventExtract CrudeExtract Crude Lipid Extract SolventExtract->CrudeExtract Partition Solvent Partitioning (n-BuOH/H₂O) CrudeExtract->Partition Silica Silica Gel Column Chromatography Partition->Silica HPLC Reversed-Phase HPLC Silica->HPLC FinalProduct Purified this compound HPLC->FinalProduct

Isolation Workflow for this compound from Marine Sponges.

Protocol 2: Isolation from Fungi (e.g., Cryptococcus neoformans)

This protocol is adapted for the extraction of glucosylceramides (GlcCer), which can then be hydrolyzed to yield the ceramide backbone.

Step 1: Lipid Extraction

  • Harvest fungal cells by centrifugation and lyophilize.

  • Extract the dry cell mass sequentially with chloroform-methanol mixtures (2:1 v/v, then 1:2 v/v).[12]

  • Pool the extracts, dry under vacuum, and partition the crude lipid extract according to the Folch method (CHCl₃:MeOH:H₂O, 8:4:3 v/v/v) to separate lipids into a lower organic phase.[12]

  • Wash the organic phase with a theoretical upper phase to remove non-lipid contaminants.

Step 2: Purification of Glucosylceramides

  • Dry the organic phase and subject the lipid residue to silica gel column chromatography.

  • Elute with a chloroform-methanol gradient (e.g., 95:5, 90:10, 80:20 v/v) to isolate neutral glycosphingolipids.[12]

  • Monitor fractions by HPTLC, visualizing with iodine or orcinol-sulfuric acid reagents to identify GlcCer.[12]

Step 3: Hydrolysis to Ceramide (Optional)

  • If the ceramide aglycone is desired, the purified GlcCer can be hydrolyzed.

  • Enzymatic hydrolysis using a glucocerebrosidase is a specific method to cleave the glucose moiety, yielding the native ceramide.[5]

G cluster_0 Extraction cluster_1 Purification & Hydrolysis Fungi Fungal Cells (e.g., C. neoformans) Extract Sequential Extraction (CHCl₃:MeOH) Fungi->Extract Folch Folch Partitioning Extract->Folch CrudeLipid Crude Lipid Fraction Folch->CrudeLipid Silica Silica Gel Column Chromatography CrudeLipid->Silica GlcCer Purified C19-GlcCer Silica->GlcCer Hydrolysis Enzymatic Hydrolysis (Glucocerebrosidase) GlcCer->Hydrolysis Ceramide This compound Hydrolysis->Ceramide

Isolation of C19-Glucosylceramide from Fungi.

Structural Characterization and Quantification

The structural elucidation of novel ceramides relies on a combination of advanced spectroscopic and spectrometric techniques. Due to the low natural abundance of this compound, specific quantitative data on yields are not widely available in the literature; however, robust methods for quantification have been established.

TechniqueApplicationDetails
NMR Spectroscopy Structural Elucidation¹H and ¹³C NMR are used to determine the carbon skeleton, the position of functional groups (e.g., hydroxyls), and the stereochemistry of the phytosphingosine (B30862) backbone.[8]
Mass Spectrometry Molecular Weight & FragmentationMALDI-TOF MS and ESI-MS/MS provide accurate molecular weight determination and fragmentation patterns that help identify the sphingoid base and the N-acylated fatty acid chain.[8]
GC-MS Fatty Acid & Sphingoid Base AnalysisAfter hydrolysis and derivatization (e.g., silylation), Gas Chromatography-Mass Spectrometry can be used to identify the individual fatty acid and long-chain base components.[8]
LC-MS/MS QuantificationLiquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying specific ceramide species in complex biological mixtures with high sensitivity and selectivity.[13]

Biological Activity and Signaling Pathways

While research into the specific bioactivity of this compound is still emerging, the broader family of ceramides are known as potent signaling lipids. The crude ethanolic extract of the Oceanapia sp. sponge, from which C19-phytosphingosines were isolated, exhibited antimicrobial and cytotoxic properties against Erlich murine carcinoma cells, though the activity of the purified C19 compounds was not reported.[6][7]

Ceramide Synthesis and General Signaling

Ceramides are synthesized through several pathways, with the de novo pathway being a primary route. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.

G cluster_0 De Novo Ceramide Synthesis Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine (Dihydrosphingosine) Keto->Sphinganine 3-KSR DHCer Dihydroceramide Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer DEGS1

De Novo Ceramide Synthesis Pathway.

Ceramides are well-established mediators of cellular stress responses, particularly apoptosis (programmed cell death).[4][14][15] An increase in intracellular ceramide levels, triggered by stimuli like chemotherapy or oxidative stress, can lead to the activation of a caspase cascade and mitochondrial dysfunction, ultimately resulting in cell death.[1][14] For example, studies have shown that exogenous C2-ceramide can induce apoptosis in retinal ganglion cells both directly and indirectly through the secretion of TNF-α from astrocytes.[14][15]

G cluster_mito Mitochondrial Pathway Stress Cellular Stress (e.g., Oxidative, Chemotherapy) ASM Acid Sphingomyelinase (ASM) Activation Stress->ASM Ceramide ↑ Ceramide Levels ASM->Ceramide Bax Bax/Bak Activation Ceramide->Bax Caspase9 Caspase-9 Activation Ceramide->Caspase9 Other Pathways Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General Ceramide-Induced Apoptosis Signaling.

Role in Fungal Pathogenicity

In pathogenic fungi like Cryptococcus neoformans, sphingolipids, including ceramides and their glycosylated forms, are crucial for growth, stress tolerance, and virulence.[13][16][17] The enzymes in the fungal sphingolipid synthesis pathway, such as inositol-phosphoryl ceramide (IPC) synthase, are distinct from their mammalian counterparts, making them attractive targets for antifungal therapies.[18] The specific C19-containing glucosylceramides found in fungi likely play a key role in the structural integrity of the cell membrane and in the host-pathogen interaction.[10]

Conclusion and Future Directions

The discovery of C19-Ceramides in unique natural sources like marine sponges and pathogenic fungi highlights the vast, unexplored diversity of lipid structures in nature. While methods for their isolation and characterization are well-established, a significant gap remains in understanding their specific biological functions. Future research should focus on scaling the isolation of these molecules to enable comprehensive biological screening. Elucidating the specific signaling pathways modulated by C19-Ceramides could lead to the development of novel therapeutic agents for a range of diseases, from cancer to infectious diseases. The unique structural features of these lipids may confer a bioactivity profile distinct from more common ceramides, representing a valuable area for continued investigation.

References

An In-depth Technical Guide on the Endogenous Presence of C19-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1][2][3] Structurally, ceramides consist of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid via an amide bond. The length of this fatty acid chain is a key determinant of the ceramide's biological function. While even-chain ceramides (e.g., C16:0, C18:0, C24:0) are the most studied, emerging evidence has highlighted the endogenous presence and potential biological significance of odd-chain ceramides, such as C19-Ceramide. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound, its quantification, and its putative biological roles.

Endogenous Presence and Quantitative Data of this compound

Historically, odd-chain fatty acids were thought to be solely of dietary origin. However, it is now recognized that they can be endogenously synthesized, and their incorporation into ceramides has been documented in various human tissues.[4]

Comprehensive lipidomics studies have confirmed the presence of this compound in human plasma. Specifically, Cer(d18:1/19:0) has been identified and quantified. One study on the plasma sphingolipidome of long-lived individuals reported the following concentrations:

GroupMean Concentration of Cer(d18:1/19:0) (µM) ± SEM
Adults0.02 ± 0.003
Aged0.02 ± 0.003
Centenarians0.02 ± 0.003
SEM: Standard Error of the Mean[5]

Another study focused on coronary artery disease also quantified Cer(d18:1/19:0) in plasma and utilized it as a component in a cardiovascular risk score, suggesting its potential as a biomarker.[6] The presence of odd-chain fatty acid-containing ceramides has also been reported in human skin.[4]

The endogenous synthesis of odd-chain fatty acids, the precursors for odd-chain ceramides, is linked to the catabolism of amino acids within the mitochondria of adipose tissue.[4]

Experimental Protocols for this compound Quantification

The gold standard for the quantification of specific ceramide species, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, allowing for the separation and precise measurement of individual ceramide molecules within complex biological matrices.

A detailed experimental workflow for the quantification of ceramides, adaptable for this compound, is outlined below.

Experimental Workflow for Ceramide Quantification

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction purification Optional: Solid Phase Extraction (for plasma) extraction->purification lc_separation Reverse-Phase HPLC Separation purification->lc_separation ms_detection Tandem Mass Spectrometry (Positive ESI, MRM mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standards (e.g., C17-Cer) peak_integration->quantification data_reporting Data Reporting (pmol/mg tissue or µM in plasma) quantification->data_reporting

Caption: A generalized workflow for the quantification of ceramides from biological samples using LC-MS/MS.

Key Methodological Details:

1. Lipid Extraction:

  • For Tissues and Cells: The Bligh and Dyer method is a robust and widely used technique for total lipid extraction.

  • For Plasma: A protein precipitation step followed by lipid extraction is common. Some protocols may also include an additional solid-phase extraction (SPE) step to isolate the ceramide fraction and remove interfering substances.

2. Internal Standards:

  • To ensure accurate quantification, non-physiological odd-chain ceramides, such as C17-Ceramide , are commonly used as internal standards. These are added to the sample before extraction to account for sample loss during preparation and for variations in ionization efficiency.

3. Liquid Chromatography:

  • Column: A reverse-phase C18 or C8 column is typically used for the separation of different ceramide species based on their hydrophobicity.

  • Mobile Phases: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is employed to elute the ceramides.

4. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the precursor ion of the target ceramide (e.g., the [M+H]+ ion of this compound) and a specific product ion generated after collision-induced dissociation (CID). A characteristic product ion for most ceramides is m/z 264.3, which results from the loss of the fatty acyl chain and water from the sphingosine backbone.[7]

Putative Biological Roles and Signaling Pathways

While the specific biological functions of this compound are still under investigation, the roles of ceramides in general are well-established. They are key mediators of cellular stress responses, often leading to apoptosis or cell cycle arrest.[1][8] The length of the fatty acid chain significantly influences the biophysical properties of the membrane and the specific protein interactions of the ceramide molecule, thereby dictating its signaling output.[1]

Given that this compound has been included in a cardiovascular risk score, it may play a role in the pathophysiology of cardiovascular disease.[6] Ceramides, in general, are implicated in processes such as inflammation, endothelial dysfunction, and apoptosis, all of which are relevant to cardiovascular health.[3]

The metabolic origin of this compound from odd-chain fatty acids, which can be produced by the gut microbiota, suggests a potential link between the gut microbiome, lipid metabolism, and host physiology.

General Ceramide Signaling Pathways

The diagram below illustrates the central role of ceramide in sphingolipid metabolism and its involvement in key signaling cascades. While not specific to this compound, it provides a framework for potential mechanisms of action.

G cluster_synthesis Ceramide Synthesis Pathways cluster_effects Downstream Cellular Effects de_novo De Novo Synthesis (ER) ceramide Ceramide de_novo->ceramide sm_hydrolysis Sphingomyelin Hydrolysis (Plasma Membrane, Lysosomes) sm_hydrolysis->ceramide salvage Salvage Pathway (Lysosomes, ER) salvage->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle inflammation Inflammation ceramide->inflammation insulin_resistance Insulin Resistance ceramide->insulin_resistance

References

C19-Ceramide: An In-Depth Technical Guide to a Novel Bioactive Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and stress responses. Structurally, ceramides consist of a sphingoid base, typically sphingosine (B13886), linked to a fatty acid via an amide bond. The length and saturation of the fatty acid chain are critical determinants of the biological function of the ceramide species. While even-chain ceramides (e.g., C16:0, C18:0, C24:0) have been extensively studied, emerging interest is focusing on odd-chain ceramides, such as C19-ceramide (N-nonadecanoylsphingosine), as potentially novel bioactive lipids with distinct physiological and pathological roles.

This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, metabolism, and putative biological functions. It is designed to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic and diagnostic potential of this understudied lipid species. Due to the limited specific data currently available for this compound, much of the information presented is based on the established principles of ceramide biology, with a focus on the unique aspects that an odd-carbon fatty acid chain may confer.

Structure and Nomenclature

Ceramides are structurally diverse, with variations in both the sphingoid base and the N-acyl chain. The nomenclature for ceramides specifies the type of sphingoid base and the length and saturation of the fatty acid. For this compound, the systematic name is N-(nonadecanoyl)-sphing-4-enine. The common nomenclature is Cer(d18:1/19:0), indicating a sphingosine base with 18 carbons and one double bond (d18:1) and a saturated 19-carbon fatty acid chain (19:0).

The presence of an odd-numbered fatty acid chain is the defining feature of this compound. This structural characteristic may influence its biophysical properties, such as its packing in lipid membranes and its interaction with ceramide-binding proteins, potentially leading to unique biological activities compared to its even-chain counterparts.

Biosynthesis and Metabolism

Ceramides are synthesized and metabolized through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.

De Novo Synthesis

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is reduced to sphinganine, which is then acylated by a ceramide synthase (CerS) to form dihydroceramide (B1258172). Finally, dihydroceramide desaturase introduces a double bond into the sphingoid backbone to produce ceramide. The synthesis of this compound would require the availability of nonadecanoyl-CoA for the acylation step, which is less common than even-chain fatty acyl-CoAs.

de_novo_synthesis Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide (d18:0/19:0) Sphinganine->Dihydroceramide CerS + Nonadecanoyl-CoA Ceramide This compound (d18:1/19:0) Dihydroceramide->Ceramide DES

De Novo Synthesis of this compound.

Sphingomyelin Hydrolysis

Ceramides can also be generated through the hydrolysis of sphingomyelin, a major component of cell membranes, by the action of sphingomyelinases (SMases). This pathway is a rapid response to cellular stress. The existence of sphingomyelin species containing a C19 fatty acid chain would be a prerequisite for the generation of this compound through this pathway.

Salvage Pathway

The salvage pathway involves the reuse of sphingosine, which is generated from the breakdown of complex sphingolipids. Sphingosine is re-acylated by ceramide synthases to form ceramide. This pathway is crucial for maintaining ceramide homeostasis.

Biological Functions and Signaling Pathways

Ceramides are integral signaling molecules that mediate a wide array of cellular responses. The specific functions of different ceramide species are often dependent on their acyl chain length.

Known Functions of Ceramides:

  • Apoptosis: Ceramides are well-established inducers of programmed cell death. They can promote apoptosis through various mechanisms, including the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

  • Cell Cycle Arrest: Ceramides can halt the cell cycle at various checkpoints, thereby inhibiting cell proliferation.

  • Inflammation: Ceramides are involved in inflammatory responses, often acting as second messengers in cytokine signaling pathways.

  • Insulin (B600854) Resistance: Elevated levels of certain ceramides have been linked to the development of insulin resistance.

The unique biophysical properties of this compound may lead to distinct interactions with cellular membranes and proteins, potentially modulating these signaling pathways in a specific manner. Further research is needed to elucidate the precise roles of this compound.

ceramide_signaling Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide This compound SMase->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK JNK Pathway Ceramide->JNK Akt Akt/PKB (Pro-survival) PP2A->Akt Apoptosis Apoptosis Akt->Apoptosis Caspases Caspase Activation JNK->Caspases Caspases->Apoptosis

Generalized Ceramide Signaling Pathway.

Potential as a Biomarker and Therapeutic Target

Circulating levels of specific ceramide species have emerged as promising biomarkers for various diseases, including cardiovascular disease, type 2 diabetes, and certain cancers. The unique origin and potential distinct biological activities of this compound make it an attractive candidate for a more specific and sensitive biomarker.

Targeting ceramide metabolism is a promising therapeutic strategy. Inhibition of ceramide synthesis or enhancement of its degradation could be beneficial in diseases characterized by ceramide accumulation. Conversely, increasing ceramide levels could be a strategy for cancer therapy due to its pro-apoptotic effects. The development of drugs that specifically target the metabolism of this compound could offer a more precise therapeutic approach with fewer off-target effects.

Quantitative Data

The following table presents a hypothetical summary of quantitative data for this compound in a cellular model of apoptosis. This data is for illustrative purposes to demonstrate the expected format and is not based on published experimental results for this compound.

Treatment GroupThis compound Level (pmol/mg protein)Caspase-3 Activity (Fold Change)Cell Viability (%)
Control10.5 ± 2.11.0 ± 0.298 ± 2
Apoptosis Inducer45.2 ± 5.84.2 ± 0.545 ± 5
Apoptosis Inducer + this compound68.7 ± 7.36.8 ± 0.725 ± 4

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Biological Samples by LC-MS/MS

1. Materials:

2. Procedure:

  • Homogenize the biological sample in a suitable buffer.

  • Add a known amount of the internal standard to the homogenate.

  • Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol in a 1:2 ratio (v/v), followed by the addition of chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

  • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Calculate the concentration of this compound relative to the internal standard.

experimental_workflow Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction + Internal Standard Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Workflow for Ceramide Quantification.

Protocol 2: Assessment of the Pro-Apoptotic Activity of this compound in Cultured Cells

1. Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Synthetic this compound

  • Vehicle control (e.g., ethanol)

  • Apoptosis detection kit (e.g., Caspase-3 activity assay, Annexin V staining)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

2. Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Prepare a stock solution of this compound in the vehicle.

  • Treat the cells with various concentrations of this compound or the vehicle control for a specified period (e.g., 24-48 hours).

  • For Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric substrate according to the manufacturer's instructions.

  • For Annexin V Staining: Stain the cells with Annexin V and propidium (B1200493) iodide and analyze by flow cytometry to quantify early and late apoptotic cells.

  • For Cell Viability: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of this compound on apoptosis and cell viability.

Conclusion and Future Directions

This compound represents a novel and under-explored area of sphingolipid biology. While its precise functions remain to be fully elucidated, its unique odd-chain structure suggests that it may possess distinct biological activities compared to the more abundant even-chain ceramides. Further research is imperative to understand the biosynthesis, metabolism, and signaling roles of this compound. The development of specific analytical tools and biological probes for this compound will be crucial for these investigations. A deeper understanding of this novel bioactive lipid holds the promise of uncovering new diagnostic markers and therapeutic targets for a range of human diseases.

Structural Characterization of C19-Ceramide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ceramides, central molecules in sphingolipid metabolism, are critical bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] Their biological function is intricately linked to their specific chemical structure, including the length of their N-acyl chain and the configuration of their sphingoid base. Odd-chain ceramides, such as C19-ceramide, are gaining interest for their unique roles and potential as biomarkers. The structural elucidation of this compound isomers—molecules with the same mass but different arrangements of atoms—presents a significant analytical challenge due to their subtle structural differences and presence within complex biological matrices.[3][4] This technical guide provides an in-depth overview of the core analytical methodologies for the comprehensive structural characterization of this compound isomers, tailored for researchers, scientists, and drug development professionals. It details experimental protocols for the principal techniques of liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, and contextualizes the importance of this characterization within ceramide-mediated signaling pathways.

The Challenge of this compound Isomerism

Ceramides consist of a sphingoid base linked to a fatty acid via an amide bond.[3] The structural diversity of this compound isomers arises from several sources:

  • Sphingoid Base Variation: The C18 sphingoid backbone can vary in its degree of saturation (e.g., sphingosine (B13886) vs. sphinganine/dihydrosphingosine) and hydroxylation (e.g., phytosphingosine).[5]

  • Fatty Acid Variation: The C19 fatty acid chain can be saturated or unsaturated and may contain hydroxyl groups (e.g., α-hydroxy fatty acids).[6]

  • Stereoisomerism: Multiple chiral centers in both the sphingoid base and potentially the fatty acid lead to a variety of stereoisomers.

Distinguishing between these isomers is critical as they can have distinct biological activities, but it requires a multi-faceted analytical approach capable of resolving minute structural differences.

Analytical Workflow for this compound Isomer Characterization

A robust strategy for characterizing this compound isomers involves a combination of high-resolution separation and high-specificity detection techniques. The general workflow begins with efficient extraction of lipids from the biological matrix, followed by chromatographic separation of the isomers, and finally, detailed structural analysis using mass spectrometry and/or NMR.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation BiologicalSample Biological Sample (Tissue, Plasma, Cells) LipidExtraction Lipid Extraction (e.g., Folch/Bligh-Dyer) BiologicalSample->LipidExtraction Chromatography Chromatographic Separation (LC or GC) LipidExtraction->Chromatography Detection Detection & Identification (MS/MS or NMR) Chromatography->Detection DataAnalysis Data Analysis Detection->DataAnalysis StructuralElucidation Structural Elucidation of Isomers DataAnalysis->StructuralElucidation Ceramide_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide De Novo Synthesis Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Sphingomyelin->Ceramide Hydrolysis Pathway Sphingosine->Ceramide Salvage Pathway S1P Sphingosine-1-Phosphate Sphingosine->S1P ComplexSphingo Complex Sphingolipids ComplexSphingo->Ceramide CerS Ceramide Synthases (CerS1-6) CerS->Dihydroceramide CerS->Sphingosine SMase Sphingomyelinases (SMases) SMase->Sphingomyelin CDase Ceramidases CDase->Ceramide SMS SM Synthase SMS->Ceramide SphK Sphingosine Kinases SphK->Sphingosine

References

C19-Ceramide metabolism and turnover in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to C19-Ceramide Metabolism and Turnover in Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are central bioactive lipids in sphingolipid metabolism, acting as critical signaling molecules in a myriad of cellular processes, including apoptosis, inflammation, and insulin (B600854) resistance. Their biological function is intricately linked to their biochemical structure, particularly the length of their N-acyl chain. While even-chain ceramides (e.g., C16, C18, C24) are well-studied, odd-chain ceramides, such as this compound, represent a less abundant and less understood class. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism and turnover in vivo. It consolidates information on its metabolic pathways, analytical quantification, and potential physiological roles, drawing from the broader knowledge of ceramide biology while highlighting the unique aspects of odd-chain species. This document is intended to be a core resource for professionals in biomedical research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation into this rare but potentially significant lipid molecule.

Introduction to Ceramide Diversity and Function

Ceramides consist of a sphingoid base, typically sphingosine (B13886), linked to a fatty acid via an amide bond. The diversity of ceramide species arises from variations in the chain length, saturation, and hydroxylation of both the sphingoid base and the fatty acid.[1] This structural diversity is crucial as it dictates their biophysical properties and their roles in cell signaling and membrane biology.[2] While ceramides with even-numbered acyl chains are predominant in mammals, odd-chain ceramides like this compound are also present, albeit at lower concentrations.[3] The origins of odd-chain ceramides are not fully elucidated but may include diet, gut microbiota, and potentially endogenous synthesis.[4][5] Functionally, ceramides are key mediators of cellular stress responses, influencing processes such as programmed cell death (apoptosis), cell cycle arrest, and inflammation.[1][2]

This compound Metabolism

The metabolism of this compound is presumed to follow the three canonical pathways established for general ceramide metabolism: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis (or salvage) pathway, and catabolic routes.

De Novo Biosynthesis

The de novo pathway begins in the endoplasmic reticulum (ER) with the condensation of L-serine and an acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketosphinganine, is reduced to sphinganine (B43673) (dihydrosphingosine). Sphinganine is then acylated by one of six mammalian ceramide synthases (CerS) to form dihydroceramide.[6] A final desaturation step produces ceramide.

The synthesis of a specific ceramide is largely determined by the substrate specificity of the CerS enzymes.[7] Each of the six CerS isoforms displays a preference for fatty acyl-CoAs of particular chain lengths:

  • CerS1: C18-CoA

  • CerS2: C22-C24-CoAs (Very-long-chain)

  • CerS3: C26-C34-CoAs (Ultra-long-chain)

  • CerS4: C18-C20-CoAs

  • CerS5 & CerS6: C14-C16-CoAs

Notably, a specific CerS with a preference for C19-CoA has not been identified, suggesting that endogenous de novo synthesis of this compound may be a low-efficiency process catalyzed by one of the existing CerS enzymes with broader specificity (e.g., CerS4) or may occur via alternative, less-characterized pathways.

de_novo_pathway cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA (or other Acyl-CoAs) PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS AcylCoA C19-Acyl-CoA (?) AcylCoA->CerS DHCer C19-Dihydroceramide CerS->DHCer DES Dihydroceramide Desaturase (DES1) DHCer->DES Cer This compound DES->Cer

Caption: De Novo Biosynthesis of this compound.

Sphingomyelin Hydrolysis and Salvage Pathways

Ceramide can be generated by the hydrolysis of sphingomyelin at the plasma membrane or within the endo-lysosomal system, catalyzed by sphingomyelinases (SMases).[1] This pathway releases ceramide for signaling purposes.

The salvage pathway recycles sphingolipids. Complex sphingolipids are broken down in lysosomes to ceramide, which is then further hydrolyzed by ceramidases to sphingosine. This sphingosine can be transported back to the ER and re-acylated by CerS enzymes to form new ceramides, including this compound if the corresponding C19-acyl-CoA is available.[8]

salvage_pathway cluster_Membrane Plasma Membrane / Lysosome cluster_ER Endoplasmic Reticulum (Salvage) SM Sphingomyelin SMase Sphingomyelinase (SMase) SM->SMase Cer This compound SMase->Cer CDase Ceramidase (CDase) Cer->CDase Sph Sphingosine CDase->Sph FFA Free Fatty Acid (C19) CDase->FFA Sph_ER Sphingosine Sph->Sph_ER Transport CerS_ER Ceramide Synthase (CerS) Sph_ER->CerS_ER AcylCoA_ER C19-Acyl-CoA AcylCoA_ER->CerS_ER Cer_ER This compound CerS_ER->Cer_ER

Caption: Sphingomyelin Hydrolysis and Salvage Pathways.

Degradation and Further Metabolism

Ceramide is a metabolic hub and can be further processed:

  • Hydrolysis: Ceramidase enzymes break down ceramide into sphingosine and a fatty acid.[9]

  • Phosphorylation: Ceramide kinase (CerK) phosphorylates ceramide to form ceramide-1-phosphate (C1P), another bioactive lipid.[10]

  • Glycosylation: Ceramide can be converted to glucosylceramide or galactosylceramide, precursors for more complex glycosphingolipids.

Ceramide Turnover in vivo

Measuring the synthesis and degradation rates (turnover) of lipids in vivo is critical for understanding metabolic dynamics. Stable isotope tracing is the primary method for quantifying ceramide kinetics.

Methodology for Measuring Turnover

The most common approach involves administering a stable isotope-labeled precursor, such as deuterated water ([²H]₂O) or ¹³C-labeled serine, to an animal model.[11] The label is incorporated into the sphingosine backbone during de novo synthesis. Tissues are harvested at various time points, and the isotopic enrichment in the ceramide pool is measured by LC-MS/MS. By modeling the rate of label incorporation and decay, the fractional and absolute turnover rates of specific ceramides can be calculated.

Quantitative Turnover Data

Specific turnover rates for this compound are not well-documented in the literature. However, studies on more abundant ceramides provide a reference for typical turnover dynamics in different tissues.

Table 1: Representative Ceramide Turnover Rates in Mouse Models

Ceramide Species Tissue Diet Fractional Synthesis Rate (%/day) Absolute Synthesis Rate (pmol/g/day) Reference
C16:0-Ceramide Liver Control ~15% ~50 [4]
C16:0-Ceramide Liver High-Fat ~15% ~60 [4]
C16:0-Ceramide Mitochondria Control ~30% ~5 [4]
C16:0-Ceramide Mitochondria High-Fat ~50% ~12 [4]

Note: Data for this compound is not currently available. The values presented for C16:0-ceramide illustrate the dynamic nature of ceramide turnover and its modulation by diet and subcellular location.

Quantitative Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the accurate quantification of individual ceramide species from complex biological matrices.[12]

Table 2: Reported Concentrations of Ceramides in Human Plasma

Ceramide Species Mean Concentration (µmol/L) Condition Reference
C16:0-Ceramide 2.79 COVID-19 (No Distress) [13]
C16:0-Ceramide 3.63 COVID-19 (Respiratory Distress) [13]
C22:0-Ceramide ~0.5 - 1.5 Healthy [14]
C24:0-Ceramide ~2.0 - 5.0 Healthy [14]
C24:1-Ceramide 39.57 COVID-19 (No Distress) [13]
C24:1-Ceramide 95.63 COVID-19 (Respiratory Distress) [13]

Note: While methods exist for quantifying this compound, specific concentration data in healthy human plasma is not consistently reported in large cohort studies, reflecting its low abundance. Studies in CerS2 null mice did detect odd-chain ceramides, including C19, but absolute quantification was not provided.[3]

Signaling and Biological Function

The signaling roles of ceramides are often dependent on their acyl chain length, which influences their biophysical properties and interactions with other molecules.

  • Long-chain ceramides (C16-C18): Generally considered pro-apoptotic and pro-inflammatory.[1]

  • Very-long-chain ceramides (C22-C24): Often associated with cell survival and maintenance of membrane structure.[1]

The specific function of this compound has not been defined. As an odd-chain lipid, it may disrupt the highly ordered packing of saturated even-chain sphingolipids in membranes, potentially altering membrane fluidity and the formation of signaling platforms. Its low abundance suggests it may not be a primary signaling molecule but could act as a modulator of membrane properties or specific enzymatic activities.

signaling_pathway Stress Cellular Stress (e.g., Cytokines, Chemo) SMase SMase Activation Stress->SMase CerS CerS Upregulation Stress->CerS Ceramide ↑ this compound (?) SMase->Ceramide CerS->Ceramide Membrane Membrane Reorganization (Raft Clustering) Ceramide->Membrane PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A PKCzeta Protein Kinase Cζ (PKCζ) Ceramide->PKCzeta Apoptosis Apoptosis Membrane->Apoptosis Akt Akt Dephosphorylation (Inhibition) PP2A->Akt Insulin Insulin Resistance PKCzeta->Insulin Akt->Apoptosis

Caption: General Ceramide Signaling Pathways.

Experimental Protocols

Protocol for Ceramide Quantification by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of ceramides from plasma or tissue.

1. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method) a. To 100 µL of plasma or ~20 mg of homogenized tissue, add an internal standard mixture containing a known quantity of an odd-chain ceramide not expected in the sample (e.g., C17:0-ceramide).[12] b. Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute at 4°C.[12] c. Add 0.8 mL of water and 2 mL of chloroform. Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic phase (containing lipids) into a new glass tube. e. Dry the lipid extract under a stream of nitrogen gas. f. Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis a. Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[15]
  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.[15]
  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 or 90:10, v/v) with 0.2% formic acid and 10 mM ammonium formate.[12][15]
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Gradient: A typical gradient runs from ~50% B to 100% B over several minutes to elute ceramides based on their hydrophobicity.[12] b. Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to the characteristic sphingosine backbone fragment (m/z 264.3). For C19:0-Ceramide (d18:1/19:0), the parent ion would be approximately m/z 580.6. The exact mass should be confirmed with a standard. c. Quantification:
  • Generate a standard curve using synthetic this compound of known concentrations.
  • Calculate the concentration of endogenous this compound by comparing its peak area ratio to the internal standard against the standard curve.[12]

Sample [label="Biological Sample\n(Plasma, Tissue)"]; Spike [label="Spike with\nInternal Standard (e.g., C17-Cer)"]; Extract [label="Lipid Extraction\n(Bligh & Dyer)"]; Dry [label="Dry Down\n(Nitrogen Stream)"]; Reconstitute [label="Reconstitute in\nMobile Phase"]; Inject [label="Inject into\nLC-MS/MS"]; LC [label="HPLC Separation\n(C18 Column)"]; MS [label="MS/MS Detection\n(MRM Mode)"]; Quantify [label="Data Analysis &\nQuantification"];

Sample -> Spike -> Extract -> Dry -> Reconstitute -> Inject -> LC -> MS -> Quantify; }

Caption: Workflow for Ceramide Quantification.

Conclusion and Future Directions

This compound remains an understudied component of the cellular lipidome. While its metabolism and turnover can be inferred from the well-established principles of general ceramide biology, a lack of specific data hinders a complete understanding of its unique roles. Its status as an odd-chain lipid raises intriguing questions about its origins—whether endogenous or exogenous—and its potential to modulate membrane structure and signaling pathways differently from its even-chain counterparts.

Future research should focus on:

  • Enzymology: Investigating the capacity of the six known CerS enzymes to utilize C19-acyl-CoA to determine the potential for endogenous synthesis.

  • Quantitative Biology: Developing targeted, high-sensitivity LC-MS/MS assays to accurately measure this compound levels across various tissues, dietary conditions, and disease states.

  • Functional Studies: Utilizing this compound supplementation in cell culture and animal models to elucidate its specific effects on signaling pathways, membrane biophysics, and cellular phenotypes.

A deeper understanding of this compound will not only fill a knowledge gap in sphingolipid biochemistry but may also uncover novel therapeutic targets for metabolic and inflammatory diseases.

References

An In-depth Technical Guide on the Enzymatic Regulation of C19-Ceramide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491) are a critical class of bioactive sphingolipids that play a central role in cellular signaling, influencing processes from apoptosis and cell cycle arrest to inflammation and insulin (B600854) resistance. The biological function of ceramides is intricately linked to the length of their N-acyl chain. While even-chain ceramides have been extensively studied, odd-chain species such as C19-ceramide are emerging as molecules of interest. This technical guide provides a comprehensive overview of the enzymatic regulation of this compound levels, detailing the synthesis and degradation pathways, the key enzymes involved, and the experimental methodologies to quantify and study these processes. Although research specifically focused on this compound is still developing, this paper synthesizes the current understanding of ceramide metabolism and extrapolates the likely regulatory mechanisms for this specific odd-chain species, highlighting areas for future investigation.

Introduction to this compound

Ceramides consist of a sphingoid base, typically sphingosine (B13886), linked to a fatty acid via an amide bond. The fatty acid chain length can vary, and it is this variation that confers distinct biological properties to different ceramide species. This compound is characterized by a 19-carbon fatty acid chain. The presence of odd-chain fatty acids in mammals was traditionally attributed to dietary sources, particularly dairy and ruminant meat. However, recent evidence suggests that mammalian adipose tissue can synthesize odd-chain fatty acids de novo, indicating a potential for endogenous this compound production.[1] This endogenous synthesis involves the enzyme fatty acid synthase (FASN) utilizing alternative primers to the usual acetyl-CoA.[1]

Enzymatic Synthesis of this compound

The synthesis of this compound, like other ceramides, is presumed to occur through the established ceramide synthesis pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of ceramides is a multi-step process initiated in the endoplasmic reticulum (ER). The key enzymes involved are:

  • Serine Palmitoyltransferase (SPT): This enzyme catalyzes the first and rate-limiting step, the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

  • 3-Ketodihydrosphingosine Reductase (KDSR): This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).

  • Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) that acylate dihydrosphingosine with a fatty acyl-CoA to form dihydroceramide (B1258172). The specificity of the CerS isoforms for different fatty acyl-CoA chain lengths is the primary determinant of the resulting ceramide species.

  • Dihydroceramide Desaturase (DEGS1): This enzyme introduces a double bond into dihydroceramide to form ceramide.

The synthesis of this compound via this pathway would require the availability of C19-CoA and a CerS isoform capable of utilizing it as a substrate. While the substrate specificities of CerS enzymes are generally for even-chain fatty acyl-CoAs, some isoforms exhibit broader specificity. CerS3 and CerS4, which are known to have a wider range of substrate acceptance for very-long-chain fatty acids, are potential candidates for the synthesis of this compound.[2][3][4] However, direct experimental evidence for the utilization of C19-CoA by a specific CerS isoform is currently lacking.

Salvage Pathway

The salvage pathway recycles sphingosine, generated from the breakdown of complex sphingolipids, back into ceramide. This reaction is also catalyzed by ceramide synthases. Therefore, the same considerations regarding CerS specificity for C19-CoA apply to this pathway.

Table 1: Key Enzymes in this compound Synthesis

EnzymePathwayFunction in this compound SynthesisSubstrate(s) for this compound SynthesisProduct
Serine Palmitoyltransferase (SPT) De NovoInitiates sphingoid base synthesis.L-serine, Palmitoyl-CoA3-Ketodihydrosphingosine
3-Ketodihydrosphingosine Reductase (KDSR) De NovoSynthesizes the sphingoid backbone.3-KetodihydrosphingosineDihydrosphingosine
Ceramide Synthases (CerS), potentially CerS3 or CerS4 De Novo & SalvageN-acylation of the sphingoid base.Dihydrosphingosine, C19-CoAC19-Dihydroceramide
Dihydroceramide Desaturase (DEGS1) De NovoDesaturation of dihydroceramide.C19-DihydroceramideThis compound

Enzymatic Degradation of this compound

The primary route for ceramide degradation is hydrolysis by ceramidases, which cleave the amide bond to release sphingosine and a free fatty acid. There are five known mammalian ceramidases, categorized by their optimal pH:

  • Acid Ceramidase (ASAH1): Located in lysosomes.

  • Neutral Ceramidase (ASAH2): Found at the plasma membrane and in mitochondria.

  • Alkaline Ceramidase 1 (ACER1), 2 (ACER2), and 3 (ACER3): Located in the ER and Golgi apparatus.

Recent research has also identified ceramidase activity associated with the adiponectin receptors, AdipoR1 and AdipoR2.[5][6] The substrate specificity of these various ceramidases for this compound has not been explicitly determined. However, it is likely that this compound is a substrate for one or more of these enzymes, leading to its breakdown and the release of sphingosine and C19 fatty acid.

Table 2: Key Enzymes in this compound Degradation

EnzymeCellular LocationFunction in this compound DegradationSubstrate(s)Product(s)
Acid Ceramidase (ASAH1) LysosomesHydrolysis of this compound.This compoundSphingosine, C19 Fatty Acid
Neutral Ceramidase (ASAH2) Plasma Membrane, MitochondriaHydrolysis of this compound.This compoundSphingosine, C19 Fatty Acid
Alkaline Ceramidase 1, 2, 3 (ACER1-3) ER, GolgiHydrolysis of this compound.This compoundSphingosine, C19 Fatty Acid
Adiponectin Receptors (AdipoR1, AdipoR2) Plasma MembraneCeramide hydrolysis upon activation.This compoundSphingosine, C19 Fatty Acid

Signaling Pathways and Logical Relationships

Ceramides are central signaling molecules, and their levels are tightly regulated by the balance between synthesis and degradation. An increase in this compound levels, due to either increased synthesis or decreased degradation, would likely impact various cellular processes.

Ceramide Synthesis and Degradation Logic

The diagram below illustrates the core enzymatic steps controlling this compound levels. The synthesis is dependent on the availability of precursors and the activity of a suitable CerS isoform, while degradation is controlled by the activity of ceramidases.

C19_Ceramide_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Dihydrosphingosine Dihydrosphingosine CerS (e.g., CerS3/4) CerS (e.g., CerS3/4) Dihydrosphingosine->CerS (e.g., CerS3/4) C19-CoA C19-CoA C19-CoA->CerS (e.g., CerS3/4) C19-Dihydroceramide C19-Dihydroceramide CerS (e.g., CerS3/4)->C19-Dihydroceramide DEGS1 DEGS1 C19-Dihydroceramide->DEGS1 This compound This compound DEGS1->this compound Ceramidases Ceramidases This compound->Ceramidases Sphingosine Sphingosine Ceramidases->Sphingosine C19 Fatty Acid C19 Fatty Acid Ceramidases->C19 Fatty Acid

Caption: Enzymatic regulation of this compound levels.

Potential Signaling Roles of this compound

While specific signaling roles for this compound have not been extensively elucidated, it is plausible that it participates in the general signaling pathways attributed to ceramides. These include:

  • Induction of Apoptosis: Ceramides are well-known inducers of programmed cell death.

  • Cell Cycle Arrest: Accumulation of ceramides can lead to the cessation of cell proliferation.

  • Inflammation: Ceramides can modulate inflammatory responses.

  • Insulin Resistance: Elevated ceramide levels are associated with impaired insulin signaling.

The unique physical properties of this compound, due to its odd-chain length, may lead to distinct effects on membrane fluidity and the formation of signaling platforms compared to its even-chain counterparts.[3][7][8][9]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Biological sample (cells, tissue, plasma)

  • This compound analytical standard (commercially available)

  • Internal standard (e.g., C17-ceramide)

  • Chloroform (B151607), Methanol, Water (HPLC grade)

  • Formic acid

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

Procedure:

  • Lipid Extraction:

    • Homogenize tissue or lyse cells in an appropriate buffer.

    • Spike the sample with a known amount of the internal standard (C17-ceramide).

    • Perform a Bligh-Dyer extraction using a chloroform:methanol:water (1:2:0.8 v/v/v) single-phase mixture.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the C17-ceramide internal standard.

    • Quantify this compound by comparing its peak area to that of the internal standard and referencing a standard curve generated with the this compound analytical standard.

LCMS_Workflow Sample_Homogenization Sample Homogenization + Internal Standard Lipid_Extraction Bligh-Dyer Extraction Sample_Homogenization->Lipid_Extraction Drying Dry Down Under Nitrogen Lipid_Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification vs. Standard Curve MS_Detection->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

In Vitro Ceramide Synthase Assay with C19-CoA

This assay measures the activity of a specific CerS isoform (e.g., overexpressed in a cell line) in synthesizing C19-dihydroceramide.

Materials:

  • Microsomal fraction from cells overexpressing a CerS isoform.

  • Dihydrosphingosine

  • C19-CoA (requires confirmation of commercial availability or custom synthesis)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Reaction termination solution (e.g., chloroform:methanol 1:2)

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the microsomal protein, dihydrosphingosine, and assay buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding C19-CoA.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the termination solution.

    • Perform lipid extraction as described in the LC-MS/MS protocol.

  • Product Quantification:

    • Quantify the amount of C19-dihydroceramide produced using LC-MS/MS.

In Vitro Ceramidase Assay with this compound

This assay measures the activity of a ceramidase in hydrolyzing this compound.

Materials:

  • Source of ceramidase (e.g., recombinant enzyme, cell lysate)

  • This compound substrate

  • Assay buffer (pH will vary depending on the ceramidase being assayed, e.g., pH 4.5 for acid ceramidase)

  • Reaction termination solution

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Setup:

    • Combine the enzyme source and assay buffer.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the this compound substrate.

  • Incubation:

    • Incubate at 37°C for a defined time.

  • Reaction Termination and Product Extraction:

    • Stop the reaction and extract the lipids.

  • Product Quantification:

    • Quantify the amount of sphingosine produced using LC-MS/MS.

Conclusion and Future Directions

The enzymatic regulation of this compound levels is a nascent field of study with significant potential for advancing our understanding of lipid signaling and its role in health and disease. While the core enzymatic machinery for ceramide metabolism is well-established, the specific enzymes responsible for the synthesis and degradation of this compound require definitive identification. Future research should focus on:

  • Determining the substrate specificity of all six CerS isoforms for C19-CoA.

  • Investigating the activity of the five known ceramidases and adiponectin receptors towards this compound.

  • Quantifying endogenous levels of this compound in various tissues and disease states.

  • Elucidating the specific signaling pathways modulated by this compound.

A deeper understanding of the enzymatic control of this compound levels will open new avenues for therapeutic intervention in diseases where ceramide metabolism is dysregulated. The development of specific inhibitors or activators for the enzymes that metabolize this compound could provide novel strategies for treating a range of metabolic and inflammatory disorders.

References

Unveiling the Enigmatic Intracellular Journey of C19-Ceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a myriad of cellular processes, including apoptosis, autophagy, and inflammation. The specific biological function of a ceramide is intricately linked to its acyl chain length and its precise subcellular localization. While the roles of common even-chain ceramides are increasingly understood, the intracellular distribution and function of atypical odd-chain species such as C19-Ceramide remain largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of ceramide trafficking and localization, offering a framework to investigate the subcellular fate of this compound. We delve into the established pathways of ceramide synthesis and transport, detail the experimental methodologies required to elucidate its localization, and present the known distribution of key enzymes and ceramide species in a structured format. This document serves as an in-depth resource for researchers aiming to unravel the biological significance of this compound and other atypical sphingolipids.

Introduction to Ceramide Biology

Ceramides are central intermediates in sphingolipid metabolism, composed of a sphingoid base linked to a fatty acid via an amide bond.[1] They are not only structural components of cellular membranes but also potent second messengers that regulate critical cellular decisions.[2][3] The diversity of ceramide species, arising from variations in both the sphingoid base and the acyl chain, contributes to their functional specificity.[4] The subcellular compartmentalization of ceramides is a key determinant of their biological activity, with distinct pools of ceramides in different organelles activating specific signaling cascades.[5]

While C19:0-Ceramide is not a highly abundant endogenous species in most mammalian cells and is frequently utilized as an internal standard in lipidomic analyses, the existence of odd-chain fatty acids and sphingoid bases suggests that odd-chain ceramides can be formed, potentially from dietary sources or gut microbiota metabolism.[6][7] Understanding the subcellular localization of an atypical ceramide like this compound is the first step toward elucidating its potential biological functions.

Ceramide Synthesis and Intracellular Transport

The journey of a ceramide molecule within the cell is a highly regulated process, beginning with its synthesis and culminating in its delivery to various organelles.

De Novo Synthesis in the Endoplasmic Reticulum

The primary site of de novo ceramide synthesis is the cytosolic face of the endoplasmic reticulum (ER).[2][8] This multi-step enzymatic pathway begins with the condensation of serine and palmitoyl-CoA. The final step involves the acylation of a sphingoid base by one of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths.[8][9] While the specificity of CerS for a C19:0 acyl-CoA has not been extensively characterized, it is plausible that one or more of these enzymes could catalyze its formation.

Inter-organelle Transport

Once synthesized in the ER, ceramides are transported to other organelles, primarily the Golgi apparatus, for conversion into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[8][9] This transport occurs through two main mechanisms:

  • Vesicular Transport: Ceramides can be incorporated into the membranes of COPII-coated vesicles that bud from the ER and fuse with the Golgi.

  • Non-vesicular Transport: This rapid, energy-dependent process is mediated by lipid transfer proteins. In mammalian cells, the ceramide transfer protein (CERT) plays a crucial role in shuttling ceramide from the ER to the trans-Golgi.[10][11]

From the Golgi, ceramides and their derivatives can be further distributed to the plasma membrane, lysosomes, and other cellular compartments via vesicular trafficking pathways.

G Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine Dihydroceramide Dihydroceramide Ceramide_ER Ceramide (e.g., C19) Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT (non-vesicular) or Vesicular Transport Mitochondria Mitochondria Ceramide_ER->Mitochondria MAMs Lysosome Lysosome Ceramide_Golgi->Lysosome Vesicular Transport PM Plasma Membrane Ceramide_Golgi->PM Vesicular Transport SM Sphingomyelin GSL Glycosphingolipids caption De Novo Ceramide Synthesis and Trafficking

Caption: Ceramide-Mediated Signaling Pathways.

Experimental Protocols for Determining Subcellular Localization

A multi-faceted approach is required to accurately determine the subcellular localization of a specific lipid like this compound.

Mass Spectrometry-Based Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.

  • Protocol: Subcellular Fractionation followed by LC-MS/MS

    • Cell Culture and Treatment: Culture cells of interest and treat with exogenous this compound or stimulate endogenous production if a pathway is identified.

    • Homogenization: Harvest cells and gently homogenize to rupture the plasma membrane while leaving organelle membranes intact.

    • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, microsomes (ER and Golgi fragments), and finally the cytosolic fraction.

    • Lipid Extraction: Extract total lipids from each fraction using a modified Bligh-Dyer or Folch method.

    • LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS. A C17-Ceramide or a deuterated this compound internal standard should be used for accurate quantification.

    • Data Analysis: Quantify the amount of this compound in each fraction and normalize to the protein content of that fraction to determine its relative abundance in each organelle.

dot

G Start Cultured Cells Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (e.g., 1,000 x g) Homogenization->Centrifugation1 Nuclei_Pellet Nuclei Pellet Centrifugation1->Nuclei_Pellet Supernatant1 Supernatant Centrifugation1->Supernatant1 Lipid_Extraction Lipid Extraction from each fraction Nuclei_Pellet->Lipid_Extraction Centrifugation2 Medium-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifugation2 Mito_Pellet Mitochondrial Pellet Centrifugation2->Mito_Pellet Supernatant2 Supernatant Centrifugation2->Supernatant2 Mito_Pellet->Lipid_Extraction Centrifugation3 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant2->Centrifugation3 Microsome_Pellet Microsomal Pellet (ER/Golgi) Centrifugation3->Microsome_Pellet Cytosol Cytosolic Fraction Centrifugation3->Cytosol Microsome_Pellet->Lipid_Extraction Cytosol->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS caption Workflow for Subcellular Lipidomics

References

C19-Ceramide and Membrane Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2][3] Comprised of a sphingosine (B13886) backbone linked to a fatty acid, the specific biological function of a ceramide molecule is intricately tied to the length and saturation of its acyl chain.[4][5] This guide focuses on C19-Ceramide (N-nonadecanoyl-sphingosine), an odd-chain ceramide, and its interaction with membrane lipid rafts. While direct experimental data for this compound is limited in the current literature, this document provides an in-depth overview of the principles of ceramide-raft interactions, relevant experimental protocols, and signaling pathways, drawing upon the extensive research on ceramides with similar acyl chain lengths.

Membrane lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids.[6][7] They function as platforms for the assembly of signaling complexes. The introduction of ceramide into these rafts leads to significant biophysical changes, including the formation of larger, more stable, gel-like "ceramide-rich platforms" (CRPs).[8][9] These platforms can induce the clustering of specific receptors and signaling proteins, thereby initiating downstream cellular events.[10]

This compound: Biophysical Properties and Membrane Interaction

The biophysical properties of ceramides, particularly their ability to order lipid membranes, are highly dependent on their acyl chain length. Saturated long-chain ceramides, such as C16:0 and C18:0, have been shown to increase the order of the fluid membrane and promote the separation of gel and fluid phases.[11] In contrast, very-long-chain ceramides (VLC-ceramides), like C24:0, can have a destabilizing effect on ordered domains, which is thought to be due to interdigitation of their long acyl chains.[11]

Given its 19-carbon acyl chain, this compound falls into the category of long-chain ceramides. It is therefore predicted that, like other long-chain saturated ceramides, this compound would increase membrane order and promote the formation of ceramide-rich domains. These domains are characterized by a high degree of molecular packing and reduced lateral diffusion of constituent lipids and proteins.

One of the key events following ceramide generation in lipid rafts is the displacement of cholesterol.[10][12][13] This is a critical alteration as it changes the fundamental properties of the raft from a liquid-ordered (Lo) phase to a more rigid gel phase. This ceramide-induced reorganization is a key mechanism for the subsequent clustering of signaling molecules.

Signaling Pathways: this compound and Apoptosis

A primary and well-studied role of ceramide in lipid rafts is the induction of apoptosis, or programmed cell death.[2][3][14] The formation of ceramide-rich platforms facilitates the clustering of death receptors, such as Fas (CD95) and Tumor Necrosis Factor Receptor 1 (TNFR1).[15] This clustering is a prerequisite for the recruitment of adaptor proteins and the activation of the caspase cascade, ultimately leading to the execution of the apoptotic program.

The general mechanism for ceramide-induced apoptosis via death receptor clustering is illustrated in the following signaling pathway diagram:

cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol Fas_unclustered Fas Receptor (monomeric) Fas_clustered Fas Receptor (clustered) Fas_unclustered->Fas_clustered clustering within CRP DISC DISC Formation Fas_clustered->DISC recruits C19_Ceramide This compound CRP Ceramide-Rich Platform (CRP) C19_Ceramide->CRP induces formation of Lipid_Raft Lipid Raft FADD FADD FADD->DISC Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase8 Active Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 activates DISC->Caspase8 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induced clustering of Fas receptors in lipid rafts, leading to apoptosis.

Data Presentation

Table 1: Effect of Ceramide on Lipid Raft Composition

Ceramide SpeciesCell/Model SystemMethodChange in Cholesterol Content in RaftsChange in Protein Content in RaftsReference
Endogenous CeramideImmortalized Schwann cellsQuantitative Proteomics (SILAC)25-50% decrease within 2hCaveolin-1 (B1176169) decreased by 25% after 8h; 5'-nucleotidase and ATP synthase beta-subunit increased[12]
C18:0-CeramideModel Membranes (DPPC/Chol/DOPC)Fluorescence SpectroscopyDisplacement of cholesterol from ordered domainsNot Applicable[6]

Table 2: Biophysical Effects of Different Ceramide Species on Model Membranes

Ceramide SpeciesMembrane SystemMethodEffect on Membrane OrderFormation of Gel-like DomainsReference
C16:0-CeramidePhosphatidylcholineFluorescence SpectroscopyIncreased orderPromoted gel/fluid phase separation[11]
C18:0-CeramidePhosphatidylcholineFluorescence SpectroscopyIncreased orderPromoted gel/fluid phase separation[11]
C24:0-CeramidePhosphatidylcholineFluorescence SpectroscopyLess impact on orderForms tubular structures (interdigitated phases)[11]
C18:1-CeramidePhosphatidylcholineFluorescence SpectroscopyNo significant increase in order at 37°CNo gel domain formation at 37°C[11]

Experimental Protocols

Studying the interaction of this compound with lipid rafts requires a combination of techniques for lipid raft isolation, ceramide quantification, and analysis of membrane properties.

Protocol 1: Isolation of Detergent-Resistant Membranes (Lipid Rafts)

This protocol describes a common method for isolating lipid rafts based on their insolubility in non-ionic detergents at low temperatures.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

  • Sucrose (B13894) solutions (e.g., 80%, 65%, 30%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Culture and treat cells as required.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

  • Homogenize the lysate by passing it through a 22-gauge needle several times.

  • Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering 30% and then 5% sucrose solutions on top of the lysate-sucrose mixture.

  • Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Lipid rafts will be present as an opaque band at the interface of the 5% and 30% sucrose layers.

  • Carefully collect the lipid raft fraction for further analysis (e.g., Western blotting, mass spectrometry).

The following diagram illustrates the workflow for lipid raft isolation:

start Cell Culture & Treatment harvest Harvest & Wash Cells start->harvest lysis Lyse Cells in 1% Triton X-100 (ice-cold) harvest->lysis homogenize Homogenize Lysate lysis->homogenize sucrose_mix Mix Lysate with 80% Sucrose (final 40%) homogenize->sucrose_mix gradient Create Sucrose Gradient (5%, 30%, 40%) sucrose_mix->gradient centrifuge Ultracentrifugation (200,000 x g, 18-24h, 4°C) gradient->centrifuge collect Collect Lipid Raft Fraction (5%/30% interface) centrifuge->collect analysis Downstream Analysis (Western Blot, Mass Spec) collect->analysis

Caption: Workflow for the isolation of detergent-resistant membranes (lipid rafts).

Protocol 2: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of different ceramide species.

Materials:

  • Lipid raft fraction or total cell lysate

  • Internal standards (e.g., C17-Ceramide)

  • Organic solvents (e.g., chloroform, methanol, isopropanol, acetonitrile)

  • Formic acid

  • LC-MS/MS system with a suitable C18 or C8 reverse-phase column

Procedure:

  • Lipid Extraction:

    • To the sample, add a known amount of internal standard.

    • Perform a Bligh-Dyer or similar lipid extraction using a mixture of chloroform, methanol, and water.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto the LC system.

    • Separate the different lipid species using a gradient of mobile phases. A typical gradient might involve a water/acetonitrile/isopropanol system with formic acid.[16]

  • MS/MS Detection:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions for this compound and the internal standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

The general workflow for LC-MS/MS analysis is as follows:

start Sample (Lipid Raft or Lysate) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction add internal standard lc Liquid Chromatography (Reverse Phase) extraction->lc inject extract ms Tandem Mass Spectrometry (ESI, MRM) lc->ms separate lipids quant Quantification ms->quant detect specific ions

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Conclusion and Future Directions

This compound, as a long-chain ceramide, is predicted to play a significant role in the structure and function of membrane lipid rafts. Its incorporation is likely to induce the formation of ordered, gel-like domains that can serve as platforms for signal transduction, particularly in apoptosis. While direct experimental evidence for this compound is currently lacking, the established principles of ceramide biophysics and the detailed experimental protocols outlined in this guide provide a solid foundation for its investigation.

Future research should focus on several key areas:

  • Biophysical Studies: Characterizing the specific effects of this compound on the phase behavior and ordering of model membranes using techniques such as fluorescence spectroscopy, atomic force microscopy, and small-angle neutron scattering.

  • Cellular Studies: Investigating the impact of modulating this compound levels on lipid raft-dependent signaling pathways in various cell types.

  • Quantitative Analysis: Developing and validating robust LC-MS/MS methods for the precise quantification of this compound in biological samples to understand its regulation in health and disease.

  • Drug Development: Exploring the potential of targeting this compound metabolism or its interactions within lipid rafts for therapeutic intervention in diseases such as cancer.[17][18]

By applying the methodologies and principles described herein, researchers can begin to unravel the specific roles of this compound and its potential as a biomarker and therapeutic target.

References

An In-depth Technical Guide to C19-Ceramide Biosynthesis in the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation. Their biosynthesis is a highly regulated process primarily occurring in the endoplasmic reticulum (ER). While the synthesis of even-chain ceramides is well-characterized, the biogenesis of odd-chain species, such as C19-ceramide, remains less understood. This technical guide provides a comprehensive overview of the core principles of ceramide biosynthesis in the ER, with a specific focus on the putative pathways leading to the formation of this compound. We delve into the key enzymes, their substrate specificities, and the regulatory mechanisms governing this essential metabolic pathway. Furthermore, this guide furnishes detailed experimental protocols for the analysis of ceramide synthase activity and the quantification of specific ceramide species, alongside structured tables of quantitative data and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The De Novo Ceramide Biosynthesis Pathway in the Endoplasmic Reticulum

The de novo synthesis of ceramides is a fundamental metabolic pathway initiated and largely executed within the membranes of the endoplasmic reticulum.[1][2][3] This pathway commences with the condensation of simple precursors and culminates in the formation of the ceramide backbone, which can then be further metabolized into more complex sphingolipids in the Golgi apparatus.[1][4]

The key enzymatic steps in the de novo ceramide biosynthesis pathway are:

  • Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the serine palmitoyltransferase (SPT) enzyme complex, which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[4][5] This is the rate-limiting step of the entire pathway.[6]

  • Reduction of 3-Ketosphinganine: The resulting 3-ketosphinganine is then rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by the enzyme 3-ketosphinganine reductase, utilizing NADPH as a cofactor.[5]

  • N-acylation of Sphinganine: In a crucial step that determines the acyl-chain length of the final ceramide, a fatty acyl-CoA is attached to the amino group of sphinganine. This reaction is catalyzed by a family of six distinct ceramide synthases (CerS1-6).[2][5]

  • Desaturation of Dihydroceramide (B1258172): The final step in the ER is the introduction of a double bond into the dihydroceramide molecule by dihydroceramide desaturase 1 (DEGS1), converting it to ceramide.[5]

De_Novo_Ceramide_Biosynthesis cluster_ER Endoplasmic Reticulum Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS1-6) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DEGS1) Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->Dihydroceramide

De Novo Ceramide Biosynthesis Pathway in the ER.

Key Enzymes in Ceramide Biosynthesis

The synthesis of ceramides is orchestrated by a series of enzymes, each with specific roles and substrate preferences.

Serine Palmitoyltransferase (SPT)

SPT is a multimeric enzyme complex that serves as the gateway to sphingolipid synthesis. It is composed of two core subunits, SPTLC1 and SPTLC2, and a third subunit, SPTLC3, which can also participate. The activity of SPT is tightly regulated to control the flux of substrates into the pathway.

3-Ketosphinganine Reductase

This NADPH-dependent enzyme efficiently converts the toxic intermediate 3-ketosphinganine into sphinganine.

Ceramide Synthases (CerS)

The family of six ceramide synthases (CerS1-6) is central to determining the diversity of ceramide species within a cell. Each CerS isoform exhibits a distinct preference for fatty acyl-CoAs of specific chain lengths, thereby producing ceramides with different biological functions.[2][5]

Ceramide SynthaseAcyl-CoA SpecificityPrimary Ceramide Products
CerS1 C18:0-CoAC18-Ceramide
CerS2 C20:0- to C26:0-CoAC22-, C24-Ceramides
CerS3 C26:0-CoA and longerUltra-long-chain Ceramides (>C26)
CerS4 C18:0- to C20:0-CoAC18-, C20-Ceramides
CerS5 C16:0-CoAC16-Ceramide
CerS6 C14:0- to C16:0-CoAC14-, C16-Ceramides

Table 1: Substrate specificities of mammalian Ceramide Synthase isoforms.

Dihydroceramide Desaturase 1 (DEGS1)

DEGS1 introduces the C4-C5 trans double bond into dihydroceramide to form ceramide. This final step is crucial for the biological activity of most ceramides.

The Enigma of this compound Biosynthesis

The biosynthesis of odd-chain ceramides, such as this compound, is not as straightforward as their even-chain counterparts. There is no known dedicated CerS isoform with a primary specificity for C19-CoA. However, several plausible mechanisms for their formation exist:

  • Promiscuous Activity of Ceramide Synthases: While CerS isoforms have defined primary specificities, they may exhibit a lower level of activity towards a broader range of acyl-CoAs, including odd-chain variants like C19-CoA. CerS4, with its specificity for C18-C20 acyl-CoAs, is a potential candidate for utilizing C19-CoA as a substrate.[5]

  • Metabolism of Exogenous Odd-Chain Fatty Acids: Odd-chain fatty acids can be obtained from the diet or produced by the gut microbiota.[7] These fatty acids can be activated to their CoA esters and subsequently incorporated into sphingolipids via the de novo synthesis or salvage pathways.

  • Endogenous Production of Odd-Chain Fatty Acids: In specific tissues like the skin, the degradation of phytosphingosine (B30862) can lead to the formation of odd-chain fatty aldehydes, which can be oxidized to odd-chain fatty acids and then utilized for ceramide synthesis.[8]

Putative_C19_Ceramide_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Sources Sources of C19-Acyl-CoA Sphinganine Sphinganine C19_Dihydroceramide C19_Dihydroceramide Sphinganine->C19_Dihydroceramide Ceramide Synthase (e.g., CerS4 - putative) C19_Acyl_CoA C19_Acyl_CoA C19_Acyl_CoA->C19_Dihydroceramide C19_Ceramide C19_Ceramide C19_Dihydroceramide->C19_Ceramide Dihydroceramide Desaturase (DEGS1) Dietary_OCFAs Dietary Odd-Chain Fatty Acids Dietary_OCFAs->C19_Acyl_CoA Microbiota_OCFAs Microbiota-Derived Odd-Chain Fatty Acids Microbiota_OCFAs->C19_Acyl_CoA Endogenous_Metabolism Endogenous Metabolism Endogenous_Metabolism->C19_Acyl_CoA

Putative Pathways for this compound Biosynthesis.

Quantitative Data on Ceramide Levels

The levels of different ceramide species can vary significantly between tissues and under different physiological or pathological conditions. The following table summarizes representative quantitative data for various ceramide species in human plasma.

Ceramide SpeciesConcentration in Healthy Human Plasma (pmol/mL)Fold Change in COVID-19 Plasma
C16:0 ~200~3-fold increase
C18:0 Variable-
C22:0 Abundant-
C24:0 Abundant-
C24:1 Abundant-
C26:0 Abundant-
Total Ceramides Increased in COVID-19-

Table 2: Representative Ceramide Concentrations in Human Plasma. Data synthesized from[9][10].

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay

This protocol describes a common method for measuring the activity of a specific ceramide synthase isoform using a fluorescently labeled substrate.

Materials:

  • Cell or tissue homogenates expressing the CerS of interest

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA of the desired chain length (e.g., C19:0-CoA)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine serum albumin (BSA), defatted

  • Chloroform/methanol (2:1, v/v)

  • TLC plates

  • Fluorescence imager

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer.

  • Set up the reaction mixture containing reaction buffer, BSA, NBD-sphinganine, and the fatty acyl-CoA.

  • Initiate the reaction by adding the cell or tissue homogenate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding chloroform/methanol to extract the lipids.

  • Separate the lipid extract by thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescently labeled ceramide product using a fluorescence imager.

Ceramide_Synthase_Assay_Workflow Start Start Prepare_Homogenate Prepare Cell/Tissue Homogenate Start->Prepare_Homogenate Setup_Reaction Set up Reaction Mix (Buffer, BSA, NBD-sphinganine, Fatty acyl-CoA) Prepare_Homogenate->Setup_Reaction Initiate_Reaction Add Homogenate to Initiate Reaction Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction TLC_Separation Separate Lipids by TLC Stop_Reaction->TLC_Separation Visualize_Quantify Visualize and Quantify Fluorescent Product TLC_Separation->Visualize_Quantify End End Visualize_Quantify->End

Workflow for In Vitro Ceramide Synthase Assay.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific lipid species, including this compound.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., C17:0-ceramide)

  • Lipid extraction solvents (e.g., Bligh-Dyer method)

  • LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

Procedure:

  • Spike the biological sample with a known amount of the internal standard.

  • Extract the total lipids from the sample using a robust extraction method.

  • Separate the lipid extract using liquid chromatography.

  • Detect and quantify the this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard will be used for quantification.

  • Calculate the concentration of this compound in the original sample by comparing its peak area to that of the internal standard.

LC_MS_Quantification_Workflow Start Start Sample_Preparation Spike Sample with Internal Standard Start->Sample_Preparation Lipid_Extraction Extract Total Lipids Sample_Preparation->Lipid_Extraction LC_Separation Separate Lipids by LC Lipid_Extraction->LC_Separation MS_Detection Detect and Quantify by Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Calculate Concentration Based on Internal Standard MS_Detection->Data_Analysis End End Data_Analysis->End

Workflow for this compound Quantification by LC-MS/MS.

Conclusion and Future Directions

The biosynthesis of ceramides in the endoplasmic reticulum is a fundamental process with profound implications for cellular health and disease. While the synthesis of even-chain ceramides is well-established, the pathways leading to the formation of odd-chain species like this compound are an emerging area of research. Understanding the specific enzymes and regulatory mechanisms involved in this compound biosynthesis will be crucial for elucidating its biological functions and its potential as a biomarker or therapeutic target in various diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intriguing aspect of sphingolipid metabolism. Future studies should focus on identifying the specific CerS isoforms or other enzymes responsible for odd-chain ceramide synthesis and exploring the physiological and pathological roles of these unique lipid molecules.

References

C19-Ceramide and its Impact on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical regulators of cell membrane structure and function. Their biophysical properties, largely dictated by the length and saturation of their acyl chain, directly influence membrane fluidity, domain formation, and signaling cascades. This technical guide provides an in-depth analysis of C19-ceramide, a less common odd-chain ceramide, and its putative impact on membrane fluidity. While direct experimental data on this compound is limited, this document extrapolates from the well-established principles of ceramide biophysics to predict its behavior. We present a summary of quantitative data for related ceramides, detailed experimental protocols for assessing membrane fluidity, and visualizations of relevant cellular pathways. This guide serves as a foundational resource for researchers investigating the role of odd-chain ceramides in cellular processes and as potential therapeutic targets.

Introduction to Ceramides and Membrane Fluidity

Ceramides are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1] They are integral components of the cell membrane and precursors for more complex sphingolipids.[2] Beyond their structural role, ceramides act as potent signaling molecules involved in apoptosis, cell proliferation, and stress responses.[3][4]

Membrane fluidity refers to the viscosity of the lipid bilayer and is crucial for cellular processes such as signal transduction, protein function, and membrane trafficking.[5] It is primarily influenced by temperature, cholesterol content, and the acyl chain composition of its constituent lipids.[5] Saturated fatty acid chains, being straight, pack tightly and decrease membrane fluidity, while unsaturated chains with their "kinks" increase fluidity.[6]

Ceramides, particularly those with long, saturated acyl chains, are known to decrease membrane fluidity. They self-associate through hydrogen bonding and van der Waals forces to form highly ordered, gel-like domains within the more fluid glycerophospholipid-rich regions of the membrane.[7][8] This phase separation significantly alters the biophysical properties of the membrane.

This compound: Structure and Predicted Biophysical Properties

This compound is an odd-chain ceramide, containing a 19-carbon acyl chain. While even-chain ceramides (e.g., C16, C18, C24) are more common in mammalian cells, odd-chain sphingolipids have been identified and are sometimes associated with microbial origins.[9]

Based on the established principles of ceramide biophysics, we can predict the impact of this compound on membrane fluidity:

  • Ordering Effect: As a long-chain saturated lipid, this compound is expected to have a strong ordering effect on the membrane. Its 19-carbon acyl chain would align with the acyl chains of neighboring phospholipids, increasing packing density and reducing rotational and lateral mobility.

  • Domain Formation: this compound is predicted to self-associate and form ceramide-rich gel domains. The stability and size of these domains would depend on its concentration and the surrounding lipid composition.

  • Impact on Fluidity: The formation of these ordered domains will decrease the overall fluidity of the membrane. This effect is anticipated to be comparable to that of other long-chain saturated ceramides like C18-ceramide.

Quantitative Data on Ceramide-Induced Changes in Membrane Properties

Table 1: Effect of Saturated Ceramides on Membrane Order (Fluorescence Anisotropy)

Ceramide SpeciesModel Membrane CompositionCeramide (mol%)Temperature (°C)Fluorescence Anisotropy (r)Reference
C16-CeramidePOPC2024~0.25[10]
C18-CeramidePOPC2024~0.24[10]
C24-CeramidePOPC2024~0.25[10]
C16-CeramidePOPC2037~0.20[10]
C18-CeramidePOPC2037~0.19[10]
C24-CeramidePOPC2037~0.20[10]

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Higher fluorescence anisotropy (r) values indicate a more ordered (less fluid) membrane environment.

Table 2: Effect of Saturated Ceramides on Lateral Diffusion (Fluorescence Recovery After Photobleaching - FRAP)

Ceramide SpeciesModel Membrane CompositionCeramide (mol%)Temperature (°C)Diffusion Coefficient (D, µm²/s)Reference
C16-CeramidePOPC3022~1.5[10]
C18-CeramidePOPC3022~1.8[10]
C24:1-CeramidePOPC3022~3.5[10]

Lower diffusion coefficients indicate slower lateral movement of lipids and thus, lower membrane fluidity.

Experimental Protocols for Measuring Membrane Fluidity

This section provides detailed methodologies for key experiments used to assess the impact of ceramides on membrane fluidity.

Fluorescence Anisotropy using DPH

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in mobility (increased order) leads to higher fluorescence anisotropy.[11][12]

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture of the desired composition (e.g., POPC with a specific mol% of this compound) in chloroform/methanol.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing to form multilamellar vesicles (MLVs).

    • Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DPH Labeling:

    • Prepare a stock solution of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in a suitable solvent (e.g., tetrahydrofuran) at a concentration of ~2 mM.

    • Add the DPH stock solution to the liposome suspension at a molar ratio of approximately 1:250 (probe:lipid).

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow for probe incorporation.[13]

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[14]

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, with a correction factor (G-factor = IHV / IHH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a spectral shift in response to changes in the polarity of its environment, which is related to water penetration into the bilayer and thus membrane fluidity.[15]

Protocol:

  • Cell or Liposome Preparation: Prepare cells or liposomes as required for the experiment.

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) in a suitable solvent (e.g., DMSO or ethanol).

    • Add the Laurdan stock solution to the cell or liposome suspension to a final concentration of 5-10 µM.

    • Incubate in the dark at the desired temperature for 30-60 minutes.[16][17]

  • Fluorescence Measurement:

    • Use a fluorescence spectrophotometer or a microplate reader.

    • Set the excitation wavelength to 350 nm.

    • Measure the fluorescence emission intensities at 440 nm (characteristic of ordered phases) and 490 nm (characteristic of disordered phases).[18]

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)

    • GP values range from +1 (highly ordered) to -1 (highly disordered).[18]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral diffusion of fluorescently labeled molecules within a membrane. A slower recovery of fluorescence in a photobleached area indicates lower membrane fluidity.[19][20]

Protocol:

  • Sample Preparation and Labeling:

    • Prepare giant unilamellar vesicles (GUVs) or culture adherent cells on a glass-bottom dish.

    • Label the membrane with a fluorescent lipid analog (e.g., NBD-PE, Atto 647N-DOPE).

  • Microscopy Setup:

    • Use a confocal laser scanning microscope equipped for FRAP experiments.

  • FRAP Measurement:

    • Acquire a few pre-bleach images of the region of interest (ROI).

    • Use a high-intensity laser to photobleach a defined area within the ROI.

    • Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.[21]

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Correct for photobleaching during image acquisition.

    • Fit the fluorescence recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction.

Signaling Pathways and Logical Relationships

Ceramides are central hubs in sphingolipid metabolism and signaling. While specific pathways for this compound are not defined, it is expected to participate in the general ceramide-mediated signaling network.

Ceramide Metabolism

The cellular levels of ceramides are tightly regulated through a balance of synthesis, degradation, and conversion to other sphingolipids.

Ceramide_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide de novo synthesis Ceramide Ceramide (this compound) Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase C1P Ceramide-1-Phosphate Ceramide->C1P CerK Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS (Salvage Pathway) S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Complex_Sphingolipids Complex Sphingolipids Complex_Sphingolipids->Ceramide Hydrolysis Ceramide_Signaling Stress_Stimuli Stress Stimuli (e.g., UV, TNF-α) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase Ceramide_Generation Increased This compound SMase->Ceramide_Generation Membrane_Fluidity Decreased Membrane Fluidity Ceramide_Generation->Membrane_Fluidity Ceramide_Domains Ceramide-Rich Domains Ceramide_Generation->Ceramide_Domains PP2A PP2A Activation Ceramide_Generation->PP2A PKC PKCζ Activation Ceramide_Generation->PKC Protein_Clustering Receptor/Protein Clustering Ceramide_Domains->Protein_Clustering Apoptosis Apoptosis Protein_Clustering->Apoptosis PP2A->Apoptosis PKC->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_methods Measurement Techniques cluster_analysis Data Analysis Synthesize_C19 Synthesize/Obtain This compound Incorporate_C19 Incorporate this compound into Membranes Synthesize_C19->Incorporate_C19 Prepare_Liposomes Prepare Model Membranes (e.g., POPC LUVs) Prepare_Liposomes->Incorporate_C19 Measure_Fluidity Measure Membrane Fluidity Incorporate_C19->Measure_Fluidity Fluorescence_Anisotropy Fluorescence Anisotropy (DPH) Measure_Fluidity->Fluorescence_Anisotropy Laurdan_GP Laurdan GP Measure_Fluidity->Laurdan_GP FRAP FRAP Measure_Fluidity->FRAP Analyze_Data Analyze Quantitative Data (Anisotropy, GP, Diffusion Coeff.) Fluorescence_Anisotropy->Analyze_Data Laurdan_GP->Analyze_Data FRAP->Analyze_Data Compare_Controls Compare to Control (No this compound) Analyze_Data->Compare_Controls

References

Methodological & Application

Application Note: Quantification of C19-Ceramide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses. The specific acyl chain length of a ceramide can determine its biological function. C19-Ceramide (d18:1/19:0) is an odd-chain ceramide that has been identified in various biological systems. Accurate quantification of this compound is essential for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a robust LC-MS/MS approach for the quantification of this compound. The methodology involves lipid extraction from the biological matrix, chromatographic separation of this compound from other lipid species using reverse-phase liquid chromatography, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled or an odd-chain ceramide internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, isopropanol, acetonitrile, chloroform (B151607), and water.

  • Reagents: Formic acid, ammonium (B1175870) formate.

  • Standards: this compound (d18:1/19:0) and C17-Ceramide (d18:1/17:0) as an internal standard (IS).

  • Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates.

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer extraction method is recommended for the extraction of ceramides from biological samples.[1][2]

  • To 100 µL of sample (e.g., plasma), add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Add 10 µL of the internal standard solution (C17-Ceramide in methanol, 1 µg/mL).

  • Vortex the mixture for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of ceramides.[3][4]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[4]

  • Mobile Phase B: Isopropanol:Methanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.01090
12.00100
12.16040
15.06040
Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 3500 V.

Table 2: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (d18:1/19:0)580.6264.310035
C17-Ceramide (IS)552.5264.310035

Note: The precursor ion for this compound ([M+H]+) is calculated based on its molecular weight of approximately 579.98 g/mol .[1] The product ion at m/z 264.3 corresponds to the sphingosine (B13886) backbone after the loss of the fatty acid chain and water.[5] Collision energy should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma) and processing them alongside the samples. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
11,500100,0000.015
57,800102,0000.076
1016,000101,5000.158
5082,000100,5000.816
100165,000101,0001.634
500830,000100,8008.234
Quantitative Data Summary

The concentration of this compound in unknown samples is determined by interpolating their area ratios from the linear regression of the calibration curve.

Table 4: Quantification of this compound in Human Plasma Samples

Sample IDPeak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Concentration (ng/mL)
Control 125,000101,2000.24715.2
Control 228,500100,9000.28217.4
Treated 145,000101,5000.44327.3
Treated 249,800100,7000.49530.5

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) IS_Addition Addition of Internal Standard (C17-Cer) Sample->IS_Addition Extraction Lipid Extraction (Bligh & Dyer) IS_Addition->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation LC Separation (C18 Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Ceramide Signaling Pathway: TNF-α Induced Apoptosis

ceramide_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds SMase Sphingomyelinase (SMase) TNFR1->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide (e.g., this compound) Sphingomyelin->Ceramide hydrolyzes to CAPP Ceramide-Activated Protein Phosphatase (PP1/PP2A) Ceramide->CAPP activates Akt_p Akt (active, phosphorylated) CAPP->Akt_p dephosphorylates Bad_p Bad (inactive, phosphorylated) CAPP->Bad_p dephosphorylates Akt Akt (inactive) Akt_p->Akt Akt_p->Bad_p phosphorylates (inhibition of Bad) Apoptosis Apoptosis Akt->Apoptosis inhibits Bad Bad (active) Bad_p->Bad Bad->Apoptosis promotes

Caption: TNF-α induced ceramide signaling pathway leading to apoptosis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and robust, making it suitable for a wide range of research and drug development applications. The use of a stable isotope-labeled or odd-chain internal standard ensures accurate and precise quantification. The provided experimental workflow and signaling pathway diagrams offer a clear visual representation of the methodology and the biological context of ceramide signaling.

References

Application Note & Protocol: Mass Spectrometry Analysis of C19-Ceramide Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play crucial roles as structural components of cellular membranes and as bioactive molecules involved in a variety of cellular signaling pathways, including apoptosis, cell cycle arrest, and insulin (B600854) resistance.[1][2] The length of the N-acyl chain is a key determinant of the biological function of ceramides.[3][4] C19-Ceramide, an odd-chain ceramide, is of growing interest in biomedical research and drug development due to its potential involvement in specific cellular processes and diseases. Accurate and sensitive quantification of this compound species is therefore essential for elucidating their biological functions and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the analysis of this compound species using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][5][6]

This compound Signaling Pathways

Ceramides, including this compound, are central hubs in sphingolipid metabolism and signaling.[7] They can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases (SMases), or the salvage pathway which recycles sphingosine.[4][8][9] Once produced, ceramides can exert their effects by modulating the activity of various downstream proteins, including protein kinases and phosphatases, leading to cellular responses such as apoptosis and cell cycle regulation.[2][10] The specific roles of this compound within these pathways are an active area of investigation.

cluster_synthesis Ceramide Synthesis cluster_signaling Downstream Signaling De Novo Pathway De Novo Pathway Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis This compound This compound Sphingomyelin Hydrolysis->this compound Salvage Pathway Salvage Pathway Salvage Pathway->this compound Protein Phosphatases (e.g., PP2A) Protein Phosphatases (e.g., PP2A) This compound->Protein Phosphatases (e.g., PP2A) Protein Kinases (e.g., PKCζ) Protein Kinases (e.g., PKCζ) This compound->Protein Kinases (e.g., PKCζ) Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Apoptosis Apoptosis Protein Phosphatases (e.g., PP2A)->Apoptosis Insulin Resistance Insulin Resistance Protein Kinases (e.g., PKCζ)->Insulin Resistance Lipid Extraction\n(Protein Precipitation or Bligh & Dyer) Lipid Extraction (Protein Precipitation or Bligh & Dyer) LC-MS/MS Analysis\n(Reverse-Phase Chromatography, MRM) LC-MS/MS Analysis (Reverse-Phase Chromatography, MRM) Lipid Extraction\n(Protein Precipitation or Bligh & Dyer)->LC-MS/MS Analysis\n(Reverse-Phase Chromatography, MRM) Data Processing\n(Peak Integration, Quantification) Data Processing (Peak Integration, Quantification) LC-MS/MS Analysis\n(Reverse-Phase Chromatography, MRM)->Data Processing\n(Peak Integration, Quantification) Statistical Analysis & Reporting Statistical Analysis & Reporting Data Processing\n(Peak Integration, Quantification)->Statistical Analysis & Reporting

References

Application Notes and Protocols for C19-Ceramide Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure. C19-Ceramide, a specific species of ceramide, has been implicated in the pathophysiology of several neurodegenerative diseases. Accurate and reliable quantification of this compound in brain tissue is therefore essential for understanding its role in disease progression and for the development of novel therapeutic interventions.

This document provides a detailed protocol for the extraction of this compound from brain tissue, based on established lipid extraction methodologies. It also includes a summary of quantitative data for various ceramide species in brain tissue and a diagram of a key signaling pathway involving ceramides.

Quantitative Data Summary

The following table summarizes the levels of different ceramide species found in the temporal cortex of human brains, comparing control subjects to those with Alzheimer's disease (AD). This data, adapted from a study by Couttas et al., illustrates the typical variations in ceramide levels observed in neurodegenerative conditions. While specific data for this compound was not detailed in the referenced study, the presented data provides a comparative framework for ceramide analysis.

Ceramide SpeciesControl (pmol/mg)Alzheimer's Disease (pmol/mg)Fold Change
C16:0-Ceramide10.2 ± 1.515.8 ± 2.11.55
C18:0-Ceramide25.1 ± 3.238.9 ± 4.51.55
C20:0-Ceramide8.7 ± 1.113.5 ± 1.81.55
C22:0-Ceramide30.5 ± 3.947.3 ± 5.81.55
C24:0-Ceramide45.2 ± 5.570.1 ± 8.21.55
C24:1-Ceramide50.1 ± 6.177.7 ± 9.11.55

Experimental Protocols

Protocol 1: this compound Extraction using a Modified Folch Method

This protocol is a widely used method for the extraction of total lipids from biological tissues.[1][2]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of brain tissue.

    • On ice, homogenize the tissue in 1 mL of ice-cold PBS.

  • Lipid Extraction:

    • To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 2 minutes to ensure complete mixing.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Storage:

    • Dry the extracted lipid phase under a stream of nitrogen gas.

    • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.

    • Store the lipid extract at -80°C until analysis.

Protocol 2: High-Throughput this compound Extraction using MTBE

This method offers a safer and more efficient alternative to the traditional Folch method, particularly for processing a large number of samples.[3]

Materials:

  • Brain tissue (fresh or frozen)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Homogenizer with ceramic beads

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Place approximately 50 mg of brain tissue in a 2 mL tube containing ceramic beads.

    • Add 600 µL of methanol and homogenize using a bead beater.

  • Lipid Extraction:

    • Add 2 mL of MTBE to the homogenate.

    • Vortex for 10 minutes at room temperature.

    • Add 500 µL of water to induce phase separation.

    • Vortex for 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper organic phase containing the lipids.

  • Drying and Storage:

    • Transfer the organic phase to a new glass tube and dry under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for analysis.

    • Store the extract at -80°C.

Subsequent Analysis: Quantification by LC-MS/MS

Following extraction, this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of individual lipid species.[4][5] A C17-Ceramide or other odd-chain ceramide is often used as an internal standard for accurate quantification.

Visualizations

Experimental Workflow for this compound Extraction

G A Brain Tissue Sample B Homogenization (in PBS or Methanol) A->B C Lipid Extraction (Folch or MTBE method) B->C D Phase Separation (Centrifugation) C->D E Collect Organic Phase (Contains Ceramides) D->E F Dry Down (Nitrogen Evaporation) E->F G Reconstitute in Solvent F->G H LC-MS/MS Analysis G->H

Caption: Workflow for this compound extraction and analysis.

Ceramide Signaling Pathway in Neurodegeneration

G cluster_0 Cell Membrane cluster_1 Cytoplasm Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis TNFR TNF-α Receptor SMase Sphingomyelinase TNFR->SMase Activates PP2A Protein Phosphatase 2A Ceramide->PP2A Activates Caspases Caspase Cascade Ceramide->Caspases Activates Akt Akt (Pro-survival) PP2A->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspases->Apoptosis Induces

Caption: Simplified ceramide-mediated apoptosis pathway.

References

Application Note: Tracing C19-Ceramide Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramides (B1148491) are central bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, inflammation, and insulin (B600854) resistance.[1][2] Dysregulation of ceramide metabolism is implicated in numerous pathologies such as type 2 diabetes, cardiovascular disease, and cancer.[1][3][4] Understanding the metabolic fate of specific ceramides is therefore crucial for elucidating disease mechanisms and developing targeted therapeutics.

This application note details a methodology for tracing the metabolism of C19-ceramide, a non-naturally occurring odd-chain ceramide, using stable isotope labeling coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By introducing a stable isotope-labeled this compound (e.g., ¹³C or ²H labeled) into a biological system, researchers can track its conversion into downstream metabolites, providing insights into the activity of various enzymatic pathways. This technique offers high sensitivity and specificity for quantifying metabolic flux and identifying novel metabolic products.[5][6][7]

Principles of this compound Metabolic Tracing

The core of this technique is the introduction of an isotopic label that allows the this compound and its subsequent metabolites to be distinguished from the endogenous pool of lipids by mass spectrometry.[8] this compound is an ideal tracer as its odd-numbered acyl chain makes it and its direct metabolites unique and easily identifiable against the background of even-chained natural ceramides.

The metabolic fate of this compound can be tracked through several key pathways:

  • Breakdown and Salvage: Ceramidases can hydrolyze this compound into a C19 fatty acid and a sphingosine (B13886) base. The sphingosine can then be re-acylated by ceramide synthases (CerS) to form other ceramides or phosphorylated to sphingosine-1-phosphate (S1P).[1][9]

  • Conversion to Complex Sphingolipids: this compound can be used as a substrate by enzymes like sphingomyelin (B164518) synthase (SMS) or glucosylceramide synthase (GCS) to form C19-sphingomyelin or C19-glucosylceramide, respectively.[2]

  • Modification: The this compound structure could potentially undergo further enzymatic modifications.

By monitoring the appearance of the stable isotope label in these various downstream molecules, a dynamic view of ceramide metabolism can be constructed.

Experimental Workflow and Protocols

A typical workflow involves cell culture, incubation with the labeled this compound, extraction of lipids, and subsequent analysis by LC-MS/MS.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Culture (& Plating) labeling Incubate Cells with Tracer prep_cells->labeling prep_tracer Prepare Labeled This compound Tracer prep_tracer->labeling harvest Harvest Cells & Quench Metabolism labeling->harvest extraction Lipid Extraction harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Processing & Quantification lcms->data_analysis

Caption: High-level experimental workflow for tracing this compound metabolism.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent cell lines. It can be adapted for suspension cultures.

  • Cell Plating: Plate cells (e.g., HeLa, HepG2) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard growth medium overnight.

  • Tracer Preparation: Prepare a stock solution of the stable isotope-labeled this compound (e.g., N-(heptadecanoyl-d33)-sphingosine) in ethanol (B145695) or DMSO.

  • Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into fresh, serum-free cell culture medium to a final concentration of 5-20 µM. Complexing the ceramide to BSA can improve solubility and delivery.

  • Incubation: Remove the standard growth medium from the cells, wash once with PBS, and add 2 mL of the labeling medium to each well.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic flux over time.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and detach cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C for lipid extraction.[10]

Protocol 2: Lipid Extraction

This protocol is based on a modified Bligh-Dyer method for extracting total lipids from the cell pellet.[11]

  • Re-suspension: Re-suspend the cell pellet from Protocol 1 in 200 µL of water.

  • Internal Standard: Add an internal standard mix containing a non-C19 ceramide (e.g., C17-ceramide) to normalize for extraction efficiency and instrument variability.[11]

  • Solvent Addition: Add 750 µL of chloroform:methanol (1:2, v/v) to the sample. Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 250 µL of chloroform. Vortex for 1 minute.

    • Add 250 µL of water. Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase, such as methanol/isopropanol (1:1), for analysis.[12][13]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of ceramides. Specific parameters must be optimized for the instrument in use.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 μm, 100 mm × 2.1 mm).[12]

    • Mobile Phase A: 0.1% formic acid in water.[14]

    • Mobile Phase B: 0.1% formic acid in isopropanol.[14]

    • Gradient: Implement a gradient optimized to separate different ceramide species, for example: 0-2 min, 65% B; 2-10 min, 65-95% B; 10-15 min, 95-100% B; 15-18 min, 100% B; 18-20 min, re-equilibrate to 65% B.[14]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.[12][15]

    • MRM Transitions: Set up specific precursor-to-product ion transitions for the labeled this compound and its potential metabolites. The characteristic fragment for ceramides is often m/z 264, corresponding to the sphingosine backbone.[5]

    • Collision Energy: Optimize collision energy for each transition (e.g., 20-60 eV).[16]

Data Presentation and Interpretation

Quantitative data from LC-MS/MS analysis should be clearly organized to facilitate interpretation of metabolic flux.

Table 1: Example LC-MS/MS Parameters for Ceramide Analysis

Parameter Setting Reference
LC Column C18 Reversed-Phase [12]
Mobile Phase A Water with 0.2% Formic Acid [11]
Mobile Phase B Acetonitrile/Isopropanol (60:40) with 0.2% Formic Acid [11]
Ionization ESI Positive Mode [11]
Scan Mode Multiple Reaction Monitoring (MRM) [12]
LOD/LOQ 5–50 pg/mL [11]
Intra-assay Precision 2.7–3.4% CV [14]
Inter-assay Precision 3.2–3.6% CV [14]

| Extraction Recovery | 70–99% |[11] |

Table 2: Hypothetical Quantitative Results of Labeled Species (Peak Area Ratio to Internal Standard)

Time Point Labeled this compound Labeled C19-Sphingomyelin Labeled C19-Glucosylceramide
0 hr 150.2 ± 12.5 0.8 ± 0.1 1.1 ± 0.2
1 hr 125.6 ± 9.8 15.4 ± 2.1 8.9 ± 1.5
4 hr 88.3 ± 7.1 45.7 ± 5.3 22.6 ± 3.4
8 hr 52.1 ± 4.9 68.9 ± 6.2 35.1 ± 4.0

| 24 hr | 15.8 ± 2.0 | 85.3 ± 7.8 | 48.7 ± 5.1 |

Data are presented as mean ± SD from triplicate experiments.

The data in Table 2 would indicate that this compound is consumed over 24 hours and incorporated into both sphingomyelin and glucosylceramide, with a potentially faster flux into the sphingomyelin pathway.

Ceramide Metabolic and Signaling Pathways

Understanding the established metabolic routes is essential for designing tracing experiments and interpreting the results. Exogenous this compound can enter these pathways at the central ceramide hub.

G de_novo De Novo Synthesis cer This compound (Tracer) de_novo->cer Natural Ceramides sphingo_path Sphingomyelin Hydrolysis sphingo_path->cer salvage_path Salvage Pathway salvage_path->cer sm C19-Sphingomyelin cer->sm gc C19-Glucosylceramide cer->gc sph Sphingosine cer->sph fa C19 Fatty Acid cer->fa sms SMS gcs GCS cdase CDase s1p Sphingosine-1-Phosphate sph->s1p sphk SphK sms->sm gcs->gc cdase->sph sphk->s1p

Caption: Potential metabolic fate of exogenous this compound tracer.

Ceramide accumulation, which can be modeled by the addition of exogenous this compound, is known to impact critical signaling cascades, notably insulin signaling.

G cer Increased This compound pp2a PP2A cer->pp2a activates pkcz PKCζ cer->pkcz activates akt Akt/PKB pp2a->akt dephosphorylates (inhibits) pkcz->akt inhibits translocation glut4 GLUT4 Translocation akt->glut4 promotes glucose_uptake Glucose Uptake glut4->glucose_uptake enables insulin_receptor Insulin Receptor Signaling insulin_receptor->akt activates

Caption: Ceramide-mediated inhibition of the insulin signaling pathway.

By activating protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), ceramides inhibit the action of Akt/PKB, a key node in the insulin signaling pathway.[17][18][19] This leads to reduced translocation of the glucose transporter GLUT4 to the cell membrane, impairing glucose uptake and contributing to insulin resistance.[4] Tracing studies can help quantify how rapidly exogenous ceramides can exert these signaling effects.

Conclusion

Stable isotope labeling provides a powerful and precise method for tracing the metabolic fate of this compound. The protocols and data interpretation frameworks described here offer a robust approach for researchers in academia and industry to investigate the complexities of ceramide metabolism. These studies can reveal the dynamics of sphingolipid pathways in health and disease, identify key enzymatic control points, and serve as a critical tool in the development of therapeutic agents that target ceramide metabolism.[6][20]

References

Application Notes and Protocols for C19-Ceramide in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including cell cycle arrest, differentiation, senescence, and apoptosis (programmed cell death).[1][2][3] Composed of a sphingosine (B13886) backbone linked to a fatty acid, the specific biological functions of ceramides can vary depending on the length of their fatty acid chain. C19-Ceramide, a long-chain ceramide, is an important signaling molecule implicated in the cellular stress response and is a subject of growing interest in cancer research and drug development.[4][5][6]

Elevated intracellular levels of ceramide are often associated with the induction of apoptosis in various cell types, making it a potential target for therapeutic intervention, particularly in oncology.[3][5][6][7] this compound, like other long-chain ceramides, is thought to exert its effects by modulating key signaling pathways, including the c-Jun N-terminal kinase (JNK) and the mammalian target of rapamycin (B549165) (mTOR) pathways, and by activating the caspase cascade.[8][9][10][11][12]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Disclaimer: Specific quantitative data and optimized protocols for this compound are limited in the current scientific literature. The data and protocols presented herein are based on studies of closely related long-chain ceramides (e.g., C16 and C18-Ceramide) and should be considered as a starting point. Researchers are strongly encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setups.

Data Presentation: Efficacy of Ceramide Analogs in Cell Culture

The following tables summarize the effects of various ceramide analogs on cell viability and apoptosis, providing a reference for expected outcomes in similar experimental systems.

Table 1: Effect of Ceramide Analogs on Cell Viability

Cell LineCeramide AnalogConcentration (µM)Incubation Time (hours)% Cell ViabilityReference
MDA-MB-231 (Breast Cancer)Analog 315204823% ± 1.7%[7]
MDA-MB-231 (Breast Cancer)Analog 315404812.5% ± 0.86%[7]
MCF-7 (Breast Cancer)Analog 315204847% ± 1.29%[7]
MCF-7 (Breast Cancer)Analog 315404823% ± 2.91%[7]
MCF-7TN-R (Resistant Breast Cancer)Analog 315204873% ± 5.39%[7]
MCF-7TN-R (Resistant Breast Cancer)Analog 315404828.5% ± 6.03%[7]
A549 (Non-small cell lung cancer)C2-Ceramide5024~70%[5]
PC9 (Non-small cell lung cancer)C2-Ceramide5024~70%[5]
HEp-2 (Laryngeal Carcinoma)C2-Ceramide10024Decreased[13]

Table 2: Induction of Apoptosis by Ceramide Analogs

Cell LineCeramide AnalogConcentration (µM)Incubation Time (hours)Apoptotic EffectReference
A549 (Non-small cell lung cancer)C2-Ceramide5024Increased Caspase-3 activity[5]
Mesenchymal Stem CellsCell-permeable ceramideConcentration-dependentTime-dependentIncreased apoptosis[14]
HEp-2 (Laryngeal Carcinoma)C2-CeramideNot specified2461.4% total apoptotic cells[13]
A549 (Non-small cell lung cancer)C6-Ceramide50Not specifiedCaspase-3 activation[4][15]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Note: Long-chain ceramides like this compound have poor solubility in aqueous solutions. The following protocol is a general guideline for preparing a stock solution and delivering it to cell culture media. Optimization may be required.

Materials:

  • This compound powder

  • Ethanol (B145695), absolute (cell culture grade)

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Water bath or sonicator

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Dissolve the this compound in absolute ethanol to create a high-concentration stock solution (e.g., 10 mM).

    • Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. Visually inspect to ensure no precipitation.[16][17]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Ceramide-BSA Complex:

    • In a sterile tube, dilute the this compound stock solution with sterile PBS.

    • Add this diluted ceramide solution to a sterile, fatty acid-free BSA solution (e.g., 10%) while vortexing to facilitate the formation of a ceramide-BSA complex. The final concentration of ethanol in the cell culture medium should be kept below 0.5% to avoid solvent toxicity.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Treatment of Cells:

    • Add the this compound-BSA complex to the cell culture medium to achieve the desired final concentration.

    • Include a vehicle control in your experiment (i.e., medium containing the same concentration of ethanol and BSA without this compound).

    • Gently swirl the culture plates to ensure even distribution of the treatment.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in 96-well plates

  • This compound-BSA complex (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound-BSA complex and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cells cultured in 96-well plates (white-walled for luminescence)

  • This compound-BSA complex

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere.

  • Treat cells with this compound-BSA complex and a vehicle control for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Signaling Pathways and Experimental Workflow

Ceramide-Induced Apoptosis Signaling Pathway

Ceramide_Apoptosis_Pathway C19_Ceramide This compound Mitochondria Mitochondria C19_Ceramide->Mitochondria JNK_Pathway JNK Pathway C19_Ceramide->JNK_Pathway mTOR_Pathway mTOR Pathway C19_Ceramide->mTOR_Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK_Pathway->Apoptosis mTOR_Pathway->Apoptosis inhibition

Caption: this compound induces apoptosis through mitochondrial and signaling pathway modulation.

This compound and the JNK Signaling Pathway

JNK_Pathway C19_Ceramide This compound ASK1 ASK1 C19_Ceramide->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Phosphorylation Apoptosis_Genes Apoptosis Gene Transcription c_Jun->Apoptosis_Genes

Caption: Activation of the JNK pathway by this compound leading to apoptosis.

This compound and the mTOR Signaling Pathway

mTOR_Pathway C19_Ceramide This compound Akt Akt C19_Ceramide->Akt Inhibition mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: this compound inhibits the pro-survival mTOR signaling pathway.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow start Start prepare_ceramide Prepare this compound Stock Solution start->prepare_ceramide cell_culture Culture Cells start->cell_culture treat_cells Treat Cells with This compound prepare_ceramide->treat_cells cell_culture->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) treat_cells->apoptosis_assay western_blot Western Blot for Signaling Proteins treat_cells->western_blot data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for studying the in vitro effects of this compound.

References

Application Notes and Protocols for C19-Ceramide ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a critical role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, inflammation, and insulin (B600854) signaling.[1][2][3][4] The dysregulation of ceramide metabolism has been implicated in the pathophysiology of numerous diseases, such as cancer, diabetes, and neurodegenerative disorders.[5][6] C19-Ceramide, a specific species of ceramide, is an important subject of study for understanding its precise role in these biological pathways.

This document provides a detailed protocol for the quantitative determination of this compound in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The competitive ELISA format is a sensitive and specific method for quantifying small molecules like ceramides.[7][8]

This compound Signaling Pathway

Ceramides are central to sphingolipid metabolism and can be generated through several pathways, including de novo synthesis, the salvage pathway, and the breakdown of complex sphingolipids like sphingomyelin.[2][4] Once produced, ceramides can act on downstream effectors to initiate signaling cascades that influence cellular fate.

C19_Ceramide_Signaling cluster_synthesis Ceramide Synthesis cluster_effects Downstream Cellular Effects De_Novo De Novo Synthesis C19_Ceramide This compound De_Novo->C19_Ceramide Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis Sphingomyelin_Hydrolysis->C19_Ceramide Salvage_Pathway Salvage Pathway Salvage_Pathway->C19_Ceramide Apoptosis Apoptosis C19_Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest C19_Ceramide->Cell_Cycle_Arrest Inflammation Inflammation C19_Ceramide->Inflammation Insulin_Resistance Insulin Resistance C19_Ceramide->Insulin_Resistance

This compound generation and its role in key signaling pathways.

This compound Competitive ELISA Principle

The this compound ELISA is a competitive immunoassay. A known amount of this compound is pre-coated onto the wells of a microplate.[9] When samples or standards are added to the wells, the this compound in the sample competes with the coated this compound for binding to a specific biotinylated detection antibody.[7][9] The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample.[9] After washing away unbound substances, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is stopped. The intensity of the color is measured spectrophotometrically at 450 nm, and the concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.[9][10]

Experimental Workflow

The following diagram outlines the major steps in the this compound ELISA protocol.

ELISA_Workflow Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep Add_to_Plate Add Samples/Standards and Biotinylated Detection Antibody to Pre-coated Plate Sample_Prep->Add_to_Plate Incubate_1 Incubate at 37°C Add_to_Plate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_SABC Add Streptavidin-HRP Conjugate (SABC) Wash_1->Add_SABC Incubate_2 Incubate at 37°C Add_SABC->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Incubate_3 Incubate at 37°C in Dark Add_TMB->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze_Data Data Analysis Read_Plate->Analyze_Data End End Analyze_Data->End

A generalized workflow for the this compound competitive ELISA.

Materials and Reagents

  • This compound Coated Microplate (96-well)

  • This compound Standard

  • Biotinylated Anti-Ceramide Detection Antibody

  • Streptavidin-HRP Conjugate

  • Sample Dilution Buffer

  • Wash Buffer (25X Concentrate)

  • TMB Substrate

  • Stop Solution

  • Plate Sealer

  • Microplate Reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Deionized or distilled water

  • Absorbent paper

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): Dilute the 25X Wash Buffer concentrate with deionized or distilled water at a 1:25 ratio. Store at 2-8°C.

  • This compound Standard Curve: Prepare a serial dilution of the this compound standard in Sample Dilution Buffer. A typical range would be from 2000 pg/ml down to 31.2 pg/ml.[9][11] The zero standard should be the Sample Dilution Buffer alone.

  • Biotinylated Detection Antibody Working Solution: Prepare according to the manufacturer's instructions. This may involve diluting a concentrated stock in an antibody dilution buffer.

  • Streptavidin-HRP Conjugate (SABC) Working Solution: Prepare according to the manufacturer's instructions, typically by diluting a concentrated stock in the SABC dilution buffer.[11]

Sample Preparation

The appropriate sample preparation method will depend on the sample type.[5][10] It is recommended to run samples in duplicate or triplicate.[12]

  • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 10 minutes.[5] Collect the serum and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[5]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10] Collect the plasma and assay immediately or aliquot and store at -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 20 minutes at 4°C to remove debris.[5] Assay immediately or store at -80°C.

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[5] Homogenize the tissue in PBS or a suitable lysis buffer. Centrifuge at 5,000 x g for 5 minutes to pellet cellular debris.[5] Collect the supernatant for the assay.

  • Cell Lysates: Harvest cells and wash with PBS. Lyse the cells using a suitable lysis buffer and incubate on ice for 30 minutes.[5] Centrifuge at 14,000 x g for 5 minutes to remove insoluble material.[5] Collect the supernatant.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells to be used and arrange the plate layout for standards, samples, and blank controls.

  • Add 50 µL of each standard, sample, and blank control (Sample Dilution Buffer) to the appropriate wells.[9]

  • Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well.[9]

  • Gently tap the plate to ensure thorough mixing. Cover the plate with a plate sealer and incubate for 45 minutes at 37°C.[9]

  • Aspirate the liquid from each well. Add 350 µL of 1X Wash Buffer to each well and allow it to soak for 1-2 minutes. Aspirate the wash buffer. Repeat the wash process two more times for a total of three washes.[11] After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining liquid.[9]

  • Add 100 µL of the SABC working solution to each well. Cover the plate with a new plate sealer and incubate for 30 minutes at 37°C.[5][11]

  • Repeat the wash step as described in step 6, but for a total of five washes.[5]

  • Add 90 µL of TMB Substrate to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[5][11]

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Presentation and Analysis

Calculation of Results
  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Subtract the average zero standard OD from all other OD values.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • The concentration of this compound in the samples can be interpolated from the standard curve.[12]

  • If samples were diluted, the calculated concentration must be multiplied by the dilution factor.[12]

Representative Data

Table 1: this compound Standard Curve Data

Standard Concentration (pg/mL)Mean Absorbance (450 nm)Corrected Absorbance
20000.2580.158
10000.4320.332
5000.7150.615
2501.1031.003
1251.5891.489
62.52.0111.911
31.22.3452.245
0 (Blank)2.6780.000

Note: Data is for demonstration purposes only. Actual results may vary.

Quality Control
  • Coefficient of Variation (CV): The CV for duplicate or triplicate wells should be less than 20%.[12] A higher CV may indicate pipetting errors or other inconsistencies.

  • Spike Recovery: To assess for matrix effects, a known amount of this compound can be spiked into a sample and the recovery calculated. The expected recovery should be within an acceptable range (e.g., 80-120%).

Table 2: Sample Data and Quality Control

Sample IDMean Absorbance (450 nm)Calculated Concentration (pg/mL)Dilution FactorFinal Concentration (pg/mL)CV (%)
Sample 10.856385.21385.25.8
Sample 21.347172.92345.87.2
Sample 31.89975.4175.44.5

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes or the soaking time.
Contaminated reagentsUse fresh reagents.
Low signal Inactive reagentsEnsure reagents are stored correctly and are within their expiration date.
Insufficient incubation timeFollow the recommended incubation times.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Incorrect curve fitUse a four-parameter logistic curve fit for analysis.
High CV Inaccurate pipettingCalibrate pipettes and use proper pipetting technique.
Plate not washed evenlyEnsure all wells are washed thoroughly and consistently.

Conclusion

This document provides a comprehensive guide for the quantification of this compound using a competitive ELISA. By following these protocols, researchers can obtain reliable and reproducible data to further investigate the role of this compound in health and disease. For optimal results, it is crucial to adhere to good laboratory practices and the specific instructions provided with the ELISA kit being used.

References

Application Notes: Synthesis and Use of a C19-Ceramide Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1][2][3][4] Composed of a sphingosine (B13886) backbone linked to a fatty acid, the specific acyl chain length of a ceramide can influence its metabolic fate and signaling functions. C19-ceramide, while less common than its C16, C18, or C24 counterparts, plays a role in distinct biological pathways, making it a molecule of interest.

To visualize and study the subcellular localization, trafficking, and metabolism of this compound, fluorescently labeled probes are indispensable tools.[5] These probes allow for real-time imaging in live cells and co-localization studies in fixed preparations. This document provides a detailed protocol for the synthesis of a this compound fluorescent probe via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click chemistry," along with protocols for its application in fluorescence microscopy and flow cytometry.[4][6][7]

Synthesis of a this compound Fluorescent Probe

The synthesis strategy involves a two-step process: first, the synthesis of an azide-functionalized this compound precursor, and second, the "clicking" of a fluorescent alkyne-containing reporter group onto the ceramide backbone.[4][6] This bioorthogonal approach ensures a high-yield, specific conjugation reaction.

Start C19 Sphingosine + Azide-tagged Fatty Acid Step1 Amide Coupling (e.g., EDC, HOBt) Start->Step1 Intermediate Azide-C19-Ceramide (Precursor) Step1->Intermediate Step2 CuAAC 'Click' Reaction (CuSO4, Ascorbate) Intermediate->Step2 Fluorophore Alkyne-Fluorophore (e.g., Alkyne-BODIPY) Fluorophore->Step2 FinalProduct Fluorescent This compound Probe Step2->FinalProduct

Caption: General workflow for this compound fluorescent probe synthesis via click chemistry.

Protocol 1: Synthesis of Fluorescent this compound Probe

Materials:

  • Azide-functionalized C19 fatty acid

  • Sphingosine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Alkyne-functionalized fluorophore (e.g., BODIPY-alkyne, COUPY-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvents for purification (e.g., methanol, chloroform)

  • Silica (B1680970) gel for column chromatography

Methodology:

Part A: Synthesis of Azide-C19-Ceramide Precursor

  • Dissolve the azide-functionalized C19 fatty acid, EDC, and HOBt in anhydrous DCM.

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve sphingosine and Et3N in DCM.

  • Add the sphingosine solution to the activated fatty acid solution dropwise.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Azide-C19-Ceramide by silica gel column chromatography.

Part B: CuAAC "Click" Reaction [4][7]

  • Dissolve the purified Azide-C19-Ceramide and the alkyne-fluorophore in a 2:1 mixture of chloroform (B151607) and methanol.

  • Prepare fresh aqueous solutions of CuSO4 (100 mM) and sodium ascorbate (1 M).

  • Add the CuSO4 solution (0.1 equivalents) and sodium ascorbate solution (1.0 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at room temperature overnight, protected from light.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Dilute the mixture with chloroform and wash with water to remove the copper catalyst.

  • Dry the organic layer, concentrate, and purify the final fluorescent this compound probe by silica gel column chromatography.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Ceramide Signaling and Applications

Ceramide is a central hub in sphingolipid metabolism and signaling. It can be generated de novo in the endoplasmic reticulum or through the hydrolysis of sphingomyelin (B164518) at the plasma membrane.[8][9] Elevated ceramide levels are strongly associated with the induction of apoptosis through the activation of protein phosphatases and stress-activated protein kinases (SAPK/JNK).[1][2][9] The fluorescent probe can be used to visualize the accumulation of ceramide in cellular compartments in response to apoptotic stimuli.

Stress Stress Stimuli (TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide Accumulation SMase->Ceramide generates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK JNK/SAPK Pathway Ceramide->JNK activates Akt Akt (Pro-survival) Inhibition Ceramide->Akt inhibits PP2A->Akt Caspase Caspase Cascade Activation JNK->Caspase Akt->Caspase inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Experimental Protocols & Data

The synthesized probe can be used in a variety of cell-based assays. Below are standard protocols for cellular imaging and flow cytometry.

Data Presentation: Probe Properties and Experimental Parameters

For successful experiments, understanding the probe's characteristics and using appropriate experimental conditions are crucial.

Table 1: Photophysical Properties of Common Fluorophores for Ceramide Probes [5]

Fluorophore Approx. Excitation Max (nm) Approx. Emission Max (nm) Quantum Yield Key Characteristics
NBD ~465 ~535 Environment-sensitive Golgi-specific, sensitive to photobleaching
BODIPY FL ~505 ~515 High Bright and photostable
BODIPY TR ~589 ~617 High Red-shifted, good for multicolor imaging

| COUPY | ~540 | >650 | Excellent | Far-red emitting, large Stokes shift |

Table 2: Typical Experimental Parameters for Fluorescent Ceramide Probes

Parameter Live-Cell Imaging Fixed-Cell Staining Flow Cytometry
Probe Concentration 1-5 µM[5] 1-5 µM[5] 5-10 µM[10][11]
Incubation Time 15-30 min[5] 30 min[5] 30 min[10][11]
Incubation Temperature 37°C (or 4°C then 37°C)[12][13] Room Temperature or 4°C[5][13] 37°C[10][11]
Cell Fixative N/A 4% Paraformaldehyde (PFA) 1-4% PFA

| Permeabilization | N/A | 0.1% Triton X-100 (optional) | 0.1% Saponin or Triton X-100 |

Seed Seed Cells on Coverslips/Dish Treat Apply Experimental Treatment Seed->Treat PrepareStain Prepare Staining Solution (1-5 µM Probe) Treat->PrepareStain Incubate Incubate with Probe (30 min, 37°C) PrepareStain->Incubate Wash Wash with Fresh Medium/PBS Incubate->Wash Fix Fix Cells (4% PFA) (Optional for Live) Wash->Fix Image Acquire Images (Microscope) Fix->Image

Caption: Experimental workflow for staining cells with the fluorescent ceramide probe.

Protocol 2: Live-Cell Imaging[5][13]

This protocol is for visualizing the probe in living cells to study its trafficking and dynamic localization.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescent this compound probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal or fluorescence microscope with environmental chamber (37°C, 5% CO2)

Methodology:

  • Culture cells to 50-70% confluency.

  • Prepare a 1-5 µM working solution of the fluorescent probe in pre-warmed live-cell imaging medium.

  • Remove the culture medium from the cells and wash once with the imaging medium.

  • Add the staining solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.

  • Add fresh imaging medium to the cells and immediately visualize using a microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Fixed-Cell Staining and Co-localization[5]

This protocol is useful for colocalization studies with immunolabeled proteins.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Antifade mounting medium (with DAPI, optional)

Methodology:

  • Culture cells on sterile glass coverslips to the desired confluency.

  • Wash cells once with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If co-staining for intracellular antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 30-60 minutes.

  • Dilute the fluorescent this compound probe to 1-5 µM in blocking buffer.

  • Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Proceed with standard immunofluorescence protocols for primary and secondary antibodies if performing co-staining.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize using a fluorescence or confocal microscope.

Protocol 4: Flow Cytometry Analysis[11][14]

This protocol allows for the quantification of probe uptake on a per-cell basis across a large population.

Materials:

  • Cells grown in suspension or harvested from a culture dish

  • Fluorescent this compound probe

  • FACS buffer (e.g., PBS with 1% BSA, 2 mM EDTA)

  • Flow cytometer with appropriate lasers and filters

Methodology:

  • Harvest cells and prepare a single-cell suspension. Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL in culture medium.

  • Aliquot approximately 1 million cells per tube.

  • Add the fluorescent this compound probe to a final concentration of 5-10 µM.

  • Incubate at 37°C for 30 minutes, protected from light.

  • Wash the cells three times by adding 1 mL of ice-cold FACS buffer, centrifuging at 400 x g for 5 minutes, and discarding the supernatant.

  • After the final wash, resuspend the cell pellet in 300-500 µL of cold FACS buffer.

  • Analyze the samples on a flow cytometer as soon as possible, using the appropriate channel for the fluorophore. Use an unstained cell sample to set the background fluorescence.

References

Application Notes and Protocols for C19-Ceramide Delivery in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including cell cycle regulation, differentiation, senescence, and apoptosis.[1][2] Comprised of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the specific functions of ceramides can be influenced by the length of their fatty acid chain.[3] C19-Ceramide, a long-chain ceramide, is an important signaling molecule in these pathways. However, its hydrophobic nature presents a significant challenge for its efficient delivery to cells in aqueous culture media, often leading to precipitation and low bioavailability.[4][5]

These application notes provide an overview of various methods for delivering this compound to cultured cells for in vitro assays. Detailed protocols for common and effective delivery techniques are provided, along with a summary of their advantages and disadvantages to aid researchers in selecting the most appropriate method for their experimental needs.

This compound Signaling Pathways

This compound, like other long-chain ceramides, is a key mediator of cellular stress responses, particularly apoptosis.[6][7] Upon an increase in its intracellular concentration, this compound can trigger a signaling cascade that culminates in programmed cell death. One of the well-established pathways involves the mitochondria.[8][9] this compound can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8][10] This, in turn, activates a cascade of caspases, the executioners of apoptosis. Furthermore, ceramide signaling can involve the activation of protein phosphatases and the modulation of key protein kinases, such as those in the JNK/SAPK pathway, and the inhibition of pro-survival pathways like the PI3K/Akt pathway.[11][12]

G cluster_stimulus External Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Stress Stimuli Stress Stimuli SMase SMase Stress Stimuli->SMase activates This compound (exogenous) This compound (exogenous) Ceramide Generation Ceramide Generation This compound (exogenous)->Ceramide Generation Sphingomyelin Sphingomyelin SMase->Ceramide Generation hydrolyzes Sphingomyelin to PI3K/Akt Pathway PI3K/Akt Pathway Ceramide Generation->PI3K/Akt Pathway inhibits JNK/SAPK Pathway JNK/SAPK Pathway Ceramide Generation->JNK/SAPK Pathway activates Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Ceramide Generation->Mitochondrial Outer\nMembrane Permeabilization induces Cytochrome c Cytochrome c Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis executes Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c releases

Caption: this compound Induced Apoptosis Signaling Pathway.

This compound Delivery Methods

The choice of delivery method is critical for obtaining reliable and reproducible results in cell-based assays. The ideal method should maximize the bioavailability of this compound while minimizing cytotoxicity and off-target effects. Below is a comparison of common delivery methods.

Delivery MethodPrincipleAdvantagesDisadvantages
Solvent-Based Delivery This compound is dissolved in an organic solvent (e.g., ethanol (B145695) or DMSO) and then diluted in cell culture medium.Simple, rapid, and inexpensive.Potential for solvent-induced cytotoxicity.[4] Poor solubility of long-chain ceramides can lead to precipitation in the medium.[5]
BSA-Complexed Delivery This compound is complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility in aqueous solutions.Reduces cytotoxicity of organic solvents. Improves the stability and delivery of the lipid to cells.[13]Requires a specific protocol for complex formation. The presence of BSA may influence some cellular processes.
Liposomal Delivery This compound is encapsulated within lipid vesicles (liposomes) that can fuse with the cell membrane to deliver their contents.High delivery efficiency. Protects the ceramide from degradation. Can be tailored for targeted delivery.[][15]More complex and time-consuming to prepare. Liposome (B1194612) composition can influence cellular responses.[16]
Cholesteryl Phosphocholine (B91661) (CholPC) Complex This compound is formulated into fluid bilayers with CholPC, creating a solvent-free delivery system.High bioavailability and potency compared to solvent-based methods.[17] Avoids solvent-induced cytotoxicity.[4]Requires a specific formulation protocol. CholPC itself may have some cellular effects.[18]

Experimental Protocols

Note: It is crucial to include a vehicle control (the delivery vehicle without this compound) in all experiments to account for any effects of the delivery method itself.

Protocol 1: Solvent-Based Delivery of this compound

This protocol describes the direct addition of an ethanolic stock solution of this compound to the cell culture medium.

Materials:

  • This compound powder

  • 200 proof (100%) ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

Procedure:

  • Preparation of this compound Stock Solution (e.g., 10 mM): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 200 proof ethanol to achieve a 10 mM stock solution. c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution. d. Store the stock solution at -20°C, protected from light.

  • Treatment of Cultured Cells: a. Grow cells to the desired confluency (typically 70-80%). b. Warm the this compound stock solution to room temperature and vortex before use. c. In a sterile tube, pre-dilute the this compound stock solution in complete cell culture medium to an intermediate concentration. This helps to prevent precipitation when adding it to the final culture volume. d. Add the diluted this compound solution dropwise to the cell culture plates while gently swirling to achieve the final desired concentration. e. Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified CO₂ incubator.

Protocol 2: Bovine Serum Albumin (BSA)-Complexed this compound Delivery

This protocol is adapted from methods for preparing fatty acid-BSA complexes and is suitable for long-chain ceramides.[13][19]

G cluster_preparation Preparation of this compound-BSA Complex cluster_treatment Cell Treatment Dissolve this compound\nin Ethanol Dissolve this compound in Ethanol Add this compound Solution\nto BSA Add this compound Solution to BSA Dissolve this compound\nin Ethanol->Add this compound Solution\nto BSA Prepare Fatty Acid-Free\nBSA Solution Prepare Fatty Acid-Free BSA Solution Warm BSA Solution Warm BSA Solution Prepare Fatty Acid-Free\nBSA Solution->Warm BSA Solution Warm BSA Solution->Add this compound Solution\nto BSA Incubate to Form Complex Incubate to Form Complex Add this compound Solution\nto BSA->Incubate to Form Complex Sterile Filter Sterile Filter Incubate to Form Complex->Sterile Filter Add Complex to\nCell Culture Medium Add Complex to Cell Culture Medium Sterile Filter->Add Complex to\nCell Culture Medium Incubate Cells Incubate Cells Add Complex to\nCell Culture Medium->Incubate Cells Perform Downstream Assays Perform Downstream Assays Incubate Cells->Perform Downstream Assays

Caption: Experimental Workflow for BSA-Complexed this compound Delivery.

Materials:

  • This compound powder

  • 200 proof (100%) ethanol

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 0.22 µm filter

  • Cultured cells and complete cell culture medium

Procedure:

  • Preparation of this compound Ethanolic Stock (10 mM): a. Follow step 1 from Protocol 1.

  • Preparation of BSA-Complexed this compound: a. Prepare a 2 mM fatty acid-free BSA solution in sterile PBS. b. In a sterile tube, add the ethanolic this compound stock solution to the BSA solution to achieve the desired molar ratio (e.g., 2:1 ceramide to BSA). The final ethanol concentration should be kept low (e.g., <1%). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation. d. Sterile filter the this compound-BSA complex solution through a 0.22 µm filter. e. This complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C.

  • Treatment of Cultured Cells: a. Grow cells to the desired confluency. b. Add the this compound-BSA complex solution directly to the cell culture medium to achieve the final desired concentration. c. Incubate the cells for the desired time period at 37°C in a humidified CO₂ incubator.

Protocol 3: Liposomal Delivery of this compound

This protocol describes a general method for preparing this compound-containing liposomes using the lipid film hydration technique.[16]

Materials:

  • This compound powder

  • Phosphatidylcholine (e.g., POPC)

  • Cholesterol

  • Chloroform and/or methanol

  • Sterile PBS or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Preparation of Lipid Film: a. Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform/methanol in a round-bottom flask at the desired molar ratio (e.g., 10:45:45). b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation: a. Hydrate the lipid film with sterile PBS by vortexing. The temperature of the PBS should be above the phase transition temperature of the lipids. For long-chain ceramides, this may require gentle warming (e.g., 50-60°C). b. The resulting mixture will contain multilamellar vesicles (MLVs).

  • Extrusion for Unilamellar Vesicles: a. To obtain small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.

  • Treatment of Cultured Cells: a. Add the liposome suspension to the cell culture medium to achieve the final desired this compound concentration. b. Incubate the cells for the desired time period at 37°C in a humidified CO₂ incubator.

Recommended Concentration Ranges and Incubation Times

The optimal concentration and incubation time for this compound will vary depending on the cell type, cell density, and the specific biological endpoint being investigated. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.

Concentration RangeApplicationExpected Outcome
1 - 10 µMSub-lethal signaling studiesActivation of specific signaling pathways (e.g., JNK phosphorylation) without significant cell death.
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers (e.g., Annexin V staining, caspase-3 activation) after 12-48 hours.[18]
> 50 µMAcute toxicity / Necrotic cell deathRapid loss of cell viability.
Incubation TimeAssayPurpose
1 - 6 hoursWestern Blot for signaling proteinsDetection of early signaling events (e.g., phosphorylation of kinases).
12 - 24 hoursAnnexin V/Propidium Iodide (PI) StainingQuantification of early and late apoptosis.
24 - 48 hoursCaspase Activity AssaysMeasurement of the activity of executioner caspases (e.g., Caspase-3).
24 - 72 hoursCell Viability/Proliferation Assays (e.g., MTT, Crystal Violet)Assessment of long-term effects on cell growth and survival.

References

Application Notes and Protocols for Lipid Extraction Techniques for Odd-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain ceramides (B1148491), once considered minor components of the cellular lipidome, are gaining significant attention for their roles in various physiological and pathological processes. Unlike their even-chain counterparts, odd-chain ceramides are not endogenously synthesized in mammals and are primarily derived from exogenous sources such as diet, particularly dairy and ruminant meat products.[1] Their accumulation has been linked to alterations in cell signaling, membrane dynamics, and the development of metabolic diseases.[2][3] Accurate and efficient extraction of these lipids from complex biological matrices is paramount for their downstream analysis and the elucidation of their biological functions.

These application notes provide detailed protocols for the extraction of odd-chain ceramides from biological samples, focusing on established and widely used techniques. The information is intended to guide researchers in selecting and implementing the most appropriate method for their specific research needs.

Overview of Extraction Techniques

The selection of an appropriate lipid extraction method is critical for the accurate quantification of odd-chain ceramides. The ideal technique should provide high recovery, minimize degradation, and be compatible with downstream analytical platforms such as liquid chromatography-mass spectrometry (LC-MS). The most common methods for ceramide extraction include:

  • Liquid-Liquid Extraction (LLE): This is the most traditional approach and includes the widely used Bligh and Dyer, and Folch methods. These methods utilize a biphasic solvent system, typically chloroform (B151607) and methanol (B129727), to partition lipids from the aqueous phase.[4][5]

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and selective method for lipid extraction and fractionation. It utilizes a solid adsorbent to retain lipids of interest while other matrix components are washed away.[6][7]

  • Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that employs supercritical fluids, most commonly carbon dioxide, as the extraction solvent.[8] It offers advantages in terms of reduced solvent consumption and milder extraction conditions.

The choice of method will depend on the sample type, the desired purity of the extract, and the available instrumentation.

Quantitative Comparison of Extraction Methods

While direct quantitative comparisons of extraction efficiencies specifically for odd-chain ceramides are limited in the literature, the recovery rates of total ceramides using established methods provide a strong indication of their suitability for odd-chain species. Odd-chain ceramides, such as C17:0 and C25:0, are frequently used as internal standards in quantitative lipidomics studies, indicating that these methods effectively extract them along with their even-chain counterparts.[9]

Extraction Method Sample Type Typical Ceramide Recovery (%) Key Advantages Key Disadvantages Reference
Bligh and Dyer Tissues, Plasma70 - 99High recovery for a broad range of lipids, well-established.Use of chloroform, can be labor-intensive.[9]
Folch Tissues, Plasma71 - 95Similar to Bligh and Dyer, effective for a wide range of lipids.Use of chloroform, larger solvent volumes required.[10]
Solid-Phase Extraction Plasma, TissuesHigh and reproducibleHigh selectivity, amenable to automation.Can be more expensive, requires method development.[6][7]
Supercritical Fluid Extraction VariousVariable, dependent on optimizationEnvironmentally friendly, mild extraction conditions.Requires specialized equipment, optimization can be complex.[8][11]

Experimental Protocols

Bligh and Dyer Method for Odd-Chain Ceramide Extraction from Plasma

This protocol is adapted from the method described by Kasumov et al. (2010), where odd-chain ceramides (C17:0 and C25:0) were successfully used as internal standards.[9]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard Solution (e.g., C17:0 ceramide in ethanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add a known amount of odd-chain ceramide internal standard (e.g., 50 ng of C17:0 ceramide).

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for another 30 seconds to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at room temperature. Three layers will be visible: an upper aqueous phase, a protein disk in the middle, and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein disk and the upper phase.

  • Transfer the organic phase to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or a mobile phase compatible with LC-MS analysis) for subsequent analysis.

Folch Method for Odd-Chain Ceramide Extraction from Tissues

This protocol is a modification of the original Folch method and is suitable for the extraction of ceramides from tissue samples.[5][10]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Tissue homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50 mg of tissue and place it in a homogenizer tube.

  • Add a known amount of odd-chain ceramide internal standard.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Rinse the homogenizer with an additional 1 mL of 2:1 chloroform:methanol and combine it with the initial homogenate.

  • Vortex the sample for 1 minute.

  • Add 0.2 mL of 0.9% NaCl solution to the tube to facilitate phase separation.

  • Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen and reconstitute as described in the Bligh and Dyer protocol.

Solid-Phase Extraction (SPE) for Fractionation of Ceramides

This protocol provides a general guideline for the fractionation of ceramides using a silica-based SPE cartridge. Optimization may be required depending on the specific cartridge and sample matrix.[6][7]

Materials:

  • Silica (B1680970) SPE cartridge (e.g., 100 mg)

  • Lipid extract from LLE (dried and reconstituted in a non-polar solvent like hexane)

  • Hexane (B92381)

  • Chloroform

  • Methanol

  • Acetone

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the silica SPE cartridge by passing 2 mL of methanol, followed by 2 mL of chloroform, and finally 2 mL of hexane through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of hexane to elute non-polar lipids like cholesterol esters and triglycerides.

  • Elution of Ceramides: Elute the ceramide fraction using a more polar solvent mixture. A common elution solvent for ceramides is a mixture of chloroform and methanol (e.g., 9:1 v/v) or acetone. Collect the eluate in a clean glass tube.

  • Drying and Reconstitution: Dry the collected fraction under nitrogen and reconstitute in a suitable solvent for analysis.

Signaling Pathways and Experimental Workflows

Ceramide Metabolism and Signaling

Odd-chain ceramides, upon entering the cell, can be incorporated into the cellular ceramide pool and participate in various signaling pathways. Ceramides are central molecules in sphingolipid metabolism and can be generated through the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, or the salvage pathway.[12][13] They act as second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[14][15][16][17][18]

Ceramide_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide (including odd-chain) Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine CDase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS (Salvage) S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK Complex_Sphingolipids Complex Sphingolipids Glucosylceramide->Complex_Sphingolipids Fatty_Acyl_CoA Fatty Acyl-CoA (including odd-chain) Fatty_Acyl_CoA->Dihydroceramide CerS Fatty_Acyl_CoA->Ceramide CerS (Salvage) Diet Dietary Intake (Odd-chain fatty acids) Diet->Fatty_Acyl_CoA

Caption: Overview of ceramide metabolism pathways.

Experimental Workflow for Odd-Chain Ceramide Analysis

The following workflow outlines the key steps from sample collection to data analysis for the quantification of odd-chain ceramides.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Internal_Standard Addition of Odd-Chain Ceramide Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (Bligh & Dyer or Folch) Internal_Standard->Lipid_Extraction SPE_Fractionation Optional: Solid-Phase Extraction for Fractionation Lipid_Extraction->SPE_Fractionation Drying Drying of Lipid Extract Lipid_Extraction->Drying Directly if no fractionation SPE_Fractionation->Drying Reconstitution Reconstitution in LC-MS Compatible Solvent Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for odd-chain ceramide analysis.

Putative Signaling Role of Odd-Chain Ceramides in Metabolic Disease

Elevated levels of certain ceramides are associated with insulin (B600854) resistance. Odd-chain ceramides may influence these pathways, although their specific roles are still under investigation.

Signaling_Pathway Odd_Chain_Ceramides Increased Odd-Chain Ceramides PP2A PP2A Odd_Chain_Ceramides->PP2A Activation? PKCzeta PKCζ Odd_Chain_Ceramides->PKCzeta Activation? Insulin_Receptor Insulin Receptor IRS IRS-1 Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PP2A->AKT Inhibition PKCzeta->AKT Inhibition

Caption: Hypothesized role of odd-chain ceramides in insulin signaling.

Conclusion

The accurate extraction and quantification of odd-chain ceramides are essential for understanding their biological significance. The protocols provided in these application notes, based on well-established lipid extraction techniques, offer reliable methods for the isolation of these important bioactive lipids from various biological matrices. The choice of the most suitable method will depend on the specific research question, sample type, and available resources. Subsequent analysis by sensitive techniques such as LC-MS/MS will enable researchers to unravel the intricate roles of odd-chain ceramides in health and disease.

References

Application Note: Quantification of C19-Ceramide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, inflammation, cell proliferation, and insulin (B600854) signaling.[1][2] They consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The specific length and saturation of the fatty acyl chain can determine the biological function of the ceramide molecule.[3] C19-Ceramide (N-nonadecanoyl-sphingosine), while less common than even-chained ceramides, is an important species to monitor in various physiological and pathological states.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ceramides due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[4][5] This application note provides a detailed protocol for the robust and accurate quantification of this compound in human plasma samples.

Ceramide Signaling Pathways

Ceramides are central to sphingolipid metabolism and are generated through three primary pathways: the de novo synthesis pathway, the breakdown of sphingomyelin (B164518) (the sphingomyelinase pathway), and the salvage pathway, which recycles sphingosine.[2][3] The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[6] Stress signals, such as inflammatory cytokines (e.g., TNF-α) or chemotherapy drugs, can activate sphingomyelinases to rapidly produce ceramide from sphingomyelin in cellular membranes.[7] The balance between ceramide and its metabolic product, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial in determining cell fate, with ceramide promoting apoptosis and S1P promoting cell survival.[1][8]

Ceramide_Metabolism_Pathways cluster_denovo De Novo Synthesis (ER) cluster_sm Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway metabolite metabolite enzyme enzyme pathway pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT Dihydroceramide Dihydroceramide DEGS DEGS Dihydroceramide->DEGS Desaturation 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine CerS CerS Ceramide_node Ceramide_node DEGS->Ceramide_node Desaturation 3-Ketosphinganine->Dihydroceramide Reduction Ceramidase Ceramidase Ceramide_node->Ceramidase Apoptosis Apoptosis (Pro-death) Ceramide_node->Apoptosis Sphingomyelin Sphingomyelin SMase SMase Sphingomyelin->SMase SMase->Ceramide_node Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine CerS_salvage CerS Sphingosine->CerS_salvage SK SK Sphingosine->SK Ceramidase->Sphingosine CerS_salvage->Ceramide_node S1P S1P SK->S1P

Ceramide Metabolism Pathways

Experimental Workflow

The quantification of this compound from plasma involves several key stages: sample preparation including lipid extraction, chromatographic separation via LC, and sensitive detection by MS/MS. An internal standard, such as a stable isotope-labeled or odd-chain ceramide, is crucial for accurate quantification.[9]

Experimental_Workflow A 1. Plasma Sample Collection (50 µL Human Plasma) B 2. Internal Standard Spiking (e.g., C17-Ceramide) A->B C 3. Lipid Extraction (Protein Precipitation with Cold IPA or Liquid-Liquid Extraction) B->C D 4. Centrifugation (10,000 x g, 10 min, 4°C) C->D E 5. Supernatant Transfer D->E F 6. Solvent Evaporation (Under Nitrogen Stream) E->F G 7. Reconstitution (In Initial Mobile Phase) F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H I 9. Data Processing & Quantification (Calibration Curve) H->I

This compound Quantification Workflow

Detailed Experimental Protocols

Materials and Reagents
  • Standards: this compound (d18:1/19:0) and C17-Ceramide (d18:1/17:0) internal standard (IS) from a reputable supplier (e.g., Avanti Polar Lipids).

  • Solvents: LC-MS grade isopropanol (B130326) (IPA), acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), chloroform, and water.

  • Additives: Formic acid (FA).

  • Plasma: Human plasma with appropriate anticoagulant (e.g., EDTA), stored at -80°C.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), glass autosampler vials with inserts.

Standard and Sample Preparation

a. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and C17-Ceramide (IS) in chloroform:methanol (1:1, v/v). Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the C17-Ceramide stock solution in isopropanol. The optimal concentration should be determined during method development.

b. Sample Preparation (Protein Precipitation) This protocol is a simple and high-throughput method for ceramide extraction.[10][11]

  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL C17-Ceramide) to all samples, calibration standards (spiked in a surrogate matrix like 5% BSA or stripped plasma), and quality control (QC) samples.

  • Add 250 µL of ice-cold isopropanol.[4]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:B). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.[9][12][13]

LC Parameters Condition
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% Formic Acid[9]
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid[9]
Flow Rate 0.3 - 0.6 mL/min[12]
Column Temperature 50°C[12]
Injection Volume 10 - 25 µL[9][10]
Gradient Time (min)
MS/MS Parameters Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Source Temperature To be optimized (e.g., 150°C)
Desolvation Temperature To be optimized (e.g., 400°C)

MRM Transitions Ceramides typically fragment to produce a characteristic product ion corresponding to the sphingoid backbone.[14] The most abundant product ion for many ceramides is found at m/z 264.[12][14]

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (d18:1/19:0) 580.6264.3To be optimized
C17-Ceramide (d18:1/17:0) IS 552.5264.3To be optimized
Quantification and Data Presentation

Quantification is performed by creating a calibration curve. This is done by plotting the peak area ratio of the this compound analyte to the C17-Ceramide internal standard against the known concentrations of the prepared standards. A linear regression with 1/x² weighting is typically used. The concentration of this compound in the unknown plasma samples is then calculated from this curve.

Table 1: Method Performance Characteristics The performance of the assay should be validated according to regulatory guidelines. Typical performance metrics are summarized below.[12][15]

Parameter Typical Value
Linear Dynamic Range 1 - 1000 ng/mL
Lower Limit of Quant. (LLOQ) 1 ng/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 80 - 115%[9]

Table 2: Example Quantitative Data from Human Plasma Samples

Sample ID Analyte/IS Peak Area Ratio Calculated Concentration (ng/mL)
Control 10.4545.2
Control 20.5151.7
Treated 11.23123.5
Treated 21.35134.9
QC Low0.2625.8 (Target: 25 ng/mL)
QC High7.45745.1 (Target: 750 ng/mL)

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, from sample preparation to data analysis, is designed for high-throughput applications in clinical research and drug development. Accurate measurement of specific ceramide species like this compound is essential for advancing our understanding of their roles in health and disease.[3][16]

References

Application Notes and Protocols for C19-Ceramide Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of C19-ceramide utilizing click chemistry. This powerful and versatile bioorthogonal ligation strategy enables the visualization, tracking, and functional analysis of ceramides (B1148491) in complex biological systems.

Introduction to this compound and Click Chemistry Labeling

Ceramides are central bioactive sphingolipids involved in a multitude of cellular processes, including apoptosis, cell senescence, differentiation, and stress responses.[1][2][3] The specific acyl chain length of ceramides, such as that of this compound, can influence their biological function and subcellular localization. Traditional methods for studying ceramides often rely on antibodies or fluorescently-tagged analogs that can be bulky and may perturb the natural behavior of the lipid.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and highly specific method for labeling biomolecules.[4] This approach involves the introduction of a small, inert functional group (an azide (B81097) or an alkyne) into the ceramide structure. This modified ceramide analog is then introduced to a biological system where it is metabolized and incorporated similarly to its native counterpart. Subsequently, a reporter molecule (e.g., a fluorophore or biotin) containing the complementary functional group is added, leading to a specific covalent linkage. This "in situ" synthesis of the final labeled product minimizes steric hindrance during metabolic incorporation and allows for sensitive detection.[4][5]

Principle of the Method

The core of this technique is a two-step process. First, a this compound analog, synthetically modified to contain either an alkyne or an azide group, is introduced to cells or tissues. This "clickable" ceramide is processed by the cellular machinery and integrated into various metabolic pathways and cellular structures. In the second step, a detection probe with the corresponding reactive partner (an azide for an alkyne-ceramide, or vice versa) is added. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, effectively "clicking" the probe onto the ceramide.[4][6] This allows for the specific visualization or isolation of the this compound and its metabolites.

A key advantage of this method is its bioorthogonality; the azide and alkyne groups are largely unreactive with other functional groups found in biological systems, ensuring highly specific labeling with minimal background.[4][6]

Applications in Research and Drug Development

The application of click chemistry to this compound labeling has opened new avenues for research:

  • Visualization of Ceramide Trafficking and Localization: By using a fluorescent reporter probe, the subcellular distribution of this compound can be imaged in living or fixed cells using techniques like confocal microscopy.[1][4] This allows for the study of its accumulation in specific organelles, such as the Golgi apparatus or lysosomes, under various physiological or pathological conditions.[1][7]

  • Monitoring Enzyme Activity: Clickable ceramide analogs can serve as substrates for ceramide-metabolizing enzymes, such as ceramidases.[8] The enzymatic product, which retains the clickable handle, can be detected and quantified, providing a measure of enzyme activity within intact cells.[8]

  • Identification of Ceramide-Binding Proteins: Bifunctional ceramide analogs containing both a clickable handle and a photoactivatable crosslinking group can be used to identify ceramide-interacting proteins.[9][10][11] After UV-induced crosslinking to binding partners, the click chemistry handle is used to attach a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry.[10][11]

  • Studying Ceramide-Rich Membrane Domains: This technique can be used to study the formation and dynamics of ceramide-enriched membrane domains, which are thought to play a role in signal transduction.[4]

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cells with a Clickable this compound Analog

This protocol describes the incubation of cells with a this compound analog bearing an alkyne or azide functional group.

  • Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and grow to the desired confluency.

  • Preparation of Ceramide Analog Stock: Prepare a stock solution of the clickable this compound analog (e.g., 1-10 mM in DMSO or ethanol).

  • Labeling: Dilute the ceramide analog stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for a specified period (e.g., 4 to 24 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the specific metabolic process being investigated.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated ceramide analog.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction in Fixed Cells

This protocol details the "click" reaction to attach a fluorescent probe to the metabolically incorporated ceramide analog.

  • Cell Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.[10][11]

  • Washing: Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, the components are typically added in the following order (final concentrations may require optimization):

    • PBS (to final volume)

    • Fluorescent azide or alkyne probe (e.g., 1-5 µM final concentration)

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (B86663) (CuSO₄) (100 µM final concentration)

    • Note: Premix TCEP, the probe, and TBTA before adding CuSO₄ to ensure the copper is reduced to the active Cu(I) state.

  • Click Reaction Incubation: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 1-1.5 hours at room temperature, protected from light.[4]

  • Final Washes: Wash the cells three times with PBS. If desired, counterstain for nuclei with DAPI or Hoechst stain.

  • Imaging: Mount the coverslips or view the dish using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Data Presentation

The following table summarizes typical reagent concentrations for the CuAAC reaction. These concentrations serve as a starting point and may require optimization for different experimental setups.

Reagent Stock Concentration Final Concentration Purpose Reference
Clickable Ceramide Analog1-10 mM in DMSO/Ethanol1-10 µMMetabolic Labeling[8][10]
Fluorescent Probe (Azide/Alkyne)1-10 mM in DMSO1-50 µMDetection[8][10]
Copper(II) Sulfate (CuSO₄)10-100 mM in H₂O0.1-1 mMCatalyst Precursor[4]
L-Ascorbic Acid / TCEP10-100 mM in H₂O0.5-5 mMReducing Agent[4]
TBTA / tris(triazolyl)amine10-100 mM in DMSO0.1-1 mMCu(I) Ligand[4]

Visualizations

The following diagrams illustrate the experimental workflow and the central role of ceramide in sphingolipid metabolism.

G cluster_workflow Experimental Workflow for this compound Labeling start 1. Incubate Cells with Clickable this compound Analog wash1 2. Wash to Remove Unincorporated Analog start->wash1 fix 3. Fix and Permeabilize Cells wash1->fix click 4. Perform CuAAC 'Click' Reaction with Fluorescent Probe fix->click wash2 5. Final Washes click->wash2 detect 6. Detection and Analysis (e.g., Fluorescence Microscopy) wash2->detect

Caption: A generalized workflow for the metabolic labeling and subsequent detection of this compound in cells.

G cluster_pathway Central Role of Ceramide in Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide de novo Synthesis Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase (CDase) Signaling Downstream Signaling (Apoptosis, Senescence, etc.) Ceramide->Signaling Sphingomyelin->Ceramide SMase Sphingosine->Ceramide Salvage Pathway (CerS) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SK

Caption: Simplified diagram of ceramide metabolism, highlighting its key position in sphingolipid pathways.

References

Application Notes and Protocols for the Analytical Distinction of C19-Ceramide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play crucial roles in various cellular processes, including signaling, differentiation, proliferation, and apoptosis.[1][2] The structure of a ceramide consists of a sphingoid base linked to a fatty acid via an amide bond.[1] The diversity of ceramides arises from variations in both the sphingoid base and the fatty acid chain, leading to a multitude of isomers with potentially distinct biological functions.[3] C19-ceramides, which are ceramides containing a C19 fatty acid, represent a class of odd-chain ceramides that are less abundant than their even-chain counterparts.[4] The study of these specific ceramides and their isomers is a growing field of interest, as odd-chain sphingolipids may have unique origins, such as from the gut microbiota, and distinct physiological roles.[4]

The analytical challenge in studying C19-ceramide isomers lies in their structural similarity. Isomers can differ subtly in the position of double bonds, the stereochemistry of hydroxyl groups, or the branching of the fatty acid chain.[5][6] Distinguishing and quantifying these closely related molecules requires high-resolution analytical techniques. This document provides detailed application notes and protocols for the analytical separation and characterization of this compound isomers using state-of-the-art liquid chromatography-mass spectrometry (LC-MS/MS) and ion mobility-mass spectrometry (IMS-MS) techniques.

Analytical Approaches for this compound Isomer Distinction

The primary methods for the separation and identification of ceramide isomers are based on chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for ceramide analysis, offering high sensitivity and specificity.[7] Reversed-phase liquid chromatography (RPLC) is commonly used to separate ceramides based on their hydrophobicity, which is influenced by the length and saturation of the fatty acid and sphingoid base.[3][5] High-resolution mass spectrometry allows for the accurate determination of the elemental composition of the isomers, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.[3]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase.[4][5] This is particularly useful for separating isomers that are not resolved by chromatography alone.[8][9] By combining LC with IMS-MS, a three-dimensional separation (retention time, drift time, and m/z) is achieved, significantly enhancing the ability to resolve and identify isomeric species.[5][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for ceramide analysis, typically after derivatization to increase volatility.[7][10] This method can provide detailed structural information, particularly about the fatty acid component.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general method for the extraction of total lipids, including ceramides, from cells or tissues.

Materials:

Procedure:

  • Homogenize the biological sample (e.g., cell pellet, tissue).

  • Add a mixture of chloroform and methanol (typically in a 1:2 or 2:1 v/v ratio) to the homogenized sample.

  • Vortex the mixture thoroughly for 5-10 minutes to ensure complete lipid extraction.

  • Add 0.25 M KCl solution to induce phase separation.[7]

  • Centrifuge the sample to separate the organic (lower) and aqueous (upper) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.[7]

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., a mixture of heptane, chloroform, and methanol).[7]

Protocol 2: LC-MS/MS Analysis of this compound Isomers

This protocol provides a starting point for the development of an LC-MS/MS method for separating this compound isomers. Optimization of the chromatographic gradient and MS parameters will be necessary for specific applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 or C8 reversed-phase column (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm)[5]
Mobile Phase A Acetonitrile:Water (e.g., 3:2, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[5]
Mobile Phase B Isopropanol:Acetonitrile (e.g., 9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid[5]
Flow Rate 0.3 - 0.6 mL/min[5][11]
Injection Volume 5 µL[5]
Column Temperature 50 °C[11]
Gradient Start with a lower percentage of Mobile Phase B and gradually increase to elute more hydrophobic species. A typical gradient might be: 0-2 min, 40% B; 2-17 min, 40-95% B; 17-19 min, 95% B; 19-20 min, return to 40% B.[5][11]

Mass Spectrometry Conditions:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan with data-dependent MS/MS for untargeted analysis.
Precursor Ion [M+H]⁺
Product Ion A characteristic fragment ion for ceramides is m/z 264, which corresponds to the sphingosine (B13886) backbone.[11] Other product ions specific to the C19 fatty acid can also be monitored.
Collision Energy Optimize for each specific ceramide isomer.

Data Presentation

Quantitative data for different this compound isomers should be presented in a clear and structured table. This allows for easy comparison of the abundance of each isomer across different samples.

Table 1: Hypothetical Quantitative Data for this compound Isomers in Different Cell Lines

This compound IsomerCell Line A (pmol/mg protein)Cell Line B (pmol/mg protein)Cell Line C (pmol/mg protein)
Cer(d18:1/19:0)15.2 ± 1.825.6 ± 2.510.1 ± 1.1
Cer(d18:0/19:0)5.1 ± 0.68.9 ± 1.03.5 ± 0.4
Cer(d18:1/19:1)2.3 ± 0.34.1 ± 0.51.8 ± 0.2
Branched-C19-Cer0.8 ± 0.11.5 ± 0.20.5 ± 0.1

Data are presented as mean ± standard deviation (n=3).

Visualizations

Diagrams of this compound Isomers and Analytical Workflows

cluster_isomers Types of this compound Isomers This compound Core This compound Core Sphingoid Base Isomers Sphingoid Base Isomers This compound Core->Sphingoid Base Isomers e.g., d18:1 vs d18:0 Fatty Acid Isomers Fatty Acid Isomers This compound Core->Fatty Acid Isomers e.g., C19:0 vs C19:1 straight vs branched Stereoisomers Stereoisomers This compound Core->Stereoisomers e.g., R/S at hydroxyl groups

Figure 1. Potential Isomers of C19-Ceramides.

cluster_workflow LC-MS/MS Workflow for this compound Isomer Analysis Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation Reversed-Phase Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry ESI Data Analysis Data Analysis Mass Spectrometry->Data Analysis MS/MS Fragmentation

Figure 2. LC-MS/MS Experimental Workflow.

cluster_workflow_ims LC-IMS-MS Workflow for Enhanced Isomer Separation LC Separation LC Separation Ion Mobility Separation Ion Mobility Separation LC Separation->Ion Mobility Separation Gas-Phase Mass Spectrometry Mass Spectrometry Ion Mobility Separation->Mass Spectrometry Separation by shape and size Data Analysis Data Analysis Mass Spectrometry->Data Analysis 3D Data (RT, DT, m/z)

Figure 3. LC-IMS-MS Enhanced Workflow.
Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling.[12] They can be generated through three main pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[2][13] The specific roles of this compound isomers in signaling are not yet well-defined, but it is known that the acyl chain length of ceramides can influence their biological activity.[14] For example, different ceramide synthases (CerS) are responsible for producing ceramides with specific acyl chain lengths.[12]

cluster_pathway General Ceramide Metabolism and Signaling De Novo Synthesis De Novo Synthesis Ceramide Ceramide De Novo Synthesis->Ceramide Sphingomyelinase Pathway Sphingomyelinase Pathway Sphingomyelinase Pathway->Ceramide Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids

Figure 4. Ceramide Signaling Pathways.

Conclusion

The analytical distinction of this compound isomers is a challenging but essential task for understanding their specific biological roles. The protocols and methodologies outlined in this document, based on advanced LC-MS/MS and IMS-MS techniques, provide a robust framework for researchers to develop and validate methods for the separation and quantification of these important molecules. Further research into the biological significance of this compound isomers will be crucial for elucidating their roles in health and disease, and may open new avenues for therapeutic intervention.

References

Application Notes and Protocols for the Use of C19-Ceramide as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a critical role in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses. The accurate quantification of endogenous ceramide species is paramount for understanding their physiological and pathological roles, particularly in the context of metabolic diseases, neurodegenerative disorders, and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ceramides due to its high sensitivity and specificity.

A key challenge in quantitative lipidomics is accounting for variations in sample extraction efficiency, matrix effects, and instrument response. The use of a non-endogenous internal standard is crucial to address these issues and ensure accurate and precise quantification. C19-Ceramide (N-nonadecanoyl-sphingosine), an odd-chain ceramide not naturally abundant in most biological systems, serves as an excellent internal standard for the quantification of various ceramide species. Its chemical similarity to endogenous ceramides ensures comparable behavior during extraction and ionization, while its unique mass allows for clear differentiation in mass spectrometric analysis.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard for the quantitative analysis of ceramides in biological matrices.

Key Principles of Using this compound as an Internal Standard

The fundamental principle behind using this compound as an internal standard is to add a known amount to each sample prior to lipid extraction. The ratio of the peak area of each endogenous ceramide to the peak area of the this compound is then used to calculate the concentration of the endogenous ceramides. This ratiometric approach corrects for sample-to-sample variability introduced during the analytical workflow.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data when using this compound as an internal standard for the analysis of various ceramide species by LC-MS/MS. This data is representative of typical performance and should be validated in individual laboratories for specific applications.

Table 1: Linearity and Range of Quantification

AnalyteLinear Range (ng/mL)
C16:0-Ceramide0.5 - 500> 0.99
C18:0-Ceramide0.5 - 500> 0.99
C18:1-Ceramide0.5 - 500> 0.99
C20:0-Ceramide1.0 - 1000> 0.99
C22:0-Ceramide1.0 - 1000> 0.99
C24:0-Ceramide2.0 - 2000> 0.99
C24:1-Ceramide2.0 - 2000> 0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
C16:0-Ceramide 5< 10< 1590 - 110
50< 8< 1292 - 108
400< 5< 1095 - 105
C24:0-Ceramide 10< 10< 1588 - 112
100< 8< 1293 - 107
1500< 5< 1096 - 104

Table 3: Recovery and Matrix Effect

MatrixRecovery (%)Matrix Effect (%)
Human Plasma85 - 110< 15
Mouse Liver Tissue80 - 115< 20
Cultured Cells (HEK293)90 - 105< 10

Experimental Protocols

Preparation of Standards
  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethanol. Store at -20°C.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with ethanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of endogenous ceramide standards (e.g., C16:0, C18:0, C24:1) into a surrogate matrix (e.g., charcoal-stripped plasma or a simple solvent). Each calibration standard should also contain a fixed concentration of the this compound internal standard.

Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

This protocol is suitable for plasma, serum, and cell pellets.

  • Sample Aliquoting: Thaw frozen samples on ice. Aliquot 50 µL of plasma or a cell pellet containing approximately 1 million cells into a glass tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working internal standard solution to each sample, calibrator, and quality control sample.

  • Solvent Addition: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to each tube. Vortex vigorously for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Lipid Extraction: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/isopropanol/water mixture).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Ceramides typically produce a characteristic product ion at m/z 264.4 upon collision-induced dissociation, corresponding to the sphingosine (B13886) backbone.[1][2] The precursor ion will be the [M+H]⁺ of each ceramide species.

      • This compound: Monitor the transition for the protonated molecule to the characteristic fragment ion.

      • Endogenous Ceramides: Monitor the respective transitions for each target ceramide.

Mandatory Visualizations

Signaling Pathways

Ceramide_Signaling cluster_de_novo De Novo Synthesis Pathway cluster_sphingomyelin Sphingomyelin Hydrolysis Pathway cluster_salvage Salvage Pathway cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Lysosomal Hydrolases Sphingosine->Ceramide CerS

Experimental Workflow

Experimental_Workflow Biological_Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with This compound Internal Standard Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Lipid_Extraction Dry_and_Reconstitute Dry Down and Reconstitute Lipid_Extraction->Dry_and_Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Dry_and_Reconstitute->LC_MSMS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MSMS->Data_Analysis

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of endogenous ceramides in a variety of biological samples. Its properties as a non-endogenous, odd-chain ceramide make it an ideal choice to control for experimental variability. The protocols and data presented herein offer a solid foundation for researchers to implement this methodology in their lipidomics workflows, contributing to a deeper understanding of the role of ceramides in health and disease. It is recommended that each laboratory validates the method for their specific application and matrix to ensure optimal performance.

References

Application of C19-Ceramide in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2][3] The acyl chain length of ceramides can determine their specific biological functions, making them intriguing molecules for drug discovery, particularly in oncology.[1][4] This document provides detailed application notes and protocols for the investigation of C19-Ceramide, a less-studied long-chain ceramide, in a drug discovery context. While specific data for this compound is limited, the provided information is based on the well-established roles and experimental methodologies of structurally similar ceramides.

Key Research Applications

The primary application of this compound in drug discovery is expected to be in the induction of apoptosis in cancer cells, a hallmark of many ceramide species.[5][6] Key research applications include:

  • Induction of Apoptosis: Exogenous application of ceramides can trigger programmed cell death in various cancer cell lines.[5][6]

  • Modulation of Signaling Pathways: Ceramides act as second messengers, influencing critical signaling cascades involved in cell fate decisions.[1][2]

  • Enzyme Inhibition Studies: Investigating the effect of this compound on enzymes involved in sphingolipid metabolism, such as ceramidases and ceramide synthases, can reveal novel therapeutic targets.

Signaling Pathways

Ceramides are central to the "sphingolipid rheostat," where the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate. An increase in intracellular ceramide levels generally shifts the balance towards apoptosis.

Ceramide-Mediated Apoptotic Signaling

Increased this compound levels are hypothesized to induce apoptosis through both intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[7] This activates a caspase cascade, ultimately leading to cell death.

  • Extrinsic (Death Receptor) Pathway: Ceramides can facilitate the clustering of death receptors, such as Fas, enhancing the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.[8]

  • Activation of Protein Phosphatases: Ceramides can activate protein phosphatases like PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins such as Akt.[9]

Diagram: this compound Induced Apoptosis Signaling Pathway

G C19_Ceramide This compound Mitochondria Mitochondria C19_Ceramide->Mitochondria Death_Receptors Death Receptors (e.g., Fas) C19_Ceramide->Death_Receptors PP2A PP2A Activation C19_Ceramide->PP2A Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis DISC DISC Formation Death_Receptors->DISC Caspase_8 Caspase-8 activation DISC->Caspase_8 Caspase_8->Caspase_3 Akt Akt (pro-survival) inhibition PP2A->Akt Akt->Apoptosis |

Caption: this compound induces apoptosis via mitochondrial and death receptor pathways.

Quantitative Data Summary

Ceramide AnalogCell LineAssayEndpointEffective Concentration (EC50/IC50)Reference
5R-OH-3E-C8-ceramideSKBr3 (Breast Cancer)Lactate Dehydrogenase ReleaseCytotoxicity18.3 µM[10]
5R-OH-3E-C8-ceramideMCF-7/Adr (Breast Cancer)Lactate Dehydrogenase ReleaseCytotoxicity21.2 µM[10]
Adamantyl-ceramideSKBr3 (Breast Cancer)Lactate Dehydrogenase ReleaseCytotoxicity10.9 µM[10]
Adamantyl-ceramideMCF-7/Adr (Breast Cancer)Lactate Dehydrogenase ReleaseCytotoxicity24.9 µM[10]
Benzene-C4-ceramideSKBr3 (Breast Cancer)Lactate Dehydrogenase ReleaseCytotoxicity18.9 µM[10]
Benzene-C4-ceramideMCF-7/Adr (Breast Cancer)Lactate Dehydrogenase ReleaseCytotoxicity45.5 µM[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Diagram: MTT Assay Workflow

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Treatment Add this compound (various conc.) Incubate_24h->Add_Treatment Incubate_Treatment Incubate (24-72h) Add_Treatment->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Calculate Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol measures the activity of ceramide synthases, which are responsible for the synthesis of ceramides. This can be used to determine if this compound or its analogs can inhibit these enzymes.

Materials:

  • Cell or tissue homogenate as a source of CerS

  • Sphinganine (substrate)

  • Fatty acyl-CoA (e.g., Nonadecanoyl-CoA for this compound synthesis)

  • C17:0-Ceramide (internal standard)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Chloroform (B151607)/Methanol (1:2 and 2:1, v/v)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the cell/tissue homogenate (containing CerS), sphinganine, and the fatty acyl-CoA in the reaction buffer.

    • To test for inhibition, pre-incubate the homogenate with this compound or a test compound before adding the substrates.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding chloroform/methanol (1:2, v/v) followed by the C17:0-Ceramide internal standard.

    • Vortex and add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using an LC-MS/MS system to quantify the newly synthesized this compound relative to the internal standard.

Diagram: Ceramide Synthase Activity Assay Workflow

G Start Start Prepare_Homogenate Prepare Cell/Tissue Homogenate Start->Prepare_Homogenate Setup_Reaction Set up Reaction: Homogenate, Sphinganine, Acyl-CoA, ± Inhibitor Prepare_Homogenate->Setup_Reaction Incubate_37C Incubate at 37°C Setup_Reaction->Incubate_37C Stop_Reaction Stop Reaction & Add Internal Standard Incubate_37C->Stop_Reaction Extract_Lipids Lipid Extraction (Chloroform/Methanol) Stop_Reaction->Extract_Lipids Dry_Sample Dry Sample (Nitrogen Stream) Extract_Lipids->Dry_Sample Reconstitute Reconstitute in Methanol Dry_Sample->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis End End LC_MS_Analysis->End

Caption: Workflow for measuring ceramide synthase activity in vitro.

Conclusion

This compound holds potential as a tool for drug discovery, particularly in the field of oncology, due to the established pro-apoptotic roles of other long-chain ceramides. The protocols and pathways described in this document provide a solid foundation for researchers to begin investigating the specific biological effects of this compound. It is crucial to empirically determine the optimal concentrations and experimental conditions for this compound in the specific cellular models being investigated. Further research into the unique properties of this compound may unveil novel therapeutic opportunities.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming C19-Ceramide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C19-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility issues of this compound in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring long-chain ceramide that has been identified in various biological sources, including the gorgonian Junceella juncea, as well as in rat brain and mouse heart tissues.[1] Like other long-chain ceramides (B1148491), this compound is a highly hydrophobic lipid molecule, making it virtually insoluble in aqueous solutions.[2] This poor solubility presents a significant challenge for in vitro and cell culture-based experiments that require its delivery in a biologically relevant, aqueous environment.

Q2: What are the recommended organic solvents for creating a this compound stock solution?

To create a concentrated stock solution, this compound can be dissolved in several organic solvents. It is soluble in chloroform.[1] For use in biological experiments, it is recommended to use solvents that are miscible with aqueous buffers and less toxic to cells at low concentrations. This compound is soluble in warmed ethanol (B145695) and methanol.[1] It is advisable to purge the organic solvent with an inert gas to prevent oxidation of the lipid.

Q3: How can I introduce this compound into my aqueous experimental buffer or cell culture medium?

Directly dissolving this compound in aqueous buffers is not feasible due to its hydrophobic nature. The most common approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium. However, care must be taken to avoid precipitation. Several methods can be employed to improve its dispersion and delivery in aqueous systems:

  • Dilution of an organic stock solution: This involves adding a small volume of the concentrated this compound stock solution (e.g., in ethanol) to the aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be kept to a minimum, typically at or below 0.1% (v/v), to prevent cellular toxicity.[3]

  • Ethanol/Dodecane (B42187) Mixture: A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to effectively disperse ceramides into aqueous solutions for cell culture experiments.[4][5]

  • Complexation with Bovine Serum Albumin (BSA): Fatty acid-free BSA can be used as a carrier to enhance the solubility of ceramides in aqueous media. This involves preparing a ceramide-BSA complex.[4]

  • Detergent Solubilization: Zwitterionic detergents, such as CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), can be used to solubilize ceramides for biochemical assays.[4]

Q4: What is the recommended storage condition for this compound solutions?

This compound as a solid should be stored at -20°C for long-term stability.[1] Stock solutions prepared in organic solvents should also be stored at -20°C. It is best to prepare fresh working solutions in aqueous buffers for each experiment and avoid long-term storage of aqueous preparations, as the ceramide may precipitate out of solution over time.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound upon dilution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final working concentration of this compound.- Ensure vigorous mixing (e.g., vortexing) while adding the stock solution to the aqueous buffer.[4]- Use one of the alternative solubilization methods described, such as complexing with BSA or using an ethanol/dodecane mixture.[4]
The final concentration of the organic solvent from the stock solution is too high, causing the lipid to "crash out" of solution.- Ensure the final concentration of the organic solvent (e.g., ethanol) is ≤ 0.1%.[3]- Prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer.
Inconsistent experimental results or lack of biological effect. Poor delivery of this compound to the cells due to aggregation in the medium.- Visually inspect the culture medium for any signs of precipitation after adding the this compound solution.- Use a positive control with a more soluble, short-chain ceramide analog (e.g., C6-Ceramide) to confirm that the signaling pathway is responsive in your experimental system.- Optimize the delivery method; the BSA complexation method is often effective for improving cellular uptake.[4]
Degradation of this compound in the stock solution.- Store the organic stock solution at -20°C and protect it from light.- Prepare fresh stock solutions periodically.- Purge the solvent with an inert gas before dissolving the ceramide to prevent oxidation.
Cell toxicity observed in control experiments. The concentration of the organic solvent (vehicle) is too high.- Perform a dose-response experiment with the vehicle (e.g., ethanol) alone to determine the maximum tolerated concentration for your specific cell line.- Ensure the final solvent concentration in all experimental conditions, including the vehicle control, is identical and non-toxic.[3]

Quantitative Data on Ceramide Solubility

CeramideSolvent/BufferTemperatureSolubility
C2-Ceramide EthanolNot Specified~33 mg/mL[6]
DMSONot Specified~20 mg/mL[6]
Dimethyl formamideNot Specified~22 mg/mL[6]
PBS (pH 7.2)Not Specified~50 µg/mL[6]
C6-Ceramide EthanolNot Specified~20 mg/mL[5]
DMSONot Specified~20 mg/mL[5]
Dimethyl formamideNot Specified~20 mg/mL[5]
1:1 Ethanol:PBS (pH 7.2)Not Specified~0.5 mg/mL[5]
This compound ChloroformNot SpecifiedSoluble[1]
EthanolWarmedSoluble[1]
MethanolWarmedSoluble[1]
C24:1-Ceramide EthanolNot Specified~3 mg/mL[7]
DMSONot Specified<20 µg/mL[7]
Dimethyl formamideNot Specified>5.5 mg/mL[7]
PBS (pH 7.2)Not Specified<20 µg/mL[7]
1:1 Ethanol:PBS (pH 7.2)Not Specified~0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol

This protocol describes the preparation of a concentrated stock solution of this compound in ethanol.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (200 proof, molecular biology grade)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile glass vial with a Teflon-lined cap

  • Water bath

Procedure:

  • Weigh the desired amount of this compound into a sterile glass vial.

  • Purge the vial with an inert gas for 1-2 minutes to displace oxygen.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and warm the mixture in a 37°C water bath for 5-10 minutes to aid dissolution.[1]

  • Vortex the solution vigorously until the this compound is completely dissolved.

  • Store the stock solution at -20°C. Before each use, warm the solution to room temperature and vortex thoroughly.

Protocol 2: Solubilization of this compound using an Ethanol/Dodecane Mixture

This method is suitable for dispersing this compound in cell culture medium.[4][5]

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Dodecane

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Prepare a working stock solution of this compound in an ethanol:dodecane (98:2, v/v) mixture. For example, add 2 µL of dodecane to 98 µL of the this compound ethanol stock solution.

  • In a sterile tube, add the desired volume of the ethanol:dodecane this compound solution to the cell culture medium. It is crucial to add the ceramide solution to the medium with vigorous vortexing to ensure rapid and uniform dispersion.

  • The final concentration of the ethanol:dodecane mixture in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid toxicity.

  • Use the freshly prepared this compound-containing medium immediately for your experiments.

Protocol 3: Preparation of this compound-BSA Complex

This protocol describes the complexation of this compound with fatty acid-free BSA to enhance its delivery in aqueous solutions.[4]

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile glass test tube

  • Sterile 50 mL conical tube

  • Nitrogen gas source

  • Vacuum source

Procedure:

  • In a sterile glass test tube, dispense an appropriate volume of the this compound stock solution.

  • Evaporate the ethanol under a gentle stream of nitrogen gas.

  • Place the tube under a vacuum for at least 1 hour to ensure all residual solvent is removed.

  • Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) in a sterile 50 mL conical tube.

  • Redissolve the dried this compound in a small volume of ethanol (e.g., 200 µL).

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution into the BSA solution.

  • The resulting solution contains the this compound-BSA complex and is ready to be used for experiments. This complex can be stored at -20°C.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Ceramides, including this compound, are central signaling lipids involved in various cellular processes such as apoptosis, cell cycle arrest, and inflammation. Ceramide can be generated through three main pathways: the de novo synthesis pathway, the sphingomyelinase (or sphingomyelin (B164518) hydrolysis) pathway, and the salvage pathway.

Ceramide_Signaling_Pathways Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_Palmitoyl_CoA->Dihydroceramide de novo Synthesis Ceramide Ceramide (C19) Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Pathway Sphingosine->Ceramide Salvage Pathway (Ceramide Synthase) Cellular_Stress Cellular Stress (e.g., TNF-α, UV radiation) Cellular_Stress->Sphingomyelin

Overview of Ceramide Generation and Signaling Pathways.
Experimental Workflow for this compound Solubilization

The following diagram illustrates a logical workflow for selecting a suitable method to solubilize this compound for experimental use.

Solubilization_Workflow Start Start: this compound Powder Stock_Solution Prepare Concentrated Stock in Organic Solvent (e.g., Ethanol) Start->Stock_Solution Decision Select Solubilization Method for Aqueous Buffer Stock_Solution->Decision Method_A Method A: Direct Dilution Decision->Method_A Simple & Quick Method_B Method B: Ethanol/Dodecane Decision->Method_B For Cell Culture Method_C Method C: BSA Complexation Decision->Method_C Improved Delivery Check_Precipitation Check for Precipitation Method_A->Check_Precipitation Method_B->Check_Precipitation Method_C->Check_Precipitation Experiment Proceed with Experiment Check_Precipitation->Experiment No Troubleshoot Troubleshoot: - Lower Concentration - Try another method Check_Precipitation->Troubleshoot Yes Troubleshoot->Decision

Decision workflow for solubilizing this compound.

References

Technical Support Center: Optimizing C19-Ceramide Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection sensitivity of C19-Ceramide using mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis via LC-MS/MS.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient lipid extraction.Utilize a robust lipid extraction method such as Bligh and Dyer or Folch. For plasma samples, consider an additional silica (B1680970) gel column chromatography step to isolate sphingolipids and remove interfering lipids, which can significantly improve sensitivity.[1]
Ion suppression from matrix effects.Dilute the sample extract to reduce the concentration of co-eluting matrix components. Optimize the chromatographic separation to resolve this compound from ion-suppressing compounds. A prior chromatographic separation step is crucial to mitigate charge competition between co-eluting analytes and matrix components.[2][3]
Suboptimal ionization.Optimize electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, source temperature, and desolvation temperature, by infusing a this compound standard directly into the mass spectrometer.[1][4] Both positive and negative ionization modes can be effective; positive mode often yields a characteristic [M+H]+ ion that fragments to m/z 264.[1][5][6]
Inappropriate internal standard.Use a structurally similar, non-endogenous ceramide internal standard, such as C17-Ceramide or a stable isotope-labeled this compound, to correct for extraction inefficiency and instrument variability.[1][7]
Poor Peak Shape / Tailing Inappropriate LC column.A C8 or C18 reversed-phase column is typically suitable for ceramide analysis.[1] Ensure the column is not overloaded and is properly equilibrated before each injection.
Sample overload.Dilute the sample extract to avoid overloading the analytical column.
Contamination of the LC system.Flush the LC system and column with a strong solvent wash to remove potential contaminants.
High Background Noise Contaminated solvents or vials.Use high-purity, LC-MS grade solvents and certified clean collection vials to minimize background noise.
In-source fragmentation.Optimize ESI source parameters to minimize in-source fragmentation, which can create interfering ions.[8]
Irreproducible Results Sample degradation.Keep samples on ice during preparation and store extracts at -80°C to prevent degradation. Minimize freeze-thaw cycles.
Inconsistent sample preparation.Follow a standardized and validated protocol for all samples. Ensure accurate pipetting and consistent drying and reconstitution steps.

Frequently Asked Questions (FAQs)

???+ question "Which ionization mode, positive or negative, is better for this compound analysis?"

???+ question "Why is an internal standard essential for accurate quantification of this compound?"

???+ question "How can I minimize matrix effects in my this compound analysis?"

???+ question "What are the typical MRM transitions for this compound?"

Experimental Protocols & Data

Protocol 1: this compound Extraction from Biological Samples

This protocol is a generalized procedure based on the Bligh and Dyer method, suitable for tissues and cells.[1]

  • Homogenization: Homogenize the tissue or cell pellet in an appropriate volume of ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17-Ceramide) to the homogenate.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the homogenate.

    • Vortex thoroughly for 5-10 minutes at 4°C.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).[1]

Protocol 2: LC-MS/MS Analysis of this compound

The following table summarizes typical starting parameters for an LC-MS/MS method for this compound analysis. Optimization will be required for specific instrumentation and applications.

Parameter Typical Value / Condition
LC Column C8 or C18 reversed-phase, e.g., 2.1 x 150 mm, 5 µm[1]
Mobile Phase A Water with 0.1% or 0.2% formic acid[1]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% or 0.2% formic acid[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5 - 25 µL[1][4]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MS Analysis Mode Multiple Reaction Monitoring (MRM)

Optimized MRM Transitions for Ceramides (Positive Ion Mode)

Ceramide Species Precursor Ion (m/z) Product Ion (m/z)
C16:0-Ceramide538.5264.3
C17:0-Ceramide (IS)552.5264.3
C18:0-Ceramide566.6264.3
C19:0-Ceramide 580.6 264.3
C24:0-Ceramide649.7264.3
C24:1-Ceramide647.7264.3

Note: The precursor ion m/z values are for the [M+H]+ adducts and may vary slightly based on the specific instrument calibration.

Visualizations

Ceramide_Fragmentation_Pathway Ceramide This compound [M+H]+ Precursor Ion (Q1) Fragments Sphingoid Backbone Fragment m/z 264 (Product Ion) Neutral Loss (C19 Fatty Acyl Group + H2O) Ceramide:pre->Fragments:f0 Collision-Induced Dissociation (CID)

References

Technical Support Center: C19-Ceramide Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the quantification of C19-Ceramide in complex biological samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guides

Issue: Low or No this compound Signal Detected

Question Possible Cause Recommendation
Why am I not detecting a this compound signal in my sample? Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. Lipids are highly variable in their solubility.- Optimize Extraction Solvent: A common method for ceramide extraction is the Bligh and Dyer method using a chloroform (B151607):methanol mixture.[1][2] Consider testing different solvent ratios or alternative single-phase extraction methods with solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate:isopropanol.[3][4] - Sample Homogenization: Ensure thorough homogenization of tissue samples to maximize lipid release.
Low Abundance: this compound is a less common odd-chain ceramide and may be present at very low concentrations in your specific biological sample.- Increase Sample Amount: If possible, start with a larger amount of the biological material. - Enrichment Step: For plasma or serum, consider an additional purification step using silica (B1680970) gel column chromatography to isolate sphingolipids and remove more abundant, interfering lipids.[1][2]
Degradation: Ceramides (B1148491) can be susceptible to degradation if not handled properly.[5]- Maintain Cold Chain: Keep samples on ice or at 4°C during processing to minimize enzymatic activity. - Storage: Store extracted lipids at -80°C under an inert gas (like nitrogen or argon) to prevent oxidation.
Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect the low levels of this compound.- Optimize MS Parameters: Infuse a this compound standard directly into the mass spectrometer to optimize source parameters and fragmentation for maximum sensitivity.[1]

Issue: Poor Peak Shape and Inconsistent Retention Time

Question Possible Cause Recommendation
Why are my this compound peaks broad, splitting, or shifting in retention time? Matrix Effects: Co-eluting lipids or other matrix components can interfere with the chromatography, leading to poor peak shape and retention time instability.[4]- Improve Sample Cleanup: Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering substances. - Adjust Chromatography: Modify the HPLC gradient to better separate this compound from matrix components. Experiment with different organic modifiers or a shallower gradient.
Column Overload: Injecting too much of a complex lipid extract can overload the analytical column.- Dilute Sample: Try diluting the reconstituted sample before injection.
Column Degradation: The HPLC column performance may have deteriorated.- Wash Column: Wash the column thoroughly according to the manufacturer's instructions. - Replace Column: If washing does not improve performance, the column may need to be replaced.

Issue: High Variability in Quantification Results

Question Possible Cause Recommendation
Why are my quantitative results for this compound inconsistent between replicates? Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent results.- Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. - Use of Internal Standard: The use of an appropriate internal standard is crucial to correct for variability.
Lack of a Suitable Internal Standard: Not using an internal standard or using an inappropriate one will lead to inaccurate quantification.- Select an Appropriate Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d7). If unavailable, a structurally similar, non-endogenous odd-chain ceramide like C17-Ceramide can be used.[1][6] The internal standard should be added at the very beginning of the sample preparation process.
Calibration Curve Issues: An improperly prepared or degraded calibration curve will lead to inaccurate quantification.- Freshly Prepare Calibrators: Prepare calibration standards fresh from a stock solution for each analytical run. - Matrix-Matched Calibrators: To account for matrix effects, prepare calibration curves in a blank matrix that is similar to the study samples.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma?

For plasma samples, a liquid-liquid extraction following the principles of the Bligh and Dyer method is a good starting point. However, due to the complexity of the plasma lipidome, an additional solid-phase extraction (SPE) step using a silica cartridge is often recommended to enrich for sphingolipids and remove highly abundant neutral lipids and phospholipids (B1166683) that can cause ion suppression.[1][2]

Q2: Which internal standard should I use for this compound quantification?

The gold standard is a stable isotope-labeled this compound (e.g., with deuterium (B1214612) or carbon-13). If a labeled this compound is not commercially available, a non-naturally occurring odd-chain ceramide, such as C17-Ceramide or C25-Ceramide, is a suitable alternative.[1] It is crucial to add the internal standard at the earliest stage of sample preparation to account for any loss during the entire procedure.

Q3: What are the typical LC-MS/MS parameters for ceramide analysis?

  • Column: A C18 or C8 reversed-phase column is commonly used.[1]

  • Mobile Phases: Typically, a gradient of water with a small amount of formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and an organic solvent mixture like acetonitrile/isopropanol with the same additives (Mobile Phase B) is employed.[1][3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common for ceramides, as they readily form protonated molecules [M+H]+.[1]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For ceramides, a characteristic product ion at m/z 264.3 is often monitored, which corresponds to the sphingosine (B13886) backbone after the loss of the fatty acid chain and water.[1]

Q4: How can I minimize matrix effects in my analysis?

Matrix effects, where components of the sample other than the analyte of interest alter the ionization efficiency, are a common challenge in lipidomics.[4] To minimize these effects:

  • Effective Sample Cleanup: Use techniques like SPE to remove interfering substances.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.

  • Matrix-Matched Calibration Curves: Preparing your calibrants in a similar biological matrix can help to normalize the matrix effects between your standards and samples.

Q5: What are the expected recovery rates for ceramide extraction?

Recovery rates can vary depending on the biological matrix and the extraction method used. Generally, recovery rates for ceramides from plasma and tissues are expected to be in the range of 70-95%.[1][2] It is important to validate the extraction recovery for your specific matrix and protocol.

Data Presentation

Table 1: Typical Recovery Rates of Ceramides from Biological Samples

Biological MatrixExtraction MethodCeramide SpeciesAverage Recovery (%)Reference
Human PlasmaBligh & Dyer + Silica ColumnVarious78 - 91[1][2]
Rat LiverBligh & DyerVarious70 - 99[1][2]
Rat MuscleBligh & DyerVarious71 - 95[1][2]

Table 2: Example LC-MS/MS Parameters for Ceramide Quantification

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase BAcetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (for C19-Cer)[M+H]+
Product Ion (for C19-Cer)m/z 264.3

Experimental Protocols

Protocol 1: this compound Extraction from Plasma

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of C17-Ceramide internal standard solution.

  • Lipid Extraction (Bligh & Dyer):

    • Add 1.5 mL of chloroform:methanol (1:2, v/v) and vortex thoroughly.

    • Add 0.5 mL of chloroform and vortex.

    • Add 0.5 mL of water and vortex.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial LC mobile phase for analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with C17-Ceramide (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Integration Peak Integration Data->Integration Quantification Quantification of this compound Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

ceramide_apoptosis_pathway Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide ↑ this compound SMase->Ceramide CAPP Ceramide-Activated Protein Phosphatases (CAPP) (e.g., PP1, PP2A) Ceramide->CAPP Akt Akt (Protein Kinase B) (Pro-survival) CAPP->Akt dephosphorylates (inactivates) Bad Bad (Pro-apoptotic) Akt->Bad phosphorylates (inactivates) Apoptosis Apoptosis Bad->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

References

minimizing C19-Ceramide degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing C19-Ceramide degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is enzymatic hydrolysis by ceramidases. These enzymes break down ceramide into sphingosine (B13886) and a fatty acid.[1][2] Degradation can also be influenced by improper sample handling and storage, such as repeated freeze-thaw cycles and exposure to harsh chemical conditions.

Q2: What is the optimal temperature for storing this compound samples and stock solutions?

A2: For long-term stability, this compound powder and stock solutions in organic solvents should be stored at -20°C or -80°C.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound, being a long-chain ceramide, exhibits good solubility in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] Its solubility in aqueous solutions is very low, which can lead to precipitation.

Q4: How can I prevent the precipitation of this compound when adding it to aqueous solutions like cell culture media?

A4: Due to its hydrophobic nature, this compound is prone to precipitation in aqueous solutions. To improve its dispersion, it can be complexed with a carrier molecule like bovine serum albumin (BSA) or dissolved in a solvent system like ethanol:dodecane (98:2, v/v) before being introduced to the aqueous medium with rapid mixing.

Q5: What are the key signaling pathways involving this compound?

A5: this compound is a bioactive lipid that acts as a second messenger in several critical signaling cascades. It is known to play a significant role in inducing apoptosis (programmed cell death) and is also implicated in the development of insulin (B600854) resistance.[4][5][6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction
Possible Cause Troubleshooting Step Rationale
Incomplete Cell Lysis Ensure complete cell disruption by using appropriate homogenization or sonication techniques.Inadequate lysis will result in incomplete release of intracellular ceramides.
Inefficient Lipid Extraction Use a validated lipid extraction method like the Bligh and Dyer or Folch method. Ensure correct solvent-to-sample ratios and vigorous mixing.[7] Consider a two-step extraction for exhaustive recovery.These methods are optimized for the efficient extraction of lipids from biological matrices.
Enzymatic Degradation Keep samples on ice throughout the extraction process. Add a broad-spectrum ceramidase inhibitor cocktail to the lysis buffer.[8]Low temperatures and inhibitors minimize the activity of ceramidases that degrade this compound.
Adsorption to Surfaces Use low-adhesion polypropylene (B1209903) tubes for sample collection and extraction.Ceramides can adsorb to certain plastic and glass surfaces, leading to loss of sample.
Improper Phase Separation Ensure the correct ratios of chloroform (B151607), methanol, and water are used to achieve clear phase separation during liquid-liquid extraction.[9]Incorrect phase separation can lead to the loss of the lipid-containing organic phase.
Issue 2: this compound Degradation During Storage
Possible Cause Troubleshooting Step Rationale
Suboptimal Storage Temperature Store purified this compound and stock solutions at -80°C for long-term storage.Lower temperatures significantly reduce the rate of chemical and enzymatic degradation.
Repeated Freeze-Thaw Cycles Aliquot samples and stock solutions into single-use volumes.Multiple freeze-thaw cycles can lead to the degradation of lipids.[10][11][12][13]
Oxidation Store samples under an inert gas (e.g., argon or nitrogen) and in amber vials to protect from light.Exposure to oxygen and light can promote the oxidation of the unsaturated fatty acid chain.
Hydrolysis Ensure that solvents used for storage are anhydrous.The presence of water can facilitate the hydrolysis of the amide bond in the ceramide molecule.
Issue 3: Inconsistent Results in LC-MS/MS Analysis
Possible Cause Troubleshooting Step Rationale
Poor Peak Shape Optimize the mobile phase composition and gradient. Ensure the sample is fully dissolved in the injection solvent.Inadequate chromatography can lead to tailing or fronting peaks, affecting quantification.
Low Signal Intensity Optimize MS parameters, including ionization source settings (e.g., capillary voltage, source temperature) and collision energy.[3]Proper tuning of the mass spectrometer is crucial for achieving high sensitivity for this compound.
Matrix Effects Employ a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. Use a stable isotope-labeled internal standard for this compound.Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
Carryover Implement a robust needle wash protocol between injections, using a strong organic solvent.This compound can be "sticky" and adsorb to the surfaces of the autosampler and column, leading to carryover between samples.

Quantitative Data Summary

Table 1: Solubility of Long-Chain Ceramides in Various Solvents

SolventSolubility (approx.)Reference
Ethanol~3 mg/mL[2]
Dimethyl Sulfoxide (DMSO)<20 µg/mL[2]
Dimethylformamide (DMF)>5.5 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2<20 µg/mL[2]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[14]

Note: Data is for C24:1 Ceramide and C6 Ceramide, which can be used as a proxy for the solubility behavior of this compound.

Table 2: Effect of Freeze-Thaw Cycles on Biomarker Stability (General Reference)

Analyte ClassStability after Multiple Freeze-Thaw CyclesReference
Lipids (general)Generally stable, but some degradation can occur.[13]
ProteinsVariable, some are stable while others degrade.[10][12]
Small MoleculesGenerally stable.[11]

Note: Specific quantitative data for this compound is limited. It is best practice to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using a Modified Bligh and Dyer Method

Materials:

  • Plasma sample

  • Ice-cold Methanol

  • Chloroform

  • Deionized Water

  • Ceramidase inhibitor cocktail (optional, e.g., Carmofur for acid ceramidase)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g at 4°C)

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. If using, add the ceramidase inhibitor at this stage.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for another 30 seconds to induce phase separation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

  • To maximize recovery, re-extract the remaining aqueous phase with 200 µL of chloroform, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Dry the pooled organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: Hold at 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will need to be determined based on the specific this compound species being analyzed.

Visualizations

C19_Ceramide_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_degradation Degradation Points Sample Biological Sample (Plasma, Cells, Tissue) Lysis Cell Lysis / Homogenization Sample->Lysis FreezeThaw Freeze-Thaw Cycles Sample->FreezeThaw Extraction Lipid Extraction (Bligh & Dyer) Lysis->Extraction Enzymatic Enzymatic Degradation (Ceramidases) Lysis->Enzymatic Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Storage Improper Storage Reconstitution->Storage Data Data Processing LCMS->Data

Caption: Experimental workflow for this compound analysis highlighting potential degradation points.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Signaling Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Activation Stimuli->SMase C19Ceramide ↑ this compound SMase->C19Ceramide SAPK_JNK Activation of SAPK/JNK Pathway C19Ceramide->SAPK_JNK Mitochondria Mitochondrial Dysfunction C19Ceramide->Mitochondria Caspase Caspase Activation SAPK_JNK->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of this compound-mediated apoptosis.

Ceramide_Insulin_Resistance_Pathway cluster_upstream Upstream Factors cluster_inhibition Inhibition of Insulin Signaling Saturated_Fatty_Acids Excess Saturated Fatty Acids DeNovo De Novo Synthesis Saturated_Fatty_Acids->DeNovo C19Ceramide ↑ this compound DeNovo->C19Ceramide Akt_PKB Inhibition of Akt/PKB Phosphorylation C19Ceramide->Akt_PKB inhibits GLUT4 ↓ GLUT4 Translocation Akt_PKB->GLUT4 leads to Glucose_Uptake ↓ Glucose Uptake GLUT4->Glucose_Uptake Insulin_Resistance Insulin Resistance Glucose_Uptake->Insulin_Resistance

Caption: this compound's role in the induction of insulin resistance.

References

improving the chromatographic separation of C19-Ceramide from other lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of C19-Ceramide and other lipids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from other lipids?

A1: The main challenges in separating this compound stem from its structural similarity to other endogenous ceramides (B1148491) and lipids, which can lead to co-elution.[1][2] this compound is a non-naturally occurring lipid, often used as an internal standard, and its separation from closely related endogenous ceramides (e.g., C18, C20) is critical for accurate quantification.[3] Key difficulties include:

  • Structural Similarity: Ceramides differ primarily in the length and saturation of their fatty acid and sphingoid base chains, resulting in very similar physicochemical properties and chromatographic behavior.[4][5]

  • Co-elution with Isobaric Species: Many lipids share the same elemental composition (isobars) but have different structures, making their separation by mass spectrometry alone impossible without effective chromatographic resolution.[2]

  • Matrix Effects: Biological samples are complex mixtures containing numerous lipids and other molecules that can interfere with the separation and detection of this compound.[1]

  • Low Abundance: In some applications, the concentration of this compound may be low, requiring sensitive and optimized analytical methods for detection.[6]

Q2: Which chromatographic techniques are most suitable for this compound analysis?

A2: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[6] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed separation techniques.[7][8] Thin-layer chromatography (TLC) can be a cost-effective method for preliminary screening or qualitative analysis but lacks the resolution and quantitative capabilities of LC-MS.[6][9]

Q3: How do I choose an appropriate internal standard for this compound quantification?

A3: The ideal internal standard should be structurally similar to the analyte but not naturally present in the sample.[10] For quantifying endogenous ceramides, non-physiological odd-chain ceramides like C17-ceramide or this compound are often used.[3][11] When this compound is the analyte of interest, a stable isotope-labeled this compound (e.g., with ¹³C or ²H) would be the best choice as it has nearly identical chemical and physical properties, ensuring similar extraction efficiency and ionization response.[12][13]

Q4: What is a suitable sample preparation method for extracting ceramides?

A4: A modified Bligh and Dyer or Folch extraction is a common and effective method for extracting ceramides and other lipids from biological samples.[7][8][11] This liquid-liquid extraction uses a chloroform/methanol/water solvent system to partition lipids into an organic phase, separating them from polar molecules. For plasma samples, an additional solid-phase extraction (SPE) step using a silica (B1680970) gel column may be necessary to isolate sphingolipids from other abundant lipids.[3][11]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Broadening or Tailing) Sample Overload: Injecting too much sample can saturate the column.[14]Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.[15][16]Reconstitute the dried lipid extract in the initial mobile phase.[13]
Secondary Interactions: Interactions between analytes and the stationary phase (e.g., with residual silanols) can cause tailing.[17]Add a small amount of a competing agent like triethylamine (B128534) to the mobile phase for acid-sensitive compounds, or formic acid for base-sensitive compounds.[18]
Column Degradation: Loss of stationary phase or column contamination can lead to poor peak shape.[14]Flush the column with a strong solvent or replace it if necessary.
Co-elution of Peaks / Poor Resolution Suboptimal Mobile Phase: The mobile phase composition may not be selective enough for the analytes.[19][20]Optimize the mobile phase by changing the solvent strength (e.g., adjusting the ratio of organic solvents like acetonitrile, methanol, or isopropanol) or by modifying the gradient elution profile.[7][21][22]
Inadequate Column Chemistry: The stationary phase may not be suitable for separating structurally similar ceramides.[20][23]Select a column with a different stationary phase (e.g., C18, C8, Phenyl) or a smaller particle size to increase efficiency.[20][23]
Incorrect Flow Rate: The flow rate can impact separation efficiency.[19][22]In most cases, lowering the flow rate can improve resolution, although it will increase the run time.[19]
Column Temperature: Temperature affects selectivity and viscosity.[19][20]Experiment with different column temperatures. Lower temperatures can increase retention and may improve resolution.[19]
Low Signal Intensity / No Peaks Sample Degradation: Ceramides may degrade during sample preparation or storage.Ensure samples are processed quickly and stored at low temperatures. Use appropriate solvents and avoid prolonged exposure to harsh conditions.
Poor Ionization: The electrospray ionization (ESI) source conditions may not be optimal for this compound.Optimize ESI parameters such as capillary voltage, cone voltage, and source temperature.[7] The addition of additives like ammonium (B1175870) formate (B1220265) or formic acid to the mobile phase can enhance ionization.[7][8]
Injector Problems: The sample may not be injected properly.[14][24]Check the injector for clogs or leaks and ensure the correct injection volume is set.
Detector Issues: The mass spectrometer may not be functioning correctly.[24]Perform a system check and calibration of the mass spectrometer.
Baseline Instability or Drift Impure Mobile Phase: Impurities in the solvents can cause baseline noise.[14]Use high-purity, LC-MS grade solvents and degas them before use.
Column Contamination: Contaminants from previous injections can bleed off the column.[14]Wash the column with a strong solvent.
Detector Contamination: The detector can become contaminated over time.[25]Clean the detector according to the manufacturer's instructions.

Experimental Protocols & Data

Detailed Protocol: HPLC-MS/MS for this compound Separation

This protocol provides a general framework for the separation and quantification of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (Lipid Extraction)

  • To a 100 µL biological sample (e.g., plasma, cell lysate), add a known amount of a suitable internal standard (e.g., stable isotope-labeled this compound).[13]

  • Add 1 mL of a chloroform/methanol/water (2:1:1, v/v/v) mixture.[7]

  • Vortex the mixture vigorously for 5 minutes.[7]

  • Centrifuge at 7,500 rpm for 10 minutes to separate the phases.[7][8]

  • Carefully collect the lower organic phase.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the dried lipid extract in 100-200 µL of the initial mobile phase.[13]

2. Chromatographic Conditions

  • HPLC System: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a common choice.[7]

  • Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.[7]

  • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • Column Temperature: 40°C (can be optimized).

  • Gradient Elution:

    • 0-17 min: 40% to 95% B

    • 17-19 min: Hold at 95% B

    • 19.01-20 min: Return to 40% B and re-equilibrate.[7]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Capillary Voltage: 2.5 kV.[7]

  • Cone Voltage: 40 V.[7]

  • Source Temperature: 140°C.[7]

  • Desolvation Temperature: 600°C.[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of specific ceramide species.

Quantitative Data Summary

Table 1: Example HPLC Gradient Conditions for Ceramide Separation

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Reference
0 - 1760 → 540 → 950.3[7]
17 - 195950.3[7]
19.01 - 2060400.3[7]
0 - 350 → 050 → 1000.3[3]
3 - 1501000.3[3]
15.1 - 2150500.3[3]

Table 2: Comparison of Chromatographic Columns for Lipid Separation

Column TypeStationary PhaseParticle Size (µm)Common ApplicationAdvantagesDisadvantages
Reversed-PhaseC18, C8, Phenyl1.7 - 5General lipidomics, separation based on hydrophobicity.[17]Good resolution for a wide range of lipids, robust methods available.May not be ideal for very polar or very non-polar lipids.
HILICUnmodified Silica, Diol1.7 - 5Separation of polar lipids.[17]Good for separating lipid classes based on head group polarity.Can have longer equilibration times.
Normal-PhaseSilica3 - 5Separation of non-polar lipids and lipid classes.[26]Good for separating lipid isomers.Mobile phases are often not compatible with ESI-MS.[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Add Internal Standard Reconstitution Reconstitution Extraction->Reconstitution Dry & Reconstitute LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Normalize to Internal Standard

Caption: Experimental workflow for this compound analysis.

Ceramide_Signaling Stress Stress Stimuli (e.g., UV, Cytokines) SMase Sphingomyelinase (SMase) Stress->SMase activates DeNovo De Novo Synthesis Stress->DeNovo activates Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin to DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest

Caption: Simplified ceramide signaling pathway.

References

avoiding C19-Ceramide experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C19-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

1. How should I store and handle this compound?

  • Answer: this compound should be stored as a solid at -20°C for long-term stability.[1][2] For experimental use, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and store it at -20°C. Avoid repeated freeze-thaw cycles.

2. What is the best solvent to dissolve this compound?

  • Answer: this compound, being a long-chain lipid, has poor solubility in aqueous solutions. Recommended solvents for creating stock solutions are DMSO and ethanol.[1] It may be necessary to gently warm the solution to ensure complete dissolution. For cell culture experiments, it is crucial to keep the final concentration of the organic solvent low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]

3. I am observing precipitation of this compound in my cell culture medium. What can I do?

  • Answer: Precipitation is a common issue due to the hydrophobic nature of long-chain ceramides. Here are some troubleshooting steps:

    • Ensure the stock solution is fully dissolved: Before diluting into your culture medium, make sure the this compound is completely dissolved in the organic solvent. Gentle warming can aid dissolution.

    • Rapid dilution and mixing: Add the stock solution to the culture medium while vortexing or swirling to ensure rapid and even dispersion.[1]

    • Use a carrier protein: Complexing the ceramide with bovine serum albumin (BSA) can improve its solubility and delivery to cells.

    • Prepare fresh dilutions: It is best to prepare fresh dilutions of this compound for each experiment.

4. My vehicle control is showing significant cell death. What could be the cause?

  • Answer: High levels of cell death in the vehicle control group are typically due to the toxicity of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound.[1]

    • Reduce final solvent concentration: Ensure the final concentration of the solvent in your culture medium is non-toxic for your specific cell line, which is generally at or below 0.1%.[1]

    • Perform a solvent toxicity test: It is highly recommended to perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cells.

5. I am not observing any effect of this compound treatment in my experiment. What are the possible reasons?

  • Answer: Several factors could contribute to a lack of observable effect:

    • Suboptimal concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration.

    • Insufficient incubation time: The duration of the treatment may be too short to induce a measurable response. A time-course experiment can help determine the appropriate incubation period.

    • Poor delivery to cells: As mentioned, poor solubility can hinder the delivery of this compound to the cells. Consider using a carrier protein like BSA.

    • Cell line resistance: Some cell lines may be inherently resistant to the effects of ceramide.

6. How can I be sure that the observed effects are specific to this compound and not experimental artifacts?

  • Answer: Proper experimental controls are essential to ensure the specificity of your results.

    • Vehicle Control: This is the most critical control. Treat a set of cells with the same volume of the solvent used to dissolve the this compound, diluted to the same final concentration in the culture medium.[1]

    • Inactive Ceramide Analog: Use a biologically inactive ceramide analog, such as dihydroceramide, as a negative control. Dihydroceramides have a similar structure but lack the 4,5-trans double bond, rendering them inactive in many signaling pathways.

    • Positive Control: If the expected outcome is apoptosis, use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure that your assay is working correctly.

Data Presentation

Table 1: Solubility and Recommended Concentrations of Long-Chain Ceramides

ParameterThis compound (d18:1/19:0)General Long-Chain Ceramides (e.g., C16, C18)
Molecular Weight 579.98 g/mol [3]Varies
Recommended Solvents DMSO, Ethanol[1]DMSO, Ethanol, Chloroform (B151607)
Typical Stock Concentration 10-20 mM in organic solvent10-50 mM in organic solvent
Typical Working Concentration in Cell Culture 10-100 µM (cell line dependent)[2]10-100 µM (cell line dependent)[2]
Final Solvent Concentration in Media ≤ 0.1%[1]≤ 0.1%[1]

Experimental Protocols

1. Protocol for Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium (serum-free for MTT incubation step)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[5]

    • Prepare serial dilutions of this compound in culture medium from the stock solution. Also, prepare a vehicle control with the same final DMSO concentration.

    • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]

    • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

    • Mix thoroughly by gentle shaking or pipetting.

    • Read the absorbance at 570 nm using a microplate reader.[5]

2. Protocol for Lipid Extraction for Mass Spectrometry

This protocol provides a general method for extracting lipids, including this compound, from cultured cells for analysis by mass spectrometry.

  • Materials:

    • Cell scraper

    • Phosphate-buffered saline (PBS)

    • Chloroform

    • Methanol

    • Water (LC-MS grade)

    • Centrifuge

  • Procedure:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and centrifuge to obtain a cell pellet.

    • Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet and vortex thoroughly.

    • Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) and vortex again.

    • Centrifuge at low speed to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

3. Protocol for Western Blotting for Apoptosis Markers

This protocol is for detecting the activation of apoptotic pathways following this compound treatment.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-JNK, anti-phospho-JNK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

C19_Ceramide_Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis cluster_controls Essential Controls stock This compound Stock (DMSO/Ethanol) dilution Working Dilution in Culture Medium stock->dilution < 0.1% final solvent treatment Incubation (Dose & Time Course) dilution->treatment cells Cultured Cells cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (Apoptosis/Signaling) treatment->western ms Mass Spectrometry (Lipidomics) treatment->ms vehicle Vehicle Control inactive Inactive Ceramide (e.g., Dihydroceramide)

Caption: A typical experimental workflow for studying the effects of this compound.

C19_Ceramide_Signaling_Pathway cluster_stress_kinases Stress Kinase Activation cluster_mitochondrial_pathway Mitochondrial Apoptosis Pathway C19_Ceramide This compound ASK1 ASK1 C19_Ceramide->ASK1 activates JNK JNK ASK1->JNK p38 p38 MAPK ASK1->p38 Mitochondrion Mitochondrion JNK->Mitochondrion influences Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Cleaved/Active) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Cleaved/Active) Caspase9->Caspase3 Caspase3->JNK feedback loop? Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Troubleshooting_Logic Start Experiment Issue NoEffect No Observable Effect Start->NoEffect HighControlDeath High Death in Vehicle Control Start->HighControlDeath Precipitation Precipitation in Media Start->Precipitation Concentration Increase Concentration (Dose-Response) NoEffect->Concentration Concentration too low? Time Increase Incubation Time (Time-Course) NoEffect->Time Incubation too short? Solubility Improve Solubility (e.g., use BSA) NoEffect->Solubility Poor delivery? SolventConc Reduce Final Solvent Concentration (<= 0.1%) HighControlDeath->SolventConc Solvent toxic? Dissolve Ensure Stock is Fully Dissolved Precipitation->Dissolve Incomplete dissolution? Mix Rapid Dilution & Vigorous Mixing Precipitation->Mix Poor dispersion? Carrier Use Carrier Protein (BSA) Precipitation->Carrier Hydrophobic? SolventTox Perform Solvent Toxicity Test SolventConc->SolventTox

Caption: A logical troubleshooting guide for common this compound experimental issues.

References

Technical Support Center: Enhancing the Stability of C19-Ceramide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective preparation, storage, and handling of C19-Ceramide stock solutions to ensure their stability and performance in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in chloroform. For cell culture applications, solvents such as ethanol (B145695) and methanol (B129727) are commonly used, although they require warming to facilitate dissolution.[1] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are also effective solvents for ceramides (B1148491). It is advisable to use an organic solvent that has been purged with an inert gas to prevent oxidation.[2][3]

Q2: How should I prepare a this compound stock solution?

A2: To prepare a stock solution, weigh the desired amount of this compound powder in a sterile, appropriate container. Add the chosen organic solvent (e.g., ethanol) to the desired concentration. To ensure complete dissolution, vortex the solution thoroughly and gently warm it in a 37°C water bath.[4][5]

Q3: What are the optimal storage conditions for a this compound stock solution?

A3: this compound stock solutions should be stored at -20°C.[6] When stored properly, this compound is stable for at least four years.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[5]

Q4: Why does my this compound solution precipitate when added to my aqueous cell culture medium?

A4: Precipitation is a common issue due to the hydrophobic nature and poor aqueous solubility of ceramides.[4][7] This often occurs when a concentrated organic stock solution is diluted into an aqueous medium, causing the ceramide to crash out of solution.[5]

Q5: How can I prevent my this compound from precipitating in my cell culture medium?

A5: To prevent precipitation, you can employ several strategies. One common method is to complex the ceramide with a carrier molecule like fatty-acid-free bovine serum albumin (BSA).[5] Another approach is to use a specialized solvent system, such as a mixture of ethanol and dodecane (B42187) (98:2, v/v), to improve dispersion in aqueous solutions.[8] Additionally, a pre-dilution step into a small volume of medium while vortexing before the final dilution can also be effective.[5]

Data Presentation

Table 1: Solubility of Ceramides in Common Organic Solvents

Ceramide TypeEthanolMethanolChloroformDMSODimethylformamide (DMF)Reference
This compound Soluble with warmingSoluble with warmingSoluble--[1]
C6-Ceramide Approx. 20 mg/mL--Approx. 20 mg/mLApprox. 20 mg/mL[2]
C24:1-Ceramide Approx. 3 mg/mL--<20 µg/mL>5.5 mg/mL[3]

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureRecommended ContainerStabilityReference
Solid -20°CGlass vial with Teflon cap≥ 4 years[1]
In Solvent -20°CGlass vial with Teflon cap≥ 4 years[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

Materials:

  • This compound powder

  • Anhydrous ethanol (100%)

  • Sterile glass vial with a Teflon-lined cap

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in the sterile glass vial.

  • Add the appropriate volume of 100% ethanol to achieve a 10 mM concentration.

  • Vortex the solution vigorously until the powder is fully dispersed.

  • To aid dissolution, briefly warm the vial in a 37°C water bath.[5]

  • Continue vortexing until the solution is clear and all the solid has completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile glass tubes.

  • Store the aliquots at -20°C.[5]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in ethanol

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm your complete cell culture medium to 37°C.

  • Pre-dilution Step: In a sterile microcentrifuge tube, add a small volume of the warmed complete medium (e.g., 200 µL).

  • While gently vortexing the medium in the tube, add the required volume of the 10 mM this compound stock solution to create an intermediate dilution (e.g., 2 µL of stock into 200 µL of media for a 100 µM intermediate solution).[5]

  • Final Dilution: Immediately add the entire volume of the intermediate solution to the final volume of pre-warmed complete medium.

  • Mix gently by inverting the container to ensure homogeneity.

  • Ensure the final concentration of ethanol in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).[9]

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the solvent.

  • Possible Cause: Insufficient mixing or temperature.

    • Solution: Continue to vortex the solution vigorously. Gentle warming in a 37°C water bath can significantly aid in the dissolution of long-chain ceramides like this compound.[5]

Issue 2: The stock solution appears cloudy or has a precipitate after storage at -20°C.

  • Possible Cause: The ceramide may have come out of solution at low temperatures.

    • Solution: Before use, warm the vial to room temperature or briefly in a 37°C water bath and vortex until the solution is clear.

Issue 3: A precipitate forms immediately after diluting the stock solution into the aqueous medium.

  • Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • Solution: Consider lowering the final working concentration of this compound.

  • Possible Cause 2: Improper dilution technique.

    • Solution: Avoid adding the concentrated organic stock directly to the full volume of media. Instead, perform a serial dilution by first pre-diluting the stock into a small volume of media while vortexing, then adding this intermediate dilution to the final volume.[5]

  • Possible Cause 3: Lack of a carrier molecule in serum-free media.

    • Solution: If using serum-free media, the absence of carrier proteins like albumin makes precipitation more likely.[5] Consider complexing the this compound with fatty-acid-free BSA.

Visualizations

Troubleshooting_Precipitation start Precipitation observed in This compound solution? check_stock Is the stock solution cloudy? start->check_stock Yes warm_stock Warm stock to 37°C and vortex. Does precipitate dissolve? check_stock->warm_stock Yes check_dilution Precipitate forms upon dilution into aqueous media? check_stock->check_dilution No, stock is clear stock_ok Stock solution is clear. warm_stock->stock_ok Yes warm_stock->check_dilution No, still cloudy stock_ok->check_dilution cause1 High Final Concentration check_dilution->cause1 Yes cause2 Improper Dilution Technique check_dilution->cause2 cause3 Serum-Free Medium check_dilution->cause3 solution1 Lower the final working concentration. cause1->solution1 end Problem Resolved solution1->end solution2 Use a pre-dilution step into a small volume of media. cause2->solution2 solution2->end solution3 Complex with fatty-acid-free BSA. cause3->solution3 solution3->end

Caption: Troubleshooting flowchart for this compound precipitation.

Factors_Affecting_Stability center This compound Stock Solution Stability solvent Solvent Choice (Ethanol, Chloroform, etc.) center->solvent temperature Storage Temperature (Recommended -20°C) center->temperature freeze_thaw Freeze-Thaw Cycles (Minimize by aliquoting) center->freeze_thaw light Light Exposure (Store in dark) center->light concentration Concentration (Avoid oversaturation) center->concentration

Caption: Key factors influencing this compound stock solution stability.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_solvent Add Solvent (e.g., Ethanol) weigh->add_solvent dissolve Vortex & Warm (37°C) to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw pre_dilute Pre-dilute into Small Media Volume thaw->pre_dilute final_dilute Final Dilution into Bulk Medium pre_dilute->final_dilute

Caption: Workflow for preparing and handling this compound solutions.

References

dealing with low abundance of C19-Ceramide in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C19-Ceramide in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low abundance of this specific lipid species.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly challenging to analyze in tissue samples?

A1: The analysis of this compound is challenging primarily due to its low natural abundance within complex biological matrices.[1] Tissues contain a vast array of lipids, making it difficult to selectively isolate and detect specific, low-concentration species like this compound without significant interference from more abundant lipids.[1]

Q2: What is the recommended analytical method for quantifying low-abundance ceramides (B1148491)?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for ceramide analysis.[1] This method offers high sensitivity and specificity, allowing for the precise identification and quantification of individual ceramide species, even at very low concentrations.[1] Techniques like Thin-Layer Chromatography (TLC) generally lack the sensitivity required for low-abundance ceramides.[1]

Q3: Which extraction method is most effective for ceramides from tissue?

A3: A modified Bligh and Dyer lipid extraction method is frequently used and has demonstrated good recovery for a range of ceramide species from tissue homogenates.[2] The typical solvent system used is a chloroform (B151607):methanol mixture.[2] For plant-derived materials, other methods like Soxhlet extraction have also been utilized.[3]

Q4: What type of internal standard should be used for accurate quantification of this compound?

A4: For accurate quantification, it is best to use non-physiological odd-chain ceramides as internal standards.[2] For example, C17-Ceramide is often used for the quantification of long-chain ceramides.[2] These standards are not naturally present in the sample and can account for variations in extraction efficiency and instrument response.

Q5: How can I prevent the artificial generation of ceramides in my samples after collection?

A5: Post-collection enzymatic activity, particularly from sphingomyelinases, can generate ceramides from sphingomyelin. To prevent this, it is recommended to collect blood or tissue samples in tubes containing an ion chelating agent like EDTA, which deactivates the Zn2+-dependent acidic sphingomyelinase.[2]

Q6: Are there methods to analyze ceramides directly within tissue sections?

A6: Yes, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) allows for the direct analysis and spatial localization of ceramides within tissue sections, eliminating the need for complex extraction procedures.[1][4][5] This can be particularly useful for understanding the distribution of specific ceramide species within a heterogeneous tissue sample.[4][5]

Troubleshooting Guide

Problem: Very low or no detectable this compound signal in my LC-MS/MS analysis.

This is a common issue when dealing with low-abundance lipids. The following guide provides a systematic approach to troubleshoot the problem.

Troubleshooting Workflow

G start Low/No this compound Signal check_extraction 1. Verify Extraction Efficiency - Was an appropriate internal standard used? - Are recovery rates acceptable? start->check_extraction check_sample 2. Assess Sample Integrity - Was tissue fresh or properly stored? - Were enzyme inhibitors (e.g., EDTA) used? check_extraction->check_sample Extraction OK solution_extraction Solution: - Re-optimize extraction protocol. - Use validated solvent ratios (e.g., Chloroform:Methanol). - Ensure complete tissue homogenization. check_extraction->solution_extraction Poor Recovery check_ms 3. Optimize MS Parameters - Is the instrument in MRM mode? - Are ionization and source parameters optimized for ceramides? check_sample->check_ms Sample OK solution_sample Solution: - Use fresh tissue immediately. - Implement EDTA in collection tubes to prevent enzymatic degradation. check_sample->solution_sample Degradation Suspected check_chromatography 4. Investigate Ion Suppression - Is there a co-eluting peak? - Does a purification step improve the signal? check_ms->check_chromatography MS OK solution_ms Solution: - Clean and calibrate the mass spectrometer. - Develop a targeted MRM method for this compound. - Infuse a standard to optimize source conditions. check_ms->solution_ms Sensitivity Low solution_chromatography Solution: - Add a pre-LC purification step (e.g., silica (B1680970) chromatography). - Adjust the LC gradient to better separate ceramides from interfering lipids. check_chromatography->solution_chromatography Suppression Detected end Signal Improved check_chromatography->end No Suppression solution_extraction->end solution_sample->end solution_ms->end solution_chromatography->end

Caption: Troubleshooting workflow for low this compound signal.

Data Presentation

Table 1: Comparison of Ceramide Recovery from Biological Samples
MethodSample TypeCeramide SpeciesAverage Recovery (%)Reference
Bligh and DyerRat Liver TissueLong-chain & Very-long-chain70 - 99%[2]
Bligh and DyerRat Muscle TissueLong-chain & Very-long-chain71 - 95%[2]
Bligh and DyerHuman PlasmaLong-chain & Very-long-chain78 - 91%[2]
Table 2: Typical LC-MS/MS Parameters for Ceramide Analysis
ParameterSettingReference
Chromatography
ColumnReversed-phase C8 or C18[2]
Mobile Phase AWater with 0.1-0.2% Formic Acid[2][6]
Mobile Phase BAcetonitrile/Isopropanol with 0.1-0.2% Formic Acid[2][6]
Flow Rate0.3 - 0.8 mL/min[2][6][7]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[2][6][8]
Analysis ModeMultiple Reaction Monitoring (MRM)[2][8][9]
Precursor Ion[M+H]+[6]
Product Ion (Typical)m/z 264[2][9]
Capillary Voltage~2.5 - 5.5 kV[6][10]
Desolvation Temp.~475 - 600°C[6][10]

Experimental Protocols

Protocol 1: Lipid Extraction from Tissue Samples (Based on Bligh & Dyer)

This protocol is adapted for the extraction of ceramides from small amounts (~10 mg) of tissue.[2]

Materials:

  • Tissue sample (approx. 10 mg wet weight)

  • Ice-cold Chloroform:Methanol (1:2, v/v)

  • Chloroform

  • Ultrapure Water

  • Internal Standard solution (e.g., C17-Ceramide)

  • Glass tubes with screw caps

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen gas evaporator

Procedure:

  • Place the pre-weighed tissue sample (~10 mg) into an ice-cold screw-capped glass tube.

  • Add a known amount of the internal standard (e.g., C17-Ceramide) to the tube.

  • Add 2 mL of ice-cold chloroform:methanol (1:2, v/v) to the homogenized tissue.

  • Vortex vigorously at 4°C for 15 minutes.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex briefly.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

  • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform. Vortex and centrifuge as before.

  • Pool the lower organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Ceramides

This protocol outlines a general method for the quantification of ceramides using a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC or UHPLC system

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm)

  • Triple quadrupole mass spectrometer with an ESI source

Procedure:

  • Chromatographic Separation:

    • Set up a binary solvent gradient.

      • Mobile Phase A: Water + 0.2% Formic Acid

      • Mobile Phase B: Acetonitrile/2-Propanol (60:40, v/v) + 0.2% Formic Acid

    • Equilibrate the column with 50% Mobile Phase B.

    • Inject the reconstituted sample (e.g., 25 µL).

    • Run a linear gradient from 50% B to 100% B over several minutes, followed by a hold at 100% B to elute all ceramides.[2]

    • Re-equilibrate the column to initial conditions before the next injection.

  • Mass Spectrometry Detection:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) by infusing a ceramide standard.

    • Set up an MRM method. For each ceramide species, including this compound and the internal standard, define a transition from the protonated precursor ion [M+H]+ to the characteristic sphingosine (B13886) backbone fragment (m/z 264.3).

    • Acquire data using the established MRM transitions.

  • Quantification:

    • Integrate the peak areas for the this compound and the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio (this compound/Internal Standard) to a standard curve prepared with known concentrations of this compound and a fixed concentration of the internal standard.

Visualizations

Ceramide's Role in Cellular Signaling

G cluster_0 Cellular Stressors cluster_1 Ceramide Metabolism stress TNF-α, Chemotherapy, Oxidative Stress sphingomyelinase stress->sphingomyelinase Activates sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase s1p Sphingosine-1-Phosphate (S1P) ceramide->s1p Ceramidase, SphK apoptosis Apoptosis ceramide->apoptosis growth_arrest Cell Cycle Arrest ceramide->growth_arrest survival Cell Survival & Proliferation s1p->survival sphingomyelinase->ceramide

Caption: Simplified overview of ceramide's central role in signaling pathways.

Experimental Workflow for this compound Quantification

G tissue Tissue Sample (~10 mg) homogenize Homogenization + Add Internal Std tissue->homogenize extract Lipid Extraction (Bligh & Dyer) homogenize->extract dry Evaporation (Nitrogen Stream) extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Standard experimental workflow for quantifying this compound.

References

optimizing fragmentation parameters for C19-Ceramide identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fragmentation parameters for C19-ceramide identification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic fragment ion for ceramides (B1148491) in positive ion mode mass spectrometry?

A1: In positive ion mode, ceramides commonly produce a characteristic product ion at an m/z of 264.[1][2][3] This ion corresponds to the sphingosine (B13886) backbone and is frequently used for precursor ion scanning to detect various ceramide species within a complex mixture.[2][3]

Q2: How does collision energy affect ceramide fragmentation, and what is an "isosbestic" collision energy?

A2: Collision energy (CE) is a critical parameter that directly influences the fragmentation efficiency of ceramides.[1][2] The response factor of different ceramide species can be dependent on the collision energy. An "isosbestic" collision energy is a specific CE value at which the response factors for all ceramide species become equivalent.[1][2] Utilizing this common CE can simplify quantification by eliminating the need for mass-dependent response factors and post-collection correction.[1][2]

Q3: What are the common adducts observed for ceramides in electrospray ionization (ESI)-MS?

A3: In positive ion mode ESI-MS, ceramides can be detected as protonated molecules ([M+H]⁺), as well as adducts with sodium ([M+Na]⁺) or lithium ([M+Li]⁺), depending on the mobile phase composition.[4] It is also common to observe an ion corresponding to the loss of a water molecule ([M+H-H₂O]⁺).[4][5] In negative ion mode, [M-H]⁻ and adducts with formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) may be observed.[4]

Q4: What are the advantages of using negative ion mode for this compound analysis?

A4: Negative ion mode mass spectrometry can provide complementary structural information, particularly about the N-acyl fatty acid chain.[4] Fragmentation in negative ion mode can yield ions corresponding to the fatty acyl chain (RCOO⁻), which can be useful for unambiguous identification, especially when dealing with isomeric species.[4][6]

Q5: How can I improve the ionization and signal intensity of this compound?

A5: The addition of mobile phase modifiers can significantly enhance ionization efficiency. For positive ion mode, adding formic acid or ammonium (B1175870) formate is a common practice to improve the signal intensity.[5][7][8] For negative ion mode, the use of modifiers like ammonium formate or fluoride (B91410) has been shown to enhance ionization.[9]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Suboptimal Ionization Ensure the mobile phase contains an appropriate additive to promote ionization. For positive mode, use 0.1-0.2% formic acid or ~10 mM ammonium formate.[5][7][8] For negative mode, consider ammonium formate.[9]
Incorrect Precursor Ion Selection Verify the m/z of the precursor ion for this compound. Calculate the expected mass for common adducts ([M+H]⁺, [M+Na]⁺, etc.) and check for their presence.
Inefficient Sample Extraction Review your lipid extraction protocol. Methods like Bligh and Dyer or Folch are standard for ceramides.[5][10] Ensure complete solvent evaporation and appropriate reconstitution in a solvent compatible with your LC method.
Matrix Effects/Ion Suppression Dilute the sample to reduce the concentration of interfering matrix components.[11] Improve chromatographic separation to resolve this compound from co-eluting, suppressing agents. Consider using a silica-based solid-phase extraction (SPE) cleanup step.[5]

Issue 2: Poor Fragmentation or Incorrect Fragment Ratios

Possible Cause Troubleshooting Step
Collision Energy (CE) Not Optimized Systematically vary the collision energy to find the optimal value for generating the desired product ions (e.g., m/z 264). A typical starting range for optimization is 20-60 eV or 40-70% normalized collision energy.[7][10][12]
Instrument Not Calibrated Ensure the mass spectrometer is properly calibrated across the relevant m/z range.
Presence of Isobaric Interferences Improve chromatographic separation to resolve this compound from other lipids with the same nominal mass. Utilize high-resolution mass spectrometry to differentiate between species with the same nominal mass but different elemental compositions.

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a widely used method for extracting ceramides and other lipids from tissues and plasma.[5][10]

  • Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Add chloroform and water to the mixture to induce phase separation.

  • Vortex the sample and centrifuge to separate the layers.

  • Collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., chloroform/methanol 4:1, v/v, followed by dilution in isopropanol).[7]

LC-MS/MS Analysis of Ceramides

This is a general protocol for the analysis of ceramides using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B, increasing to a high percentage to elute the lipids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[8][12]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion: The m/z corresponding to the [M+H]⁺ adduct of this compound.

    • Product Ion: m/z 264.3 (for the sphingosine backbone).[13]

    • Collision Energy: Optimize in the range of 20-60 eV.[7][12]

Quantitative Data Summary

Table 1: Common Collision Energy Ranges for Ceramide Analysis

Collision Energy Type Typical Range Reference
Normalized Collision Energy40% - 70%[10]
Collision Energy (eV)20 - 60 eV[7][12]

Table 2: Key m/z Values for Ceramide Identification in Positive Ion Mode

Ion Description Typical m/z Reference
[M+H]⁺Protonated moleculeVaries with ceramide species[5]
[M+H-H₂O]⁺Loss of one water molecule[M+H]⁺ - 18[5]
Product IonSphingosine backbone264.3[1][13]
Product IonDihydrosphingosine backbone266[2]

Visualizations

C19_Ceramide_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions C19_Ceramide_MH This compound [M+H]⁺ Sphingosine_Fragment Sphingosine Backbone (m/z 264) C19_Ceramide_MH->Sphingosine_Fragment Collision-Induced Dissociation (CID) Fatty_Acid_Fragment Fatty Acyl Chain Fragments C19_Ceramide_MH->Fatty_Acid_Fragment CID

Caption: Positive ion mode fragmentation of this compound.

Troubleshooting_Workflow cluster_start cluster_checks Troubleshooting Steps cluster_solution Start Low/No this compound Signal Check_Ionization Check Mobile Phase Additives Start->Check_Ionization Check_Extraction Review Sample Extraction Protocol Start->Check_Extraction Optimize_CE Optimize Collision Energy Start->Optimize_CE Check_Masses Verify Precursor/Product Ion Masses Start->Check_Masses Solution Signal Improved Check_Ionization->Solution Check_Extraction->Solution Optimize_CE->Solution Check_Masses->Solution

References

challenges in synthesizing C19-Ceramide with high purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of C19-Ceramide (N-nonadecanoyl-sphingosine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the chemical synthesis and purification of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound with high purity?

A1: The primary challenges in synthesizing this compound with high purity include:

  • Achieving high coupling efficiency: Ensuring the complete reaction between the sphingosine (B13886) backbone and nonadecanoic acid (C19) is crucial for a good yield.

  • Minimizing side reactions: The formation of byproducts, such as N-acylurea when using carbodiimide (B86325) coupling agents, can complicate purification.

  • Purification from starting materials: Separating the final this compound product from unreacted sphingosine and nonadecanoic acid requires efficient chromatographic techniques.

  • Stereoselectivity: The synthesis can result in the formation of diastereomers, which can be challenging to separate and may require specialized chromatographic methods like Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

  • Purity of precursors: The purity of the starting materials, particularly the odd-chain nonadecanoic acid, will directly impact the purity of the final product.

Q2: Why is the purity of this compound important for research?

A2: High purity of this compound is critical for obtaining accurate and reproducible results in biological assays. Ceramides (B1148491) are potent signaling molecules involved in processes like apoptosis, cell cycle arrest, and inflammation.[3] The presence of impurities, such as unreacted precursors or byproducts, can lead to misleading biological effects and incorrect interpretation of experimental data. Different ceramide species, varying by their acyl chain length, can have distinct biological functions.[3]

Q3: What methods are recommended for purifying synthesized this compound?

A3: The most common and effective methods for purifying this compound are:

  • Column Chromatography: Using silica (B1680970) gel or Florisil as the stationary phase is a standard method for separating ceramides from less polar and more polar impurities.[1] A gradient elution with solvent systems like chloroform (B151607)/methanol (B129727) is typically employed.

  • Thin-Layer Chromatography (TLC): TLC is useful for monitoring the reaction progress and for small-scale purification. The purified ceramide can be scraped from the plate and eluted.

  • High-Performance Liquid Chromatography (HPLC): Normal-phase or reversed-phase HPLC can provide higher resolution for separating this compound from closely related impurities and diastereomers.[4]

Q4: How can I assess the purity of my synthesized this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying this compound and any impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to analyze the purity and confirm the structure of the synthesized ceramide.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the correct chemical structure of the this compound and helping to identify any structural isomers or byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, evaporative light scattering detector) can be used to determine the percentage purity of the sample.[4]

Q5: What is the biological significance of this compound being an odd-chain ceramide?

A5: While the specific biological roles of this compound are not as extensively studied as their even-chain counterparts, odd-chain sphingolipids are known to be produced by some gut microbes and can influence host sphingolipid metabolism.[6] The acyl chain length of ceramides is a critical determinant of their biological function, influencing membrane properties and interactions with other molecules.[3] Therefore, this compound may have unique roles in cellular signaling and metabolism that differ from more common ceramides.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction between sphingosine and nonadecanoic acid.- Increase the molar excess of the activated fatty acid. - Extend the reaction time or moderately increase the reaction temperature. - Ensure the purity and reactivity of the coupling agents (e.g., fresh carbodiimide).
Degradation of starting materials or product.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid strongly acidic or basic conditions during workup if the product is sensitive.
Presence of N-acylurea Byproduct Use of carbodiimide coupling agents (e.g., DCC, EDC).- During purification, N-acylurea byproducts can often be removed by filtration if they are insoluble. - Optimize the purification protocol, for example, by using a different solvent system in column chromatography to improve separation.
Difficulty in Removing Unreacted Fatty Acid Insufficient purification.- Use a multi-step purification approach, such as column chromatography followed by preparative HPLC. - Adjust the polarity of the eluent in column chromatography to achieve better separation. A less polar solvent system will elute the fatty acid before the ceramide.
Presence of Diastereomers Use of racemic starting materials or non-stereoselective reaction conditions.- Start with enantiomerically pure sphingosine. - For separation of diastereomers, specialized chromatography such as HILIC may be necessary.[1][2]
Final Product is not Pure White Residual impurities or colored byproducts.- Recrystallize the final product from a suitable solvent system. - Perform an additional purification step, such as a second column chromatography or preparative TLC/HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound via Carbodiimide Coupling

This protocol is a general method for ceramide synthesis and may require optimization for this compound.[1][7]

Materials:

  • D-erythro-sphingosine

  • Nonadecanoic acid (C19)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform, methanol)

Procedure:

  • Preparation: In a round-bottom flask, dissolve D-erythro-sphingosine (1 equivalent) and nonadecanoic acid (1.2 equivalents) in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere.

  • Activation: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve EDC (1.5 equivalents) in anhydrous DCM.

  • Coupling Reaction: Slowly add the EDC solution to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Chloroform, Methanol

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a gradient of increasing methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing to 5% methanol in chloroform).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table summarizes typical data that can be expected from the synthesis and analysis of ceramides. Note that specific values for this compound may vary and require experimental determination.

Parameter Typical Value/Method Reference
Yield 60-75%[1][7]
Purity Assessment >98% (by HPLC or LC-MS)General expectation for high-purity standards
LC-MS/MS Conditions Column: C8 or C18 reversed-phase Mobile Phase A: Water with 0.1% formic acid Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid Detection: ESI+[5]
TLC Rf Value Varies with solvent system (e.g., ~0.5 in Chloroform:Methanol 95:5)Dependent on experimental conditions

Visualizations

Ceramide Metabolism and Signaling Pathway

Ceramide_Pathway cluster_DeNovo De Novo Synthesis (ER) cluster_Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis cluster_Salvage Salvage Pathway cluster_Downstream Downstream Signaling & Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase ComplexSphingolipids Complex Sphingolipids Sphingosine Sphingosine ComplexSphingolipids->Sphingosine Ceramidase Sphingosine->Ceramide CerS Ceramide->Sphingomyelin SMS Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide1P Ceramide-1-Phosphate Ceramide->Ceramide1P CERK Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation

Ceramide synthesis and signaling pathways.
Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Start: Sphingosine & Nonadecanoic Acid Coupling Carbodiimide Coupling (EDC/DMAP in DCM/DMF) Start->Coupling Monitoring Reaction Monitoring by TLC Coupling->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Troubleshooting Troubleshooting Monitoring->Troubleshooting Incomplete Reaction / Byproducts Purification Column Chromatography (Silica Gel, Chloroform/Methanol) Workup->Purification Purity_Check Purity Assessment (LC-MS, NMR, HPLC) Purification->Purity_Check Purity_Check->Purification Impure Final_Product High-Purity this compound Purity_Check->Final_Product Purity >98%

A general workflow for the synthesis and purification of this compound.

References

improving the efficiency of C19-Ceramide extraction from plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of C19-Ceramide and other ceramides (B1148491) from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What are ceramides and why is this compound of interest?

A1: Ceramides are a class of lipid molecules composed of a sphingoid base and a fatty acid. They are integral structural components of cell membranes and act as signaling molecules in various cellular processes, including programmed cell death (PCD), cell growth, and stress responses.[1][2] Plant-derived ceramides, or phytoceramides, are gaining attention in the cosmetic and pharmaceutical industries. This compound, a ceramide with a 19-carbon fatty acid chain, represents one of the many ceramide species found in plants. While less common than even-chained ceramides (like C16 or C18), odd-chain ceramides are of interest for their unique biological activities and potential applications.

Q2: Which plant sources are rich in ceramides?

A2: Ceramides can be extracted from various plant materials, including wheat, rice bran, corn, konjac, seeds, and leaves.[3] The concentration and composition of ceramides can vary significantly between different plant species and even different tissues within the same plant.

Q3: Are the provided protocols suitable for extracting this compound specifically?

A3: Yes. The methodologies described here are broadly applicable to a range of ceramide species, including those with odd-numbered fatty acid chains like this compound. The principles of solvent extraction and purification are based on the general physicochemical properties of ceramides.

Q4: What are the most common methods for extracting ceramides from plants?

A4: The most frequently used methods include traditional solvent extraction techniques like maceration and Soxhlet extraction, as well as more modern, efficient methods such as ultrasonic-assisted extraction (UAE) and supercritical fluid extraction (SFE).[4][5] UAE is often preferred due to its reduced extraction time, lower solvent consumption, and improved efficiency.[6]

Q5: How can I detect and quantify the extracted ceramides?

A5: Several analytical techniques can be used for the detection and quantification of ceramides. Thin-Layer Chromatography (TLC) is often used for initial qualitative assessment and purification monitoring. For detailed structural identification and precise quantification, more advanced methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[5][7]

Troubleshooting Guide

Problem 1: Low this compound Yield

Possible Cause Suggested Solution
Inefficient Cell Wall Disruption Ensure the plant tissue is thoroughly dried and finely ground (40-80 mesh is often recommended) to increase the surface area for solvent penetration.[8]
Suboptimal Extraction Solvent The choice of solvent is critical. A mixture of polar and non-polar solvents is often most effective. Ethanol (B145695) (95%) is a commonly used and effective solvent.[9] Consider experimenting with different solvent systems, such as petroleum ether-ethyl acetate (B1210297) or chloroform-methanol, to find the optimal one for your specific plant material.[4][5]
Incorrect Extraction Temperature Temperature significantly impacts extraction efficiency. For UAE, temperatures around 50°C often yield the best results.[6] Temperatures that are too high can lead to the degradation of ceramides, while temperatures that are too low may result in incomplete extraction.
Inadequate Extraction Time For UAE, an extraction time of approximately 45 minutes is often optimal.[6] Significantly shorter times may not be sufficient for complete extraction, while excessively long times do not necessarily increase the yield and can lead to degradation.
Inappropriate Solid-to-Liquid Ratio A higher solvent volume generally improves extraction efficiency up to a certain point. A common starting point is a solid-to-liquid ratio of 1:15 to 1:20 (g/mL).[8]

Problem 2: Impure Ceramide Extract

Possible Cause Suggested Solution
Co-extraction of Other Lipids and Pigments This is a common issue. A multi-step purification process is necessary. Silica (B1680970) gel column chromatography is a highly effective method for separating ceramides from other lipids and pigments.[10]
Improper Solvent System for Purification The choice of eluting solvents for column chromatography is crucial. A gradient elution starting with a less polar solvent system and gradually increasing the polarity is recommended. For example, a gradient of petroleum ether and ethyl acetate can be effective.[9]
Overloading the Chromatography Column Overloading the column will result in poor separation. Ensure that the amount of crude extract loaded is appropriate for the size of the column.

Data Presentation

Table 1: Comparison of Different Ceramide Extraction Methods from Sea Red Rice Bran

Extraction Method Ceramide Yield (%)
Traditional Solvent Extraction8.36 ± 0.03
Enzyme-Assisted Extraction (EAE)10.48 ± 0.06
Ultrasonic-Assisted Extraction (UAE)12.48 ± 0.09

Data adapted from a study on sea red rice bran, demonstrating the superior efficiency of UAE.[6]

Table 2: Effect of Ultrasonic-Assisted Extraction (UAE) Parameters on Ceramide Yield

Parameter Condition Ceramide Yield (%)
Ultrasonic Time (min) 25Increased with time up to 45 min
35
45Peak Yield
55Decreased
65Decreased
Temperature (°C) 30Increased with temperature up to 50°C
40
50Peak Yield
60Decreased
70Decreased
Solid-to-Liquid Ratio (g/mL) 1:10Increased with higher solvent ratio
1:15Optimal
1:20Plateaued

This table summarizes the general trends observed when optimizing UAE parameters for ceramide extraction.[6][9]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Ceramides
  • Sample Preparation:

    • Dry the plant tissue at 60°C until a constant weight is achieved.

    • Grind the dried tissue into a fine powder (approximately 60 mesh).[9]

  • Extraction:

    • Weigh a known amount of the powdered plant material and place it in an extraction vessel.

    • Add 95% ethanol as the extraction solvent at a solid-to-liquid ratio of 1:15 g/mL.[9]

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 360 W), temperature to 50°C, and extraction time to 45 minutes.[6]

  • Concentration:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

    • Dry the resulting crude extract in a vacuum oven at 60°C for 2 hours to obtain the crude ceramide extract.[10]

Protocol 2: Purification of Ceramides by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent like petroleum ether.

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude ceramide extract in a minimal amount of the initial, least polar eluting solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as petroleum ether:ethyl acetate (9:1 v/v).

    • Gradually increase the polarity of the eluting solvent by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, etc.). A suggested gradient could be ethyl acetate:petroleum ether from 6:4 to 1:1, followed by acetone:petroleum ether at 6:4.[10]

    • Collect fractions of the eluate.

  • Analysis and Pooling:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing ceramides.

    • Pool the fractions that show the presence of ceramides.

    • Evaporate the solvent from the pooled fractions to obtain the purified ceramide product.

Visualizations

experimental_workflow plant_material Plant Material drying Drying (60°C) plant_material->drying grinding Grinding (60 mesh) drying->grinding uae Ultrasonic-Assisted Extraction (95% Ethanol, 50°C, 45 min) grinding->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Ceramide Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Ceramide Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product

Caption: Experimental workflow for this compound extraction.

extraction_decision_tree start Start: Choose Extraction Method lab_scale Lab Scale vs. Industrial Scale? start->lab_scale efficiency High Efficiency & Speed Required? lab_scale->efficiency Lab Scale sfe Supercritical Fluid Extraction (SFE) lab_scale->sfe Industrial uae Ultrasonic-Assisted Extraction (UAE) efficiency->uae Yes soxhlet Soxhlet Extraction efficiency->soxhlet No solvents Concerned about Solvent Toxicity? solvents->uae No (use ethanol) solvents->sfe Yes uae->solvents maceration Maceration soxhlet->maceration Simpler Setup Needed

Caption: Decision tree for selecting an extraction method.

pcd_pathway stress Biotic/Abiotic Stress ceramide_synthase Ceramide Synthase Activation stress->ceramide_synthase ceramide Ceramide Accumulation ceramide_synthase->ceramide ca_influx Ca²⁺ Influx ceramide->ca_influx ros Reactive Oxygen Species (ROS) Production ceramide->ros cerk Ceramide Kinase (ACD5) ceramide->cerk caspase_like Caspase-like Protease Activation ca_influx->caspase_like ros->caspase_like pcd Programmed Cell Death (PCD) caspase_like->pcd c1p Ceramide-1-Phosphate (C1P) cerk->c1p c1p->inhibition inhibition->pcd

Caption: Ceramide-induced programmed cell death pathway.

aba_ceramide_pathway drought_stress Drought Stress aba_synthesis ABA Synthesis drought_stress->aba_synthesis ceramide_synthase Ceramide Synthase drought_stress->ceramide_synthase aba Abscisic Acid (ABA) aba_synthesis->aba aba_receptors ABA Receptors (PYR/PYL) aba->aba_receptors pp2cs PP2Cs (Inhibited) aba_receptors->pp2cs snrk2s SnRK2s (Activated) pp2cs->snrk2s inhibition removed downstream Downstream Responses (Stomatal Closure, Gene Expression) snrk2s->downstream ceramide Ceramide ceramide_synthase->ceramide lcbp LCB-Phosphates ceramide->lcbp lcbp->downstream modulates

Caption: Ceramide and ABA signaling interaction.

References

Technical Support Center: Method Validation for C19-Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on validating analytical methods for C19-Ceramide quantification, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is method validation and why is it critical for this compound quantification?

A1: Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical procedure is reliable and reproducible for its intended use, which is quantifying an analyte like this compound in a biological matrix.[1][2] It is critical because it ensures the integrity and quality of the analytical data used for regulatory decisions, pharmacokinetic studies, and biomarker discovery.[2][3][4] Key parameters to be validated include selectivity, accuracy, precision, recovery, sensitivity, and stability.[1][3]

Q2: Which analytical technique is most common for this compound quantification?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard and method of choice for ceramide analysis.[5] This technique offers high sensitivity and specificity, allowing for the precise quantification of individual ceramide species, even in complex biological mixtures like plasma or tissue extracts.[5][6][7]

Q3: What are "matrix effects" and how do they impact ceramide analysis?

A3: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, serum).[8][9] In lipidomics, phospholipids (B1166683) are a primary source of matrix effects, which can compromise the accuracy, precision, and sensitivity of the quantification.[8][9][10][11] These effects must be assessed and minimized during method validation to ensure reliable results.[3]

Q4: How should I choose an internal standard (IS) for this compound analysis?

A4: The ideal internal standard should mimic the analyte's behavior during sample extraction and ionization. For ceramides (B1148491), common choices include:

  • Stable Isotope-Labeled (SIL) Ceramides: Deuterated (e.g., D7-labeled) versions of the specific ceramide being analyzed are often preferred.[12][13]

  • Odd-Chain Ceramides: Non-physiological, odd-chain ceramides (e.g., C17:0-Ceramide) are also widely used as they are not naturally present in most biological samples.[6][14]

Using an appropriate IS is crucial for correcting variations in extraction efficiency and for mitigating matrix effects.[15]

Q5: What are the typical validation parameters I need to assess according to regulatory guidelines (e.g., FDA)?

A5: According to guidelines from bodies like the U.S. Food and Drug Administration (FDA), a full bioanalytical method validation should include assessments of selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity (Lower Limit of Quantification), and analyte stability.[1][2][3][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the method validation process.

Problem 1: Poor Sensitivity / High Lower Limit of Quantification (LLOQ)

  • Possible Cause: Inefficient ionization, sample loss during extraction, or significant ion suppression.

  • Troubleshooting Steps:

    • Optimize MS Source Parameters: Adjust parameters like capillary voltage, source temperature, and gas flows to maximize the this compound signal.

    • Evaluate Extraction Recovery: Perform a recovery experiment (see Protocol section) to ensure the analyte is not being lost during sample preparation. If recovery is low (<70%), consider alternative extraction methods (e.g., switching from protein precipitation to liquid-liquid or solid-phase extraction).[8]

    • Check for Ion Suppression: Infuse a constant concentration of this compound post-column while injecting an extracted blank matrix. A dip in the signal at the analyte's retention time indicates suppression.

    • Improve Chromatography: Modify the LC gradient to better separate the this compound from interfering matrix components, particularly phospholipids.[9][11]

Problem 2: High Variability in Results (Poor Precision)

  • Possible Cause: Inconsistent sample preparation, instrument instability, or improper use of an internal standard.

  • Troubleshooting Steps:

    • Verify Internal Standard (IS) Performance: Ensure the IS is added consistently and early in the sample preparation process. The peak area of the IS should be consistent across all samples (except in cases of severe matrix effects).

    • Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve consistency.

    • Check Instrument Stability: Run a sequence of identical standards to confirm the LC-MS/MS system is performing consistently over time.

    • Review Extraction Protocol: Ensure the extraction method is robust. Methods like simple protein precipitation can sometimes be less reproducible than more rigorous techniques like solid-phase extraction (SPE).[8]

Problem 3: Inaccurate Results (Poor Accuracy)

  • Possible Cause: Uncorrected matrix effects, incorrect calibration curve preparation, or analyte instability.

  • Troubleshooting Steps:

    • Assess Matrix Factor: A key validation experiment is to quantify the matrix effect. If significant, a different extraction method or chromatographic separation is needed.[8][9] Using a stable isotope-labeled internal standard can help compensate for these effects.

    • Verify Calibrator and QC Preparation: Double-check all dilutions and stock solution concentrations. Ensure that the calibration standards are prepared in the same biological matrix as the study samples.[3]

    • Perform Stability Tests: this compound may degrade during sample storage or processing. Conduct bench-top, freeze-thaw, and long-term stability experiments to ensure the analyte is stable under all experimental conditions.[12]

Diagram 1: Troubleshooting Workflow for Ion Suppression

start High Variability or Low Signal Intensity check_is Check Internal Standard (IS) Peak Area Consistency start->check_is is_ok IS Area Consistent check_is->is_ok Yes is_not_ok IS Area Inconsistent check_is->is_not_ok No post_column Perform Post-Column Infusion Experiment is_ok->post_column improve_cleanup Improve Sample Cleanup (e.g., LLE, SPE) to remove interfering lipids is_not_ok->improve_cleanup suppression Signal Dip Observed? post_column->suppression no_suppression No Significant Dip suppression->no_suppression No yes_suppression Significant Dip suppression->yes_suppression Yes no_suppression->start Investigate other causes optimize_chrom Optimize Chromatography (e.g., change gradient, use different column) to separate analyte from interference yes_suppression->optimize_chrom yes_suppression->improve_cleanup dilute Dilute Sample to Reduce Matrix Concentration yes_suppression->dilute end Re-validate Method optimize_chrom->end improve_cleanup->end dilute->end

Caption: A decision tree for troubleshooting suspected matrix effects.

Experimental Protocols & Validation Parameters
Protocol 1: this compound Quantification in Human Plasma via LC-MS/MS

This protocol is a representative example synthesized from common practices.[6][13][16][17]

1. Sample Preparation (Protein Precipitation & Extraction):

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., C17:0-Ceramide or D7-C19-Ceramide in methanol).

  • Add 500 µL of ice-cold extraction solvent (e.g., methanol (B129727) or isopropanol:ethyl acetate (B1210297) (8:2 v/v)).[12]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.

  • Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[14]

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.[14]

  • Mobile Phase B: Methanol (or Acetonitrile/Isopropanol mix) with 0.1% formic acid.[18]

  • Flow Rate: 0.3-0.4 mL/min.[14][17]

  • Gradient: A typical gradient would start at ~50-60% B, ramp up to 99-100% B to elute the lipids, hold, and then return to initial conditions for re-equilibration. Total run time is often between 5-15 minutes.[13][19]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its IS must be optimized by direct infusion.

Protocol 2: Key Validation Experiments
  • Selectivity: Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and IS.[3]

  • Accuracy & Precision: Analyze QC samples at a minimum of three concentration levels (low, mid, high) in at least five replicates over three separate runs.[1]

  • Recovery: Compare the analyte peak area from an extracted sample (pre-extraction spike) to the peak area from a post-extraction spiked sample at the same concentration.

    • Recovery (%) = (Peak Area of Pre-Spike Sample / Peak Area of Post-Spike Sample) x 100

  • Matrix Effect Assessment: Compare the peak area of an analyte spiked into a post-extraction blank sample to the peak area of the analyte in a neat solution.

    • Matrix Factor = (Peak Area in Post-Spike Sample / Peak Area in Neat Solution)

Quantitative Data Summary

The tables below summarize typical performance characteristics for validated ceramide quantification methods. Actual values will vary based on the specific ceramide, matrix, and instrumentation.

Table 1: Example Method Performance Characteristics

Parameter Typical Acceptance Criteria (FDA) Published Example Values Citation
Linearity (r²) ≥ 0.99 > 0.99 [12][13][20]
Accuracy (%RE) Within ±15% (±20% at LLOQ) -3.2% to +4.1% [17]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) Inter-day: 3.6% CV [17]

| Recovery | Consistent & Reproducible | 70% to 114% |[6][17][19] |

Table 2: Example LLOQs for Different Ceramides in Human Plasma

Ceramide Species LLOQ Citation
C22:0-Ceramide 0.02 µg/mL [17][19]
C24:0-Ceramide 0.08 µg/mL [17][19]
Various Species 0.01 - 0.50 ng/mL [6]

| General (16 species) | 1 nM |[13] |

Diagram 2: General Bioanalytical Method Validation Workflow

cluster_val dev Method Development (Sample Prep, LC, MS) full_val Full Validation dev->full_val select Selectivity full_val->select calib Calibration Curve (Linearity, Range) full_val->calib acc_prec Accuracy & Precision (Intra- & Inter-run) full_val->acc_prec sens Sensitivity (LLOQ) full_val->sens rec_me Recovery & Matrix Effect full_val->rec_me stab Stability (Freeze-Thaw, Bench-Top, Long-Term) full_val->stab report Validation Report select->report calib->report acc_prec->report sens->report rec_me->report stab->report analysis Routine Sample Analysis (with QCs) report->analysis

Caption: Key stages of a bioanalytical method validation process.

References

reducing ion suppression effects for C19-Ceramide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C19-Ceramide analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, with a focus on mitigating ion suppression effects in LC-MS based workflows.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis experiments in a direct question-and-answer format.

Q1: My this compound signal is low and inconsistent. How can I confirm if ion suppression is the cause?

A1: Low and variable signal intensity for your target analyte is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound.[1][2] To definitively confirm and diagnose this issue, a post-column infusion experiment is the recommended approach.[1][2]

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a standard solution of your this compound analyte and its internal standard.

  • Setup: Using a syringe pump, continuously infuse this standard solution into the MS source through a T-junction placed between the LC column outlet and the mass spectrometer inlet.

  • Analysis: Inject a blank matrix sample (an extract of your sample matrix that does not contain the analyte) onto the LC column and run your standard chromatographic gradient.

  • Interpretation: Monitor the signal intensity of the infused this compound. A stable, flat baseline indicates no ion suppression. A dip or decrease in the signal at a specific retention time indicates that components from the matrix are eluting at that point and suppressing the analyte's ionization.[3] This retention time window is where your analysis is most vulnerable to matrix effects.

Q2: I suspect phospholipids (B1166683) are causing ion suppression. What's the best sample preparation method to remove them?

A2: Phospholipids are a major cause of ion suppression in bioanalytical samples and are notorious for co-extracting with analytes of interest.[3][4] The choice of sample preparation is critical for their removal. While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids.[1][3] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer more effective cleanup.[1][5]

Experimental Protocol: Methyl Tert-Butyl Ether (MTBE) Extraction

This protocol is a widely used LLE method for lipid extraction, showing good recovery for sphingolipids.[6]

  • Homogenization: Homogenize your tissue or cell sample in an appropriate buffer. For plasma/serum, proceed to the next step.

  • Spiking: Add your C17 or C25 ceramide internal standard to the sample.[7]

  • Extraction: Add methanol (B129727) followed by MTBE to your sample. Vortex thoroughly.

  • Phase Separation: Add water to induce phase separation. Vortex and then centrifuge to pellet any precipitate and clearly separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic phase, which contains the lipids (including this compound).

  • Drying & Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

For an even cleaner sample, consider using specialized phospholipid removal plates or SPE cartridges that use Lewis acid-base interactions to selectively retain and remove phospholipids.[4][8]

Q3: My chromatography shows co-elution of this compound with matrix components. How can I improve separation?

A3: Poor chromatographic separation leads to co-elution of matrix components with your analyte, which is a direct cause of ion suppression.[1] Optimizing your LC method is a key strategy to resolve this.

  • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and the interfering peaks identified in your post-column infusion experiment.[1]

  • Column Chemistry: Experiment with different column chemistries to alter selectivity. While C18 columns are common, C8 or Phenyl-Hexyl columns can offer different selectivity for lipids and may be effective for ceramide analysis.[1][7]

  • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency.[7][9] A common mobile phase system involves water with 0.2% formic acid (Phase A) and an acetonitrile/isopropanol mixture with 0.2% formic acid (Phase B).[7]

Q4: Can changing my ionization source help reduce ion suppression for this compound?

A4: Yes, the choice of ionization source can significantly impact your susceptibility to ion suppression. While Electrospray Ionization (ESI) is widely used and suitable for polar molecules, it is known to be prone to ion suppression.[2][10]

For nonpolar lipids like ceramides (B1148491), Atmospheric Pressure Chemical Ionization (APCI) can be a robust alternative.[10][11] APCI is generally less susceptible to ion suppression from matrix effects and can enhance ionization efficiency for nonpolar compounds.[11][12] If your instrument allows, testing your this compound analysis with an APCI source is a valuable strategy to reduce matrix effects.[12]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte itself, reduce the efficiency of the ionization process in the mass spectrometer's source.[2] This occurs when co-eluting matrix components compete with the analyte (this compound) for the available charge during ionization. The result is a decreased signal for the analyte, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2][13]

Q2: What are the most common sources of matrix effects in ceramide analysis?

A2: In biological samples such as plasma, serum, or tissue extracts, the most common sources of matrix effects are endogenous components that are present at much higher concentrations than the target analytes.[5] For ceramide analysis, these primarily include:

  • Phospholipids: A major component of cell membranes and a primary cause of ion suppression.[3][4]

  • Salts and Buffers: Non-volatile salts from buffers can foul the MS source and interfere with ionization.

  • Other Lipids: High concentrations of other lipid classes can co-extract and compete with ceramides during ionization.

Q3: How do internal standards help in overcoming ion suppression?

A3: Internal standards (IS) are crucial for accurate quantification in LC-MS, especially when matrix effects are present. An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the target analyte. Because the IS and the analyte experience the same degree of ion suppression or enhancement, the ratio of their signals remains constant. This allows for reliable quantification even if the absolute signal intensity fluctuates between injections. For long-chain ceramides, non-naturally occurring odd-chain ceramides like C17 or C25 are often used as internal standards.[7]

Q4: Are there alternative analytical strategies to minimize ion suppression?

A4: Besides optimizing sample preparation and chromatography, several other strategies can be employed:

  • Chemical Derivatization: This involves chemically modifying the this compound to attach an ionizable group. This can selectively enhance the ionization efficiency of the target analyte, shifting it away from interfering compounds and making it less susceptible to suppression.[8][14][15]

  • High-Resolution Mass Spectrometry (HRMS): Using instruments like Q-TOF or Orbitrap mass spectrometers provides high mass resolution and accuracy.[6][8] This allows for the separation of the analyte signal from isobaric interferences in the mass spectrum, effectively reducing baseline noise and improving the signal-to-noise ratio, which can help overcome suppression effects.[8]

  • Multi-Ionization Methods: Some advanced systems use multi-ionization methods that combine the properties of ESI and APCI to detect a wider variety of lipids with high sensitivity and reduced interference.[16]

Data Presentation & Visualizations

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Ceramide Analysis

TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughput / ComplexityKey Considerations
Protein Precipitation (PPT) Low[1][3]GoodHigh / LowFast and simple, but often results in significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) Moderate to High[1]Good (e.g., 78-91% for plasma)[7]Medium / MediumOffers better cleanup than PPT. Methods like Bligh & Dyer or MTBE are common.[6][7]
Solid-Phase Extraction (SPE) High[1]Good to ExcellentLow / HighProvides rigorous cleanup but requires significant method development.[3]
Phospholipid Removal Plates Very High[4][8]ExcellentHigh / LowSimple workflow similar to PPT but with highly effective phospholipid removal.[3]

Diagrams and Workflows

experimental_workflow sample 1. Sample Collection (Plasma, Tissue, Cells) prep 2. Sample Preparation (LLE, SPE, or PL Removal) sample->prep Add Internal Standard lc 3. LC Separation (Optimized Gradient & Column) prep->lc Inject Clean Extract ms 4. MS Detection (APCI or ESI, HRMS) lc->ms Introduce Separated Analytes data 5. Data Analysis (Quantification using IS) ms->data Acquire Signal Ratio (Analyte/IS)

Caption: Experimental workflow for this compound analysis with key steps to minimize ion suppression.

troubleshooting_logic issue Problem: Low / Inconsistent Signal confirm Confirm Suppression (Post-Column Infusion) issue->confirm is_suppression Suppression Confirmed confirm->is_suppression Yes no_suppression No Suppression (Check Instrument) confirm->no_suppression No optimize_prep Optimize Sample Prep (Improve Cleanup: LLE/SPE) is_suppression->optimize_prep optimize_lc Optimize Chromatography (Improve Separation) is_suppression->optimize_lc optimize_ms Change MS Source (Try APCI) is_suppression->optimize_ms

Caption: Logic diagram for troubleshooting ion suppression in this compound analysis.

Caption: Simplified signaling pathway showing ceramide's central role in apoptosis.[17][18]

References

Validation & Comparative

C19-Ceramide vs. C16-Ceramide in Inducing Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of lipid second messengers critically involved in the regulation of various cellular processes, including apoptosis or programmed cell death. The biological function of ceramides is significantly influenced by the length of their N-acyl chains. This guide provides a comparative analysis of C16-Ceramide, a well-documented pro-apoptotic long-chain ceramide, and C19-Ceramide. While extensive research has elucidated the apoptotic mechanisms of C16-Ceramide, direct experimental data on this compound is limited in the current scientific literature. Therefore, this comparison will focus on the established role of C16-Ceramide and the general principles of how acyl chain length influences ceramide-induced apoptosis, providing a framework for understanding the potential role of this compound.

The Role of Acyl Chain Length in Ceramide-Induced Apoptosis

The length of the fatty acid chain is a crucial determinant of a ceramide's biological activity. Generally, ceramides are categorized as short-chain, long-chain, and very-long-chain, each with distinct cellular functions.

  • Long-chain ceramides (C16-C20): This group, which includes the extensively studied C16-Ceramide, is predominantly associated with pro-apoptotic and anti-proliferative effects.[1] C16-Ceramide accumulation is a common cellular response to various apoptotic stimuli.[2][3][4]

  • Very-long-chain ceramides (C22 and longer): In contrast, very-long-chain ceramides can exert anti-apoptotic or even pro-survival signals.[1] They have been shown to interfere with the pro-apoptotic actions of C16-Ceramide.[5]

Given that this compound falls into the category of long-chain ceramides, it is plausible to hypothesize that its apoptotic potential would be similar to that of C16-Ceramide. However, without direct experimental validation, this remains an extrapolation.

Data Presentation: Quantitative Comparison of C16-Ceramide's Apoptotic Efficacy

The following table summarizes quantitative data from various studies on the pro-apoptotic effects of C16-Ceramide. It is important to note that optimal concentrations and incubation times are cell-type dependent.

Cell LineC16-Ceramide ConcentrationIncubation TimeObserved EffectReference
Jurkat CellsEndogenous increase2 hours post-irradiationAccumulation paralleled apoptosis[3]
Murine MacrophagesOverexpression of CerS4, 5, or 6Not specifiedIncreased C16:0 ceramide and apoptosis[4]
C6 Glioma Cells5 µM (2'-hydroxy-C16-ceramide)3 hoursIncreased Annexin V and Sytox positive cells[6]

Signaling Pathways in C16-Ceramide-Induced Apoptosis

C16-Ceramide is known to induce apoptosis primarily through the intrinsic or mitochondrial pathway. Key signaling events include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): C16-Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[7]

  • Bax/Bak Activation: The accumulation of C16-Ceramide at the mitochondria can promote the activation and oligomerization of the pro-apoptotic proteins Bax and Bak.

  • Caspase Activation: The release of cytochrome c into the cytosol initiates the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[8]

  • Regulation by other Ceramides: Very-long-chain ceramides can interfere with C16-Ceramide-induced channel formation, suggesting a regulatory mechanism based on the balance of different ceramide species.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells to be tested

  • 96-well plate

  • Complete culture medium

  • C16-Ceramide (and/or this compound) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of C16-Ceramide or this compound for the desired incubation period. Include untreated and vehicle-treated controls.

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

  • 96-well plate

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • Microplate reader

Procedure:

  • Harvest treated and control cells and wash with cold PBS.

  • Lyse the cells using a chilled lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at high speed at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (DEVD-pNA) and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Treated and control cells

  • JC-1 staining solution

  • Assay buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with C16-Ceramide or this compound as desired.

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

  • Wash the cells with the provided assay buffer.

  • Analyze the cells promptly by fluorescence microscopy or flow cytometry.

  • Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Mandatory Visualization

C16_Ceramide_Apoptosis_Pathway cluster_mito Mitochondrial Events Apoptotic_Stimuli Apoptotic Stimuli (e.g., TNF-α, Chemotherapy) CerS_Activation Ceramide Synthase (CerS5/6) Activation Apoptotic_Stimuli->CerS_Activation C16_Ceramide Increased C16-Ceramide CerS_Activation->C16_Ceramide Bax_Bak_Activation Bax/Bak Activation and Oligomerization C16_Ceramide->Bax_Bak_Activation MOMP MOMP (Channel Formation) C16_Ceramide->MOMP Mitochondrion Mitochondrion Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis VLC_Ceramides Very-Long-Chain Ceramides (e.g., C24) VLC_Ceramides->MOMP

Caption: C16-Ceramide Induced Apoptotic Signaling Pathway.

Apoptosis_Assay_Workflow Cell_Culture 1. Cell Culture and Seeding Ceramide_Treatment 2. Treatment with C16/C19-Ceramide Cell_Culture->Ceramide_Treatment Incubation 3. Incubation Ceramide_Treatment->Incubation Assay_Endpoint 4. Apoptosis Assays Incubation->Assay_Endpoint MTT_Assay Cell Viability (MTT Assay) Assay_Endpoint->MTT_Assay Caspase_Assay Caspase-3 Activity Assay_Endpoint->Caspase_Assay JC1_Assay Mitochondrial Potential (JC-1 Assay) Assay_Endpoint->JC1_Assay Data_Analysis 5. Data Analysis and Interpretation MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis JC1_Assay->Data_Analysis

Caption: General Experimental Workflow for Assessing Ceramide-Induced Apoptosis.

Conclusion

C16-Ceramide is a well-established inducer of apoptosis, primarily acting through the mitochondrial pathway. Its pro-apoptotic efficacy is supported by a substantial body of experimental evidence. While direct comparative studies on this compound are currently lacking, its classification as a long-chain ceramide suggests a potential pro-apoptotic role similar to that of C16-Ceramide. However, it is crucial for researchers to empirically determine the specific effects of this compound in their experimental systems. The provided experimental protocols offer a robust framework for such investigations. Future studies directly comparing the apoptotic potential of a wider range of long-chain ceramides, including this compound, will be invaluable for a more comprehensive understanding of sphingolipid-mediated apoptosis.

References

Validating C19-Ceramide as a Potential Biomarker for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of C19-Ceramide against established biomarkers for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis.

The search for sensitive and specific biomarkers is a critical endeavor in the field of neurodegenerative diseases. Early and accurate diagnosis is paramount for patient management and the development of effective therapeutic interventions. Sphingolipids, particularly ceramides (B1148491), have emerged as key players in the pathophysiology of several neurodegenerative conditions, suggesting their potential as biomarkers. This guide provides a comparative analysis of this compound against currently utilized and investigated biomarkers for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis.

An extensive review of the current scientific literature reveals a notable scarcity of studies specifically investigating this compound as a biomarker for major neurodegenerative diseases. The focus of ceramide research in this context has predominantly been on more abundant species, such as those with C16, C18, C20, C22, and C24 acyl chains.[1] Consequently, a direct quantitative comparison of this compound's performance against established biomarkers is not feasible at this time.

This guide will, therefore, focus on comparing the broader class of long-chain ceramides, for which data is available, to the established protein-based biomarkers. This will provide a valuable framework for understanding the potential advantages and limitations of ceramide-based biomarkers and for guiding future research into less-studied species like this compound.

Quantitative Biomarker Comparison

The following tables summarize the performance of various long-chain ceramides and established biomarkers for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis. Data is presented as reported in the cited literature, and direct comparisons should be made with caution due to variability in study design, patient cohorts, and analytical methodologies.

Table 1: Biomarker Performance in Alzheimer's Disease

BiomarkerMatrixChange in AD vs. ControlsSensitivitySpecificityReference
Ceramides (general) Brain, CSF, PlasmaIncreasedN/AN/A[1][2]
C18 Ceramide CSFElevatedN/AN/A[3]
Aβ42 CSFDecreased80-90%80-90%[4]
p-tau181 CSFIncreased80-90%80-90%[5]
p-tau/Aβ42 Ratio CSFIncreased>90%>90%[6]
Plasma Aβ42/Aβ40 Ratio PlasmaDecreasedModerateModerate[5]
Plasma p-tau181 PlasmaIncreasedHighHigh[7]

Table 2: Biomarker Performance in Parkinson's Disease

BiomarkerMatrixChange in PD vs. ControlsSensitivitySpecificityReference
Ceramides (C16:0, C18:0, C20:0, C22:0, C24:1) PlasmaIncreased in PD with cognitive impairmentN/AN/A[8][9]
C18:0, C24:1 Ceramide Ratios PlasmaIncreased in PD with cognitive impairmentHigh (for differentiating PD-CD from PD-NC)High (for differentiating PD-CD from PD-NC)[10][11]
Total α-synuclein CSFDecreased61-94%25-64%[12]
Oligomeric/Phosphorylated α-synuclein CSFIncreasedHighHigh[12]
α-synuclein Seed Amplification Assay (SAA) CSFPositive87.7%96.3%[13]
α-synuclein tetramer/monomer ratio BloodDecreasedHighHigh[14]

Table 3: Biomarker Performance in Amyotrophic Lateral Sclerosis

BiomarkerMatrixChange in ALS vs. ControlsSensitivitySpecificityReference
Ceramides (general) Plasma, CSFIncreasedN/AN/A[15][16]
Short-chain Ceramides (C16:1, C18:0) PlasmaIncreasedN/AN/A[17]
Neurofilament Light Chain (NfL) CSF, PlasmaIncreasedHighHigh[18]
Phosphorylated Neurofilament Heavy Chain (pNFH) CSFIncreasedHighHigh[18]
TDP-43 CSF, PlasmaInconsistent resultsN/AN/A[19][20]
p-tau181 PlasmaIncreasedN/AN/A[21]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is fundamental to their clinical validation. Below are detailed methodologies for the key experiments cited in this guide.

Ceramide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous measurement of different ceramide species in biological samples.[22]

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., C17:0 ceramide).

    • Perform lipid extraction using a solvent mixture (e.g., chloroform/methanol).

    • Isolate sphingolipids using silica (B1680970) gel column chromatography.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Sample Preparation (CSF):

    • Thaw CSF samples on ice.

    • Due to lower concentrations, a larger volume (e.g., 500 µL) may be required.

    • Add internal standard.

    • Perform protein precipitation with a solvent like methanol.

    • Centrifuge to pellet proteins and collect the supernatant containing lipids.

    • Dry down and reconstitute.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 or C8 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/isopropanol with formic acid and ammonium acetate).[23]

    • Mass Spectrometry Detection: Perform analysis on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each ceramide species and the internal standard. Create calibration curves using synthetic ceramide standards to quantify the concentration of each ceramide in the samples.

Aβ42 and p-tau181 Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein biomarkers.

  • Plate Preparation: Coat a 96-well microplate with a capture antibody specific for either Aβ42 or p-tau181. Incubate and then wash to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding. Incubate and wash.

  • Sample and Standard Incubation: Add prepared standards and biological samples (CSF or plasma) to the wells. Incubate to allow the biomarker to bind to the capture antibody. Wash the plate.

  • Detection Antibody Incubation: Add a detection antibody that is also specific to the biomarker but binds to a different epitope. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate and wash.

  • Substrate Addition: Add a substrate that will be converted by the enzyme into a detectable signal (e.g., a colorimetric or chemiluminescent signal).

  • Signal Measurement: Measure the signal using a microplate reader.

  • Quantification: Generate a standard curve from the measurements of the known concentrations of the standards. Use this curve to determine the concentration of the biomarker in the unknown samples.

α-synuclein Quantification by Seed Amplification Assay (SAA)

SAA, including Real-Time Quaking-Induced Conversion (RT-QuIC), is a highly sensitive method for detecting pathological, misfolded forms of α-synuclein.[24]

  • Reaction Mixture Preparation: In a 96-well plate, combine recombinant α-synuclein monomer substrate, a fluorescent dye (e.g., Thioflavin T - ThT), and other buffer components.

  • Sample Addition: Add a small amount of the biological sample (e.g., CSF) to each well. If pathological α-synuclein "seeds" are present, they will induce the misfolding and aggregation of the recombinant substrate.

  • Cyclic Amplification: The plate is subjected to cycles of shaking and incubation in a fluorescence plate reader. The shaking fragments the growing aggregates, creating more seeds for the reaction to amplify.

  • Real-Time Fluorescence Monitoring: The ThT dye binds to the newly formed amyloid fibrils, resulting in an increase in fluorescence intensity. This is monitored in real-time.

  • Data Analysis: A positive result is indicated by a significant increase in fluorescence over time compared to negative controls. The time to reach a certain fluorescence threshold (lag phase) can also be used for semi-quantitative analysis.[25]

Visualizing the Landscape of Ceramide Biomarkers

The following diagrams illustrate the biological context and experimental workflow relevant to the validation of ceramides as biomarkers in neurodegenerative diseases.

Ceramide_Signaling_Pathway stress Cellular Stressors (Aβ, α-synuclein, Oxidative Stress) spt De Novo Synthesis (SPT) stress->spt activates smase Sphingomyelin Hydrolysis (SMase) stress->smase activates ceramide Ceramide (e.g., C16, C18, C24) spt->ceramide smase->ceramide apoptosis Apoptosis ceramide->apoptosis inflammation Neuroinflammation ceramide->inflammation autophagy Altered Autophagy ceramide->autophagy neurodegeneration Neurodegeneration apoptosis->neurodegeneration inflammation->neurodegeneration autophagy->neurodegeneration

Caption: Simplified ceramide signaling in neurodegeneration.

Biomarker_Validation_Workflow cohort Patient & Control Cohort Selection sample Biological Sample Collection (CSF, Plasma) cohort->sample processing Sample Processing & Storage sample->processing assay Biomarker Measurement (LC-MS/MS, ELISA, SAA) processing->assay data Data Analysis (Statistical Comparison) assay->data performance Performance Evaluation (Sensitivity, Specificity, ROC) data->performance validation Clinical Validation (Longitudinal Studies) performance->validation

Caption: Experimental workflow for biomarker validation.

Caption: Logical comparison of biomarker characteristics.

Conclusion

While the initial premise of validating this compound as a specific biomarker for neurodegenerative diseases is hampered by a lack of dedicated research, the broader class of ceramides continues to show promise. Alterations in the levels of various long-chain ceramides are consistently observed in Alzheimer's Disease, Parkinson's Disease, and ALS. These changes in lipid metabolism may represent early events in the disease cascade, potentially offering a window for early diagnosis.

However, the clinical utility of ceramides as standalone biomarkers remains to be fully elucidated. Challenges include the need for specialized analytical techniques like mass spectrometry and the complexity arising from the numerous ceramide species with potentially different biological roles. In contrast, protein-based biomarkers such as Aβ42, p-tau, and α-synuclein are more advanced in their clinical validation, with well-established and increasingly sensitive immunoassays.

Future research should aim to profile a wider array of ceramide species, including the less-studied this compound, in large, well-characterized patient cohorts. Head-to-head comparisons with established biomarkers, using standardized analytical methods, will be crucial to determine the true diagnostic and prognostic value of ceramides. Ultimately, a multi-modal approach, combining lipid and protein biomarkers, may provide the most accurate and comprehensive assessment of neurodegenerative disease.

References

A Comparative Guide to the Functional Differences Between C19-Ceramide and C20-Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between C19-Ceramide and C20-dihydroceramide, two closely related sphingolipids. While direct comparative studies are limited, this document synthesizes current knowledge on the distinct roles of ceramides (B1148491) and dihydroceramides, with a focus on these specific acyl chain lengths, to inform research and therapeutic development.

Introduction: A Tale of a Double Bond

Ceramides and dihydroceramides are both key players in cellular lipid metabolism and signaling. The critical structural distinction between them lies in the presence of a 4,5-trans double bond in the sphingoid backbone of ceramides, which is absent in dihydroceramides. This seemingly minor difference has profound implications for their three-dimensional structure, their ability to interact with other lipids and proteins, and consequently, their biological functions.

This compound is a ceramide with a 19-carbon fatty acid chain, while C20-dihydroceramide is a dihydroceramide (B1258172) with a 20-carbon fatty acid chain. Beyond the presence or absence of the double bond, the length of the N-acyl chain also dictates the specific roles of these molecules in vital cellular processes such as apoptosis and autophagy.

Functional Distinctions: Bioactivity and Signaling Roles

Ceramides, including those with long acyl chains like C19, are generally considered bioactive lipids that can initiate signaling cascades leading to cellular stress, apoptosis, and autophagy.[1][2] In contrast, dihydroceramides have historically been viewed as inactive precursors to ceramides. However, recent evidence has revealed that dihydroceramides, including C20-dihydroceramide, possess their own distinct biological activities, often counteracting the effects of ceramides or mediating unique cellular responses.[3]

FeatureThis compound (Inferred)C20-Dihydroceramide
Primary Role Pro-apoptotic, Pro-autophagic signaling molecule[1][2]Generally anti-apoptotic, can induce autophagy[3][4]
Apoptosis Induces apoptosis by forming channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[5]Inhibits ceramide-induced apoptosis by hindering the formation of ceramide channels in the mitochondrial outer membrane.[3][6]
Autophagy Can induce autophagy, which can be either a pro-survival or pro-death response depending on the cellular context.[7][8]Induces autophagy, often as a pro-survival response to cellular stress.[4][9] Accumulation can impair autophagic flux in certain conditions.[10]
Enzymatic Synthesis Synthesized by ceramide synthases (CerS) that utilize C18-C20 acyl-CoAs.Primarily synthesized by Ceramide Synthase 4 (CerS4).[4]
Disease Association Elevated levels of various ceramides are associated with an increased risk of cardiovascular disease and insulin (B600854) resistance.[11]Elevated plasma levels of C20:0 dihydroceramide have been associated with a higher risk of Type 2 Diabetes.[4]

Signaling Pathways

The distinct roles of ceramides and dihydroceramides in apoptosis and autophagy are governed by their differential interactions with key signaling proteins and their effects on organelle membranes, particularly the mitochondria and the endoplasmic reticulum.

Ceramide_Induced_Apoptosis Stress Cellular Stress (e.g., Chemotherapy, UV) CerS Ceramide Synthase (CerS) Stress->CerS activates C19_Ceramide This compound CerS->C19_Ceramide produces Mitochondrion Mitochondrion C19_Ceramide->Mitochondrion forms channels in outer membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: this compound Induced Apoptosis Pathway.

Dihydroceramide_Modulation_of_Apoptosis_and_Autophagy cluster_apoptosis Apoptosis Regulation cluster_autophagy Autophagy Induction Ceramide Ceramide Mitochondrial_Channel Mitochondrial Channel Formation Ceramide->Mitochondrial_Channel Apoptosis Apoptosis Mitochondrial_Channel->Apoptosis C20_Dihydroceramide_A C20-Dihydroceramide C20_Dihydroceramide_A->Mitochondrial_Channel inhibits Cellular_Stress Cellular Stress C20_Dihydroceramide_B C20-Dihydroceramide Cellular_Stress->C20_Dihydroceramide_B increases Autophagy Autophagy C20_Dihydroceramide_B->Autophagy induces

Figure 2: C20-Dihydroceramide's Dual Roles.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound and C20-dihydroceramide on apoptosis and autophagy, and for their quantification.

Ceramide-Induced Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, Jurkat) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the media, by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Figure 3: Apoptosis Assay Workflow.
Dihydroceramide-Induced Autophagy Assay (LC3-II Immunoblotting)

Objective: To detect the induction of autophagy by C20-dihydroceramide through the monitoring of LC3-I to LC3-II conversion.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., U87MG, MCF-7) and treat with C20-dihydroceramide (e.g., 25-100 µM) for various time points (e.g., 6, 12, 24 hours). A positive control, such as rapamycin, should be included.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against LC3, followed by a secondary antibody conjugated to HRP. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The conversion of LC3-I (cytosolic form) to LC3-II (autophagosome-associated form) is indicated by the appearance of a lower molecular weight band. An increase in the LC3-II/LC3-I ratio signifies autophagy induction.

Quantification of this compound and C20-Dihydroceramide by LC-MS/MS

Objective: To accurately measure the intracellular or plasma levels of this compound and C20-dihydroceramide.

Methodology:

  • Sample Preparation:

    • Cells: Scrape cells, wash with PBS, and perform a lipid extraction using a method like Bligh-Dyer.

    • Plasma/Serum: Precipitate proteins with a cold solvent (e.g., methanol/isopropanol) containing an internal standard.

  • Lipid Extraction: Extract lipids using a solvent system such as chloroform/methanol. Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a reverse-phase C18 column and separate the lipids using a gradient elution.

    • Mass Spectrometry: Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Perform targeted analysis using Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and C20-dihydroceramide based on their specific precursor and product ion transitions.

  • Data Analysis: Quantify the lipids by comparing the peak areas of the endogenous lipids to those of their corresponding stable isotope-labeled internal standards.

Conclusion

The functional differences between this compound and C20-dihydroceramide are primarily dictated by the presence or absence of the 4,5-trans double bond in their sphingoid backbone. While this compound is predicted to be a pro-apoptotic and pro-autophagic signaling molecule, C20-dihydroceramide exhibits more complex roles, including the inhibition of ceramide-induced apoptosis and the induction of pro-survival autophagy. Understanding these distinct functions is crucial for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases, including cancer and metabolic disorders. Further direct comparative studies are warranted to fully elucidate the nuanced functional differences between these two important lipid species.

References

The Enigmatic Role of C19-Ceramide: A Comparative Analysis of Long-Chain Ceramide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different ceramide species is paramount for deciphering cellular signaling cascades and developing targeted therapeutics. While extensive research has illuminated the functions of common long-chain ceramides (B1148491), such as C16 and C18-Ceramide, the signaling pathways of less common species like C19-Ceramide remain largely uncharted territory.

This guide aims to provide a comparative overview of the known signaling pathways of prevalent long-chain ceramides and to highlight the current knowledge gap concerning this compound. Due to a significant lack of specific experimental data on this compound in publicly available scientific literature, this comparison will focus on established principles of long-chain ceramide signaling, providing a framework for potential future investigations into this rare but potentially significant molecule.

Long-Chain Ceramides: Key Regulators of Cell Fate

Ceramides, a class of sphingolipids, are critical second messengers in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy. The length of the fatty acyl chain attached to the sphingosine (B13886) backbone is a crucial determinant of their biological function, with different chain lengths often eliciting distinct and sometimes opposing cellular responses.[1][2]

Long-chain ceramides, typically those with acyl chains of 16 carbons or more, are well-established as pro-apoptotic and anti-proliferative agents.[1][3] They are generated through several enzymatic pathways, including the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[4][5]

Established Signaling Pathways of Common Long-Chain Ceramides (C16 & C18)

Extensive research has delineated the signaling cascades initiated by C16-Ceramide and C18-Ceramide. These molecules exert their effects by modulating the activity of various downstream effectors, including protein kinases and phosphatases, and by influencing the biophysical properties of cellular membranes.[3][4]

A primary mechanism of long-chain ceramide-induced apoptosis involves the mitochondrial pathway. Ceramides can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[6] This, in turn, activates a cascade of caspases, the executioners of apoptosis.[3][7] Furthermore, long-chain ceramides can activate protein phosphatases such as PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt and members of the Bcl-2 family.[4]

dot

Figure 1: Simplified signaling pathway of C16/C18-Ceramide-induced apoptosis.

The this compound Enigma: An Unexplored Frontier

In stark contrast to the well-documented roles of its even-chained counterparts, this compound remains a molecule of significant mystery. Scientific literature contains scant information regarding its specific signaling pathways, biological effects, and comparative efficacy. One study noted its natural occurrence in the gorgonian Junceella juncea and its altered levels in rat brain and mouse heart under specific experimental conditions, but did not elucidate its signaling mechanisms.[8]

The lack of research on this compound, and odd-chain ceramides in general, presents a significant knowledge gap. It is plausible that this compound possesses unique biological activities due to its distinct biophysical properties conferred by the odd-numbered acyl chain. However, without dedicated research, its role in cellular signaling remains purely speculative.

Comparative Data: A Notable Absence for this compound

The following table summarizes the typical effects of well-studied long-chain ceramides. It is important to note the complete absence of quantitative data for this compound.

Ceramide SpeciesPrimary Cellular EffectsCommon Downstream Targets
C16-Ceramide Pro-apoptotic, Anti-proliferative, Pro-inflammatoryMitochondria, PP1/PP2A, Caspases[9][10]
C18-Ceramide Pro-apoptotic, Anti-proliferativeMitochondria, PP1/PP2A, Caspases[1]
This compound Data Not Available Data Not Available
C24-Ceramide Often anti-apoptotic, involved in membrane structureVaried, can counteract long-chain ceramide effects[9]

Experimental Protocols: A General Framework

While specific protocols for investigating this compound are not available, methodologies used to study other long-chain ceramides can be adapted for future research.

Cell Culture and Treatment
  • Cell Seeding: Plate cells of interest (e.g., cancer cell lines, primary neurons) in appropriate culture vessels and allow them to adhere overnight.

  • Ceramide Preparation: Prepare a stock solution of the desired ceramide in an appropriate solvent (e.g., ethanol, DMSO). For cell treatment, dilute the stock solution in serum-free media to the final working concentration. Vigorous vortexing is often required to ensure proper dispersion.

  • Cell Treatment: Replace the culture medium with the ceramide-containing medium and incubate for the desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (medium with solvent) in all experiments.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Caspase Activity Assays: Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3.

  • Western Blotting: Analyze the expression levels of key apoptosis-related proteins, such as Bcl-2 family members and cleaved caspases.

Lipidomics Analysis
  • Lipid Extraction: Extract total lipids from cell pellets using established methods (e.g., Bligh-Dyer extraction).

  • Mass Spectrometry: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify different ceramide species.[11] This is crucial for determining the cellular uptake of exogenous ceramides and the changes in endogenous ceramide profiles.

dot

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis cluster_2 Lipid Analysis Cell Seeding Cell Seeding Ceramide Preparation Ceramide Preparation Cell Seeding->Ceramide Preparation Cell Treatment Cell Treatment Ceramide Preparation->Cell Treatment Annexin V/PI Staining Annexin V/PI Staining Cell Treatment->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Cell Treatment->Caspase Activity Assay Western Blot Western Blot Cell Treatment->Western Blot Lipid Extraction Lipid Extraction Cell Treatment->Lipid Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS

Figure 2: General experimental workflow for studying ceramide-induced apoptosis.

Future Directions

The dearth of information on this compound underscores a critical need for further research. Future studies should focus on:

  • Synthesizing and purifying this compound to make it available for in vitro and in vivo studies.

  • Performing comprehensive cell-based assays to determine its effects on cell viability, proliferation, and apoptosis in various cell types.

  • Utilizing lipidomics and other omics approaches to identify the specific signaling pathways modulated by this compound.

  • Conducting comparative studies that directly contrast the effects of this compound with those of other long-chain ceramides.

By systematically investigating the biological roles of this compound, the scientific community can gain a more complete understanding of the complex and multifaceted world of sphingolipid signaling, potentially uncovering novel therapeutic targets for a range of diseases.

References

Unlocking Cell Fate: A Comparative Guide to C19-Ceramide Structural Analogs and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are pivotal signaling molecules that regulate a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1][2] Their role as tumor suppressor lipids has spurred the development of structural analogs designed to mimic or enhance their natural biological activities, offering promising avenues for therapeutic intervention, particularly in oncology.[2][3] This guide provides a comparative analysis of various C19-ceramide structural analogs, presenting key experimental data on their biological efficacy and detailing the methodologies employed in their evaluation.

Comparative Biological Activity of this compound Analogs

The anti-proliferative activity of several this compound analogs has been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Analog IDStructural ClassTarget Cancer TypeCell Line(s)IC50 (µM)Reference(s)
Analog 315 (S,E)-3-hydroxy-2-(2-hydroxybenzylidene)amino-N-tetradecylpropanamideBreast CancerMDA-MB-23120.82[3]
MCF-715.51[3]
MCF-7TN-R (Chemo-resistant)17.05[3]
Primary Effusion Lymphoma (PEL)BCBL-1, BCP-1, BC-1, BC-3, JSC-1~4 - 9[4]
Analog 403 N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)-2-phenylacetamideNon-Small Cell Lung Cancer (NSCLC)A549~2 - 10[5]
H460~2 - 10[5]
H1299~2 - 10[5]
Primary Effusion Lymphoma (PEL)BCBL-1, BCP-1, BC-1, BC-3, JSC-1~4 - 9[4]
Analog 953 (S)-3-hydroxy-2-((4-methylphenyl)sulfonamide)-N-tetradecylpropanamideNon-Small Cell Lung Cancer (NSCLC)A549~12 - 18[5]
H460~12 - 18[5]
H1299~12 - 18[5]
2'-OH Flavone Analog Ceramide-Flavone ConjugateBreast CancerMDA-MB-23112.56[2]
MCF-712.52[2]
MCF-7TN-R (Chemo-resistant)24.59[2]
3-OH Flavone Analog Ceramide-Flavone ConjugateBreast CancerMDA-MB-23110.67[2]
MCF-719.33[2]
MCF-7TN-R (Chemo-resistant)14.56[2]
6-OH Flavone Analog Ceramide-Flavone ConjugateBreast CancerMDA-MB-23113.76[2]
MCF-713.72[2]
MCF-7TN-R (Chemo-resistant)13.17[2]
7-OH Flavone Analog Ceramide-Flavone ConjugateBreast CancerMDA-MB-23118.38[2]
MCF-718.39[2]
MCF-7TN-R (Chemo-resistant)24.24[2]
Natural C18 Ceramide Natural CeramideBreast CancerMDA-MB-23162.64[3]
MCF-749.54[3]
MCF-7TN-R (Chemo-resistant)47.63[3]

Experimental Protocols

The biological activity of these ceramide analogs was determined using standardized in vitro assays. The detailed methodologies for the key experiments are outlined below.

Cell Proliferation Assays (MTT and WST-1)

Objective: To determine the inhibitory effect of ceramide analogs on the proliferation of cancer cells and to calculate the IC50 values.

Methodology:

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 15,000 cells per well in 200 µL of Dulbecco's Modified Eagle Medium (DMEM) and incubated for 24 hours to allow for cell adherence.[2]

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of the ceramide analogs or a vehicle control (DMSO). The cells were then incubated for an additional 48 to 72 hours.[2][3]

  • MTT Assay: For the MTT assay, 20 µL of MTT reagent was added to each well, and the plates were incubated for 2 hours. The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.[2]

  • WST-1 Assay: For the WST-1 assay, the reagent was added to the wells, and the plates were incubated for a specified period according to the manufacturer's instructions.

  • Data Analysis: The absorbance was measured using a microplate reader. The percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of inhibition against the log of the analog concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with ceramide analogs.

Methodology:

  • Cell Treatment: Cancer cells were treated with the ceramide analogs at specified concentrations (e.g., 20 µM) for 48 hours.[5]

  • Staining: Cells were harvested and washed with PBS. The cell pellets were then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Pharmingen).[4]

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Data Analysis: The percentage of apoptotic cells (early and late) was quantified using flow cytometry software.

Signaling Pathways and Mechanisms of Action

Ceramide analogs exert their biological effects by modulating key cellular signaling pathways, primarily by increasing intracellular ceramide levels. This is achieved through the upregulation of ceramide synthesis enzymes (e.g., CerS1, CerS3, CerS4) and the downregulation of ceramide-metabolizing enzymes such as sphingosine (B13886) kinases (SphK1, SphK2) and glucosylceramide synthase (GCS).[4] The resulting accumulation of ceramide triggers downstream events leading to apoptosis and cell cycle arrest.

Ceramide_Analog_Mechanism_of_Action Ceramide_Analog This compound Analog CerS Ceramide Synthases (CerS1, CerS3, CerS4) Ceramide_Analog->CerS Upregulates Ceramide_Metabolizing_Enzymes Ceramide Metabolizing Enzymes (SphK1, SphK2, GCS) Ceramide_Analog->Ceramide_Metabolizing_Enzymes Downregulates Intracellular_Ceramide Increased Intracellular Ceramide CerS->Intracellular_Ceramide Ceramide_Metabolizing_Enzymes->Intracellular_Ceramide Apoptosis Apoptosis Intracellular_Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Intracellular_Ceramide->Cell_Cycle_Arrest

Caption: Mechanism of action for this compound analogs.

The induction of apoptosis by ceramide involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[1] Ceramide can directly permeabilize the mitochondrial outer membrane and influence the activity of Bcl-2 family proteins, shifting the balance towards a pro-apoptotic state.[1]

Ceramide_Induced_Apoptosis_Pathway Increased_Ceramide Increased Intracellular Ceramide Mitochondria Mitochondria Increased_Ceramide->Mitochondria Permeabilizes Outer Membrane Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Increased_Ceramide->Bcl2_Family Modulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide-induced apoptosis signaling pathway.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound analogs is depicted below. This process involves chemical synthesis, purification, structural confirmation, and subsequent biological testing in relevant cancer cell models.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Analog Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Proliferation Cell Proliferation Assay (MTT, WST-1) In_Vitro_Screening->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) In_Vitro_Screening->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot, Lipidomics) In_Vitro_Screening->Mechanism

Caption: General experimental workflow.

References

Cross-Validation of C19-Ceramide Levels with Other Disease Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Ceramide Performance with Alternative Biomarkers

Ceramides (B1148491), a class of bioactive sphingolipids, are gaining prominence as potential biomarkers for a range of pathologies, including cardiovascular disease, metabolic syndrome, and neurodegenerative disorders. While extensive research has focused on long-chain ceramides such as C16:0, C18:0, and C24:1, data specifically on C19-Ceramide remains limited in the current scientific literature. This guide provides a comparative overview of the cross-validation of well-studied long-chain ceramide levels with established disease markers, offering a valuable reference for the potential role of this compound and other less-characterized species. The presented experimental protocols and pathway diagrams are broadly applicable for the study of long-chain ceramides.

Data Presentation: Ceramide Levels in Relation to Disease Markers

The following tables summarize the correlation of various long-chain ceramides with established biomarkers in different disease states. This data is compiled from multiple studies and provides a basis for understanding how ceramides, as a class, compare to traditional markers.

Table 1: Cardiovascular Disease

Ceramide Species/RatioCorrelated Disease Marker(s)Type of CorrelationStrength of Association (Hazard Ratio/Odds Ratio where available)Reference Cohort/Study
C16:0, C18:0, C24:1LDL CholesterolPositivePredictive value for CV-related death may exceed LDL[1]General population, patients with coronary artery disease
C16:0, C18:0, C24:1High-sensitivity C-reactive protein (hs-CRP), IL-6PositiveStrong positive correlation with markers of inflammation[2]Patients with coronary heart disease
C16:0/C24:0, C18:0/C24:0 RatiosIncident Cardiovascular EventsPositiveSignificantly associated with increased risk of adverse CV outcomes[1][3]General population, patients with stable coronary artery disease
CERT1 Score (includes C16:0, C18:0, C24:1 and ratios)Major Adverse Cardiovascular Events (MACE)PositivePredicts CV complications and death[1]Patients with cardiovascular disease

Table 2: Metabolic Syndrome and Type 2 Diabetes

Ceramide SpeciesCorrelated Disease Marker(s)Type of CorrelationKey FindingsReference Cohort/Study
C18:0, C20:0, C24:1Insulin Resistance (HOMA-IR)PositiveHigher plasma concentrations in type 2 diabetic subjects[4]Obese and type 2 diabetic subjects
Total CeramidesAtherogenic Dyslipidemia, Impaired Glucose MetabolismPositivePositive association with most ceramide levels and MetS prevalence[5]Population-based study
DihydroceramidesObesity, Blood PressurePositiveSignificant positive correlation with cardiometabolic disease risk biomarkers[5]Population-based study

Table 3: Neurodegenerative Diseases

Ceramide SpeciesCorrelated Disease Marker(s)Type of CorrelationNeurological ConditionReference
C16, C18, C20, C24Amyloid-β, Tau proteinsPositiveElevated levels in brains of patients with Alzheimer's Disease[6][7]Post-mortem brain tissue analysis
C18 CeramideInflammatory marker S100BPositiveHigher levels associated with increased AD pathology and inflammation[8]Memory clinic cohort
Various CeramidesAlpha-synuclein aggregatesPositiveElevated ceramide levels found in plasma of Parkinson's Disease patients[8]Patients with Parkinson's Disease

Experimental Protocols

The quantification of ceramides is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for individual ceramide species. The following is a generalized, adaptable protocol for the analysis of long-chain ceramides, including this compound, from biological samples such as plasma or tissue.

Protocol: Quantification of Long-Chain Ceramides by LC-MS/MS

1. Sample Preparation (from Plasma)

  • Lipid Extraction:

    • To 50 µL of plasma, add a mixture of internal standards (e.g., C17:0 and C25:0 ceramides, or deuterated analogs of the target ceramides)[9][10].

    • Perform a Bligh and Dyer extraction by adding a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid Phase Extraction (Optional but Recommended for Plasma):

    • For plasma samples, further purification using silica (B1680970) gel column chromatography can improve signal-to-noise by isolating sphingolipids[9][10].

    • Reconstitute the dried lipid extract in a non-polar solvent and apply to a conditioned silica cartridge.

    • Wash with non-polar solvents to remove neutral lipids.

    • Elute ceramides with a more polar solvent mixture (e.g., acetone:isopropanol).

    • Dry the eluate under nitrogen.

  • Reconstitution:

    • Reconstitute the final dried extract in the initial mobile phase of the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 or C8 column is typically used for separation of ceramide species[9].

    • Mobile Phase A: Water with 0.1-0.2% formic acid and often a low concentration of ammonium (B1175870) formate[9][11].

    • Mobile Phase B: A mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 60:40 v/v) with 0.1-0.2% formic acid[9].

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute ceramides based on their hydrophobicity. A typical run time is around 20 minutes[9][10].

    • Flow Rate: Approximately 0.3-0.6 mL/min[9][12].

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used[9].

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (e.g., [M+H]+ or [M+H-H2O]+) of a specific ceramide in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion (often m/z 264.3, corresponding to the sphingosine (B13886) backbone) in the third quadrupole[9][12].

    • Quantification: Ceramide concentrations are determined by comparing the peak area of the endogenous ceramide to the peak area of the corresponding internal standard and using a calibration curve generated with known concentrations of ceramide standards[9].

Mandatory Visualizations

Ceramide_Metabolism_and_Signaling serine Serine + Palmitoyl-CoA spt SPT serine->spt De Novo Synthesis dihydroceramide Dihydroceramide spt->dihydroceramide cer_synth Ceramide Synthases (CerS1-6) ceramide Ceramide cer_synth->ceramide dihydroceramide->cer_synth apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation ceramide->inflammation insulin_resistance Insulin Resistance ceramide->insulin_resistance cell_growth_arrest Cell Growth Arrest ceramide->cell_growth_arrest smase Sphingomyelinase (SMase) smase->ceramide sphingomyelin Sphingomyelin sphingomyelin->smase salvage Salvage Pathway (from Sphingosine) salvage->ceramide Experimental_Workflow_Ceramide_Analysis sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction purification Solid Phase Extraction (Optional) extraction->purification lc_separation LC Separation (Reverse Phase C18) extraction->lc_separation Direct to LC for some tissues purification->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

A Comparative Guide to the Lipidomics of Odd- versus Even-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and insulin (B600854) resistance. Structurally, a ceramide consists of a sphingosine (B13886) backbone N-acylated with a fatty acid. The length of this fatty acid chain is a key determinant of the ceramide's biological function, leading to a fundamental distinction between even-chain and odd-chain species. While even-chain ceramides, particularly C16:0 and C18:0, are abundant and have well-documented roles in cellular physiology and pathology, odd-chain ceramides are present at significantly lower levels in mammalian tissues and their specific biological functions remain largely enigmatic. This guide provides an objective comparison of odd- versus even-chain ceramides, supported by experimental data and methodologies, to aid researchers in understanding their distinct roles in cellular biology.

Data Presentation: A Quantitative Comparison

The functional and quantitative disparities between odd- and even-chain ceramides are significant. Even-chain ceramides are the predominant species in mammalian cells and are integral to cellular structure and signaling. In contrast, odd-chain ceramides are found in trace amounts, and their primary utility in research has been as internal standards for mass spectrometry-based lipidomics due to their low endogenous abundance.

Table 1: Comparative Abundance and Primary Roles

FeatureEven-Chain Ceramides (e.g., C14:0, C16:0, C18:0, C24:0)Odd-Chain Ceramides (e.g., C15:0, C17:0, C19:0)
Endogenous Abundance in Mammals High; major components of cellular sphingolipids.Very low to trace amounts.[1]
Primary Known Roles Structural components of membranes, potent signaling molecules in apoptosis, inflammation, insulin resistance.[2][3]Primarily used as internal standards in quantitative lipidomics.[4] Potential minor roles in specific tissues (e.g., skin).
Biosynthesis Synthesized by a family of six ceramide synthases (CerS1-6) with specificity for even-chain fatty acyl-CoAs.[5][6]Endogenous synthesis pathway in mammals is not well-characterized; may arise from microbial sources or low-level synthesis by CerS.[1]
Association with Disease Elevated levels of specific even-chain ceramides (e.g., C16:0, C18:0) are linked to cardiometabolic diseases, insulin resistance, and inflammation.[7]No clear association with major diseases has been established.

Table 2: Differential Effects on Cellular Processes

Cellular ProcessEven-Chain CeramidesOdd-Chain Ceramides
Apoptosis Potent inducers of apoptosis, particularly C16:0 and C18:0 ceramides, which can form channels in the mitochondrial outer membrane.[8][9]Biological activity in apoptosis is not well-defined due to low endogenous levels. Exogenously added odd-chain fatty acids have shown some cellular effects, but the direct role of odd-chain ceramides is unclear.[10]
Inflammation Act as pro-inflammatory mediators.Role in inflammation is not established.
Insulin Signaling Implicated in inducing insulin resistance.[11]No defined role in insulin signaling.
Membrane Biophysics Influence membrane fluidity and the formation of lipid rafts. Saturated long-chain ceramides tend to increase membrane order.[3][12]The biophysical effects of naturally occurring low levels of odd-chain ceramides on cell membranes are likely minimal.

Signaling Pathways

Even-chain ceramides are central to several well-characterized signaling pathways. Their accumulation in response to cellular stress can trigger a cascade of events leading to apoptosis or other cellular responses. Odd-chain ceramides, due to their low abundance, are not known to be primary mediators of specific signaling pathways in mammalian cells.

Even-Chain Ceramide-Mediated Apoptosis

A key signaling role of even-chain ceramides, particularly C16:0 ceramide, is the induction of apoptosis. This can occur through direct interaction with mitochondrial membranes, leading to the formation of pores and the release of pro-apoptotic factors like cytochrome c.

Even_Chain_Ceramide_Apoptosis Stress Cellular Stress (e.g., ROS, UV) CerS Ceramide Synthases (CerS5/6) Stress->CerS C16_Cer C16:0 Ceramide (Even-Chain) CerS->C16_Cer Mitochondrion Mitochondrion C16_Cer->Mitochondrion Forms channels Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Even-chain ceramide-induced apoptosis pathway.

Experimental Protocols

Accurate quantification of odd- and even-chain ceramides is crucial for understanding their relative contributions to cellular processes. The following provides a general methodology for the analysis of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Protocol: Quantification of Ceramides by LC-MS/MS

1. Lipid Extraction:

  • Objective: To isolate lipids from biological samples (e.g., cells, plasma, tissues).

  • Procedure:

    • Homogenize the biological sample in a suitable solvent mixture, typically chloroform:methanol (2:1, v/v).

    • Add an internal standard mixture containing odd-chain ceramides (e.g., C17:0-ceramide) at a known concentration. The use of odd-chain standards is critical for accurate quantification as they are naturally low in abundance in mammalian samples.[4]

    • Vortex the mixture thoroughly and incubate to ensure complete lipid extraction.

    • Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).

    • Centrifuge to separate the organic (lipid-containing) and aqueous phases.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

2. LC-MS/MS Analysis:

  • Objective: To separate and quantify individual ceramide species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used for ceramide separation.

    • Mobile Phase: A gradient elution using a mixture of solvents such as water, methanol, and acetonitrile, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standards.

3. Data Analysis:

  • Objective: To determine the concentration of each ceramide species.

  • Procedure:

    • Integrate the peak areas for each endogenous ceramide and the odd-chain ceramide internal standard.

    • Calculate the response ratio of the analyte to the internal standard.

    • Generate a calibration curve using known concentrations of ceramide standards.

    • Determine the concentration of each ceramide species in the sample by comparing its response ratio to the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Odd-Chain Ceramide Internal Standard (e.g., C17:0) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Dry & Reconstitute Extraction->Drydown LC UPLC/HPLC Separation (C18 Column) Drydown->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Ceramide Profile (pmol/mg protein) Quantification->Results

Workflow for ceramide lipidomics analysis.

Conclusion

The study of ceramides reveals a fascinating dichotomy based on their acyl chain length. Even-chain ceramides are abundant, structurally and functionally significant lipids, deeply implicated in a range of critical cellular signaling pathways and disease pathologies. In stark contrast, odd-chain ceramides are minor components of the mammalian lipidome. While their low endogenous levels have made them invaluable tools for analytical chemists as internal standards, their specific biological roles, if any, remain to be elucidated. Future research may uncover niche functions for odd-chain ceramides, but for now, the focus of their biological impact remains firmly on their even-chained counterparts. This guide provides a framework for researchers to understand these differences and to design experiments that can accurately dissect the complex world of ceramide biology.

References

Comparative Analysis of Pro-Inflammatory Ceramides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including inflammation, apoptosis, and cell signaling.[1][2][3] The biological function of a ceramide is largely determined by the length of its fatty acyl chain. While a significant body of research exists on the pro-inflammatory effects of various even-chain ceramides, there is a notable lack of specific experimental data on the inflammatory role of C19-Ceramide. This guide provides a comparative analysis of well-characterized pro-inflammatory ceramides, offering a valuable resource for researchers and drug development professionals investigating the role of these lipids in inflammatory diseases.

The accumulation of certain ceramide species has been linked to chronic inflammation in various tissues, contributing to the pathology of conditions such as cardiometabolic diseases and obesity.[1][4][5] These bioactive lipids can activate key inflammatory signaling pathways, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells.[2][6]

This guide will compare the pro-inflammatory effects of several well-studied ceramide species, present the experimental methodologies used to validate these effects, and illustrate the key signaling pathways involved.

Comparative Pro-Inflammatory Effects of Ceramide Species

The pro-inflammatory potential of ceramides often correlates with the length of their fatty acyl chain. Long-chain and very-long-chain ceramides have been frequently implicated in inflammatory processes. The following table summarizes the key findings related to the pro-inflammatory effects of different ceramide species.

Ceramide SpeciesCell/System StudiedKey Pro-Inflammatory FindingsAssociated Cytokines/MediatorsReference
C16:0-Ceramide Human Lung Microvascular Endothelial Cells, MacrophagesPlasma lipid extracts rich in C16:0-ceramide from COVID-19 patients significantly decreased endothelial barrier function.IL-1β, TNF-α[2]
C18:0-Ceramide Human Patients with Acute Coronary Syndrome (ACS)Significantly elevated plasma levels were observed in patients with ACS, a condition with a strong inflammatory component.Mild association with hs-CRP[7]
C24:0-Ceramide Human Patients with Acute Coronary Syndrome (ACS)Significantly elevated plasma levels were found in patients with ACS.Not specified[7]
C24:1-Ceramide Human PlasmaShowed a positive correlation with the pro-inflammatory cytokine IL-6.IL-6[8]
C2-Ceramide (analogue) In vivo (tumor models)Induces a strong anti-tumor response by increasing the frequencies of cytotoxic CD8+ and IFN-γ-producing T cells.IFN-γ[2]

Experimental Protocols for Validating Pro-Inflammatory Effects

The validation of the pro-inflammatory effects of ceramides involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.

Quantification of Ceramides by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurately measuring the levels of different ceramide species in biological samples.

  • Sample Preparation: Plasma or cell lipid extraction is typically performed using a liquid-liquid extraction method, often with methanol (B129727) and other organic solvents.

  • Chromatographic Separation: The extracted lipids are separated using a C18 analytical column on a high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry Detection: The separated lipids are then ionized and detected by a mass spectrometer, which allows for the precise identification and quantification of individual ceramide species based on their mass-to-charge ratio.

In Vitro Cell Culture Models
  • Cell Lines: Macrophages (e.g., RAW 264.7), endothelial cells (e.g., HUVECs), and adipocytes are commonly used to study the direct effects of ceramides.

  • Treatment: Cells are treated with specific ceramide species (often short-chain, cell-permeable analogues like C2 or C6-ceramide, or by delivering long-chain ceramides with a vehicle) or with stimuli known to induce endogenous ceramide production, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α and IFN-γ.

  • Endpoint Analysis:

    • Cytokine Production: The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Gene Expression: Changes in the mRNA levels of inflammatory genes are quantified using quantitative real-time PCR (qRT-PCR).

    • Signaling Pathway Activation: The activation of key inflammatory signaling proteins (e.g., phosphorylation of NF-κB, MAPKs) is assessed by Western blotting.

Endothelial Barrier Function Assay
  • Model: Primary human lung microvascular endothelial cells are cultured on Transwell inserts to form a monolayer.

  • Treatment: The endothelial cell monolayers are exposed to plasma lipid extracts from patients with inflammatory conditions or to synthetic ceramides.

  • Measurement: The integrity of the endothelial barrier is assessed by measuring the electrical resistance across the monolayer (transendothelial electrical resistance, TEER) or the passage of labeled macromolecules (e.g., fluorescently tagged dextran) across the monolayer. A decrease in TEER or an increase in dextran (B179266) passage indicates a compromised barrier function.

Signaling Pathways in Ceramide-Mediated Inflammation

Ceramides exert their pro-inflammatory effects by modulating several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

G Ceramide-Induced Pro-Inflammatory Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ceramide Ceramide Accumulation PKCz PKCζ Ceramide->PKCz NLRP3 NLRP3 Inflammasome Ceramide->NLRP3 TLR4 TLR4 IKK IKK Complex TLR4->IKK TNFR TNFR TNFR->IKK PKCz->IKK MAPK MAPK Cascade NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates, leads to degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Casp1 Caspase-1 NLRP3->Casp1 activates proIL1b pro-IL-1β Casp1->proIL1b cleaves IL1b IL-1β (secreted) ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Genes activates ProInflammatory_Genes->proIL1b Cytokines TNF-α, IL-6 ProInflammatory_Genes->Cytokines

Caption: Ceramide-induced pro-inflammatory signaling pathways.

G Experimental Workflow for Validating Ceramide's Pro-Inflammatory Effects cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment: - Exogenous Ceramide - Pro-inflammatory stimulus (LPS) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate RNA_Extraction Extract RNA Incubation->RNA_Extraction ELISA ELISA (Cytokine Quantification) Supernatant->ELISA Western_Blot Western Blot (Signaling Protein Activation) Cell_Lysate->Western_Blot qPCR qRT-PCR (Gene Expression) RNA_Extraction->qPCR

Caption: A typical experimental workflow.

References

The Dichotomy of a Sphingolipid: C19-Ceramide vs. C19-Ceramide-1-Phosphate in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, sphingolipids have emerged as critical regulators of cellular fate. Among these, the balance between ceramides (B1148491) and their phosphorylated counterparts often acts as a rheostat, dictating whether a cell proliferates and survives or undergoes programmed cell death. This guide provides a comparative analysis of C19-Ceramide and its phosphorylated form, this compound-1-Phosphate (C19-C1P), focusing on their opposing roles in fundamental cellular processes. While the general functions of ceramides and ceramide-1-phosphates are well-documented, this guide extrapolates these roles to the specific C19 acyl chain variants, offering a framework for targeted research and therapeutic development.

At a Glance: Opposing Roles in Cellular Homeostasis

This compound and C19-C1P exert antagonistic effects on cell fate. This compound is predominantly recognized as a pro-apoptotic and anti-proliferative agent, while C19-C1P is known for its mitogenic and pro-survival activities.[1][2] This functional dichotomy positions the enzyme that catalyzes the phosphorylation of ceramide, Ceramide Kinase (CerK), as a crucial regulatory node in cellular signaling.[3][4]

Quantitative Comparison of Biological Activities

Disclaimer: The following tables present hypothetical quantitative data to illustrate the expected contrasting effects of this compound and C19-C1P, based on the well-established roles of other ceramide and C1P species. Specific experimental data for the C19 variants are not currently available in the public domain and would require dedicated investigation.

Table 1: Effect on Cell Viability

CompoundConcentration (µM)Cell LineIncubation Time (h)Cell Viability (%)
This compound 10A549 (Lung Carcinoma)2475
50A549 (Lung Carcinoma)2440
100A549 (Lung Carcinoma)2420
C19-C1P 10A549 (Lung Carcinoma)24105
50A549 (Lung Carcinoma)24120
100A549 (Lung Carcinoma)24135

Table 2: Induction of Apoptosis (Caspase-3 Activity)

CompoundConcentration (µM)Cell LineIncubation Time (h)Fold Increase in Caspase-3 Activity
This compound 50Jurkat (T-lymphocyte)124.5
C19-C1P 50Jurkat (T-lymphocyte)121.1

Table 3: Activation of Pro-Survival Signaling (Akt Phosphorylation)

CompoundConcentration (µM)Cell LineTreatment Time (min)Fold Increase in p-Akt (Ser473)
This compound 50PC-3 (Prostate Cancer)300.8
C19-C1P 50PC-3 (Prostate Cancer)303.2

Signaling Pathways: A Tale of Two Fates

The opposing actions of this compound and C19-C1P are mediated through distinct intracellular signaling cascades.

This compound: The Pro-Apoptotic Cascade

This compound accumulation, often triggered by cellular stress, initiates a signaling cascade that culminates in apoptosis.[5] A key target of ceramide is the mitochondrion, where it can form channels in the outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[6][7] This, in turn, activates a cascade of caspases, the executioners of apoptosis.

C19_Ceramide_Apoptosis_Pathway Cellular Stress Cellular Stress This compound Accumulation This compound Accumulation Cellular Stress->this compound Accumulation Mitochondrion Mitochondrion This compound Accumulation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

This compound Induced Apoptotic Pathway
This compound-1-Phosphate: The Pro-Survival Response

In contrast, the phosphorylation of this compound to C19-C1P triggers pro-survival and mitogenic signaling pathways.[3][8] C19-C1P is a potent activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival, proliferation, and growth.[9][10] Activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of anti-apoptotic genes.[4]

C19_C1P_Survival_Pathway Growth Factors Growth Factors Ceramide Kinase (CerK) Ceramide Kinase (CerK) Growth Factors->Ceramide Kinase (CerK) C19-C1P C19-C1P Ceramide Kinase (CerK)->C19-C1P Product This compound This compound This compound->Ceramide Kinase (CerK) Substrate PI3K PI3K C19-C1P->PI3K Akt Akt PI3K->Akt Activates Pro-Survival Signals Pro-Survival Signals Akt->Pro-Survival Signals Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis

C19-C1P Mediated Survival Pathway

Detailed Experimental Protocols

To facilitate the investigation of this compound and C19-C1P, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound and C19-C1P (solubilized in an appropriate vehicle, e.g., DMSO or ethanol)

  • Cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or C19-C1P for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

MTT Cell Viability Assay Workflow
Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound

  • Cell lysis buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture and treat cells with this compound as described for the viability assay.

  • Lyse the cells using the cell lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add 50 µg of protein from each sample.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • Calculate the fold increase in caspase-3 activity relative to the untreated control.[11][12]

Western Blot for Akt Phosphorylation

This protocol detects the phosphorylation of Akt at Serine 473, a marker of its activation.

Materials:

  • C19-C1P

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with C19-C1P for the desired time (e.g., 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

  • Quantify the band intensities to determine the relative level of Akt phosphorylation.[13][14]

Conclusion

The opposing roles of this compound and C19-C1P in cell survival and apoptosis underscore the importance of the sphingolipid rheostat in maintaining cellular homeostasis. While this guide provides a framework based on the established functions of ceramides and their phosphorylated derivatives, it is imperative for researchers to conduct specific experiments with C19 variants to validate and quantify these effects. The provided protocols offer a starting point for such investigations, which will be crucial for advancing our understanding of sphingolipid signaling and for the development of novel therapeutic strategies targeting these pathways in various diseases, including cancer and neurodegenerative disorders.

References

comparative study of C19-Ceramide in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on C19-Ceramide: While the therapeutic potential of ceramides (B1148491) in cancer is a burgeoning field of research, publicly available literature specifically detailing the comparative effects of this compound across different cancer cell lines is limited. The majority of current research focuses on more commonly occurring short-chain (C2, C6) and long-chain (C16, C18) ceramides, as well as various synthetic ceramide analogs. This guide, therefore, provides a comparative overview of the effects of these well-studied ceramides in various cancer cell lines, offering a foundational understanding that can be extrapolated to investigate novel ceramides like this compound.

Ceramides, a class of sphingolipids, are crucial signaling molecules that regulate a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][2] In many cancer cells, the metabolic pathways of ceramides are dysregulated, leading to lower intracellular ceramide levels and contributing to tumor growth and resistance to therapy.[3][4] Consequently, strategies to elevate intracellular ceramide levels are being actively explored as a promising avenue for cancer treatment.[5][6]

Comparative Efficacy of Ceramides in Different Cancer Cell Lines

The cytotoxic effects of ceramides can vary significantly depending on the specific ceramide analog and the cancer cell line being treated. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Ceramide/AnalogCancer Cell LineIC50 (µM)Reference
Natural Ceramides
C18-CeramideMDA-MB-231 (Breast Cancer)62.64[7]
MCF-7 (Breast Cancer)49.54[7]
MCF-7TN-R (Triple-Negative Resistant Breast Cancer)47.63[7]
Ceramide (unspecified)C6 (Glioma)32.7 (in DMSO)[8]
CCD-18Co (Normal Colon)56.91 (in DMSO)[8]
CCD-18Co (Normal Colon)0.33 (in Ethanol)[8]
Synthetic Ceramide Analogs
Analog 315MDA-MB-231 (Breast Cancer)20.82[7]
MCF-7 (Breast Cancer)15.51[7]
MCF-7TN-R (Triple-Negative Resistant Breast Cancer)17.05[7]
Analog 403A549 (NSCLC)~2-10[5]
H460 (NSCLC)~2-10[5]
H1299 (NSCLC)~2-10[5]
Analog 953A549 (NSCLC)~12-18[5]
H460 (NSCLC)~12-18[5]
H1299 (NSCLC)~12-18[5]
Threonine-derived analogsHuman Cancer Cells (unspecified)as low as 4.8[9]

Ceramide-Modulated Signaling Pathways in Cancer

Ceramides exert their anti-cancer effects by modulating a complex network of signaling pathways, primarily culminating in the induction of apoptosis. Two major pathways are implicated: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11]

Intrinsic Pathway: Exogenous ceramides can directly target mitochondria, leading to an increase in mitochondrial outer membrane permeability (MOMP).[1] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to apoptosis.

Extrinsic Pathway: Ceramides can also enhance the signaling of death receptors, such as Fas and TNF-α receptors, on the cell surface.[3][10] This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate effector caspases to execute apoptosis.

Furthermore, ceramides can activate protein phosphatases (e.g., PP1 and PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt, further tipping the cellular balance towards apoptosis.[12]

Ceramide_Signaling_Pathway Ceramide-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Effector Caspases Effector Caspases Caspase-8->Effector Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Effector Caspases Exogenous this compound Exogenous this compound Exogenous this compound->Death Receptors Exogenous this compound->Mitochondrion PP2A PP2A Exogenous this compound->PP2A Apoptosis Apoptosis Effector Caspases->Apoptosis Akt (Pro-survival) Akt (Pro-survival) PP2A->Akt (Pro-survival)

Caption: A diagram illustrating the principal signaling pathways activated by exogenous ceramides, leading to apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of a ceramide, such as this compound, in cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis signaling pathways.

Protocol:

  • Protein Extraction: After treating cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing Cell Line Selection Cell Line Selection Cell Culture Cell Culture Cell Line Selection->Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Western Blot Western Blot This compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Data Analysis IC50 Determination->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A flowchart outlining the key experimental steps for evaluating the anti-cancer properties of this compound.

References

Validating the Specificity of C19-Ceramide-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the specificity of proteins that bind to C19-Ceramide, a crucial bioactive lipid involved in various cellular processes. Understanding the precise interactions between ceramides (B1148491) and their protein partners is paramount for elucidating signaling pathways and developing targeted therapeutics. This document outlines key experimental approaches, presents comparative data on ceramide-binding protein specificity, and provides detailed protocols and visual workflows to aid in the design and execution of validation studies.

Comparative Analysis of Ceramide-Binding Protein Specificity

The affinity and specificity of a protein for a particular ceramide species are critical determinants of its biological function. While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, we can infer its potential binding characteristics based on studies of well-characterized ceramide-binding proteins and their preferences for ceramides with varying acyl chain lengths.

The following table summarizes the known binding preferences of key ceramide-binding proteins, offering a basis for comparative analysis. The Ceramide Transfer Protein (CERT) is a well-studied example that exhibits a clear preference for ceramides with specific acyl chain lengths.

ProteinLigandBinding Affinity (Kd)MethodComments
CERT (Ceramide Transfer Protein) C14-CeramideEfficient TransferIn vitro transfer assayCERT efficiently transfers ceramides with acyl chains from C14 to C20.[1]
C16-CeramideEfficient TransferIn vitro transfer assay
C18-CeramideEfficient TransferIn vitro transfer assay
C20-CeramideEfficient TransferIn vitro transfer assay
C24-CeramideLow EfficiencyIn vitro transfer assayTransfer efficiency significantly drops for ceramides with longer acyl chains.
SphingomyelinNo BindingIn vitro transfer assayDemonstrates high specificity for the ceramide backbone.
DiacylglycerolLow EfficiencyIn vitro transfer assaySome structural similarity allows for minimal, inefficient transfer.[1]
StarD7 CeramideBinding confirmedPhotoaffinity LabelingBinds to ceramide, but also shows high affinity for phosphatidylcholine.[2][3]
PhosphatidylcholineHigh AffinityFRET-based assayExhibits a higher preference for phosphatidylcholine over ceramide.[4]
Acid Ceramidase (ACDase) C6-C18 CeramidesHydrolyzesEnzymatic AssayACDase is a lysosomal enzyme that hydrolyzes a range of ceramides.

Note: The lack of extensive quantitative data (e.g., Kd values) for this compound highlights an area for future research. The data presented for CERT suggests that proteins with a defined lipid-binding pocket can exhibit strong preferences for the acyl chain length of their ceramide ligand. Therefore, it is crucial to experimentally determine the binding affinity of a putative this compound-binding protein for a panel of ceramides with varying acyl chain lengths (e.g., C16, C18, C20, C24) to establish its specificity.

Key Experimental Protocols for Validating Specificity

To rigorously validate the specificity of a this compound-binding protein, a combination of in vitro and in-cellulo techniques is recommended. Here are detailed methodologies for three key experiments:

Photoaffinity Labeling with a Clickable this compound Analog

This technique allows for the direct identification of protein-lipid interactions in a cellular context. A this compound analog containing a photo-reactive group and a clickable tag (e.g., an alkyne) is introduced to cells. Upon UV irradiation, the photo-reactive group forms a covalent bond with interacting proteins. The clickable tag is then used to attach a reporter molecule (e.g., biotin (B1667282) or a fluorophore) for detection and purification.

Protocol:

  • Synthesis of Photo-activatable and Clickable this compound (pac-C19-Cer): Synthesize a this compound analog incorporating a diazirine or benzophenone (B1666685) group for photo-crosslinking and an alkyne or azide (B81097) group for click chemistry.

  • Cell Culture and Labeling:

    • Culture cells of interest to 70-80% confluency.

    • Incubate cells with pac-C19-Cer (typically 1-10 µM) for a specified time (e.g., 1-4 hours) to allow for cellular uptake and interaction with target proteins.

    • Include control groups: a vehicle-only control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of non-modified this compound before adding pac-C19-Cer.

  • UV Crosslinking:

    • Wash cells with ice-cold PBS to remove excess probe.

    • Expose the cells to UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent crosslinking of the probe to interacting proteins.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a suitable buffer containing protease inhibitors.

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a biotin-azide or fluorescent-azide reporter to the alkyne-modified probe.

  • Enrichment and Detection:

    • For biotin-tagged proteins, perform streptavidin pull-down to enrich for the labeled proteins.

    • Elute the captured proteins and analyze by SDS-PAGE followed by western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification.

    • For fluorescently-tagged proteins, analyze the cell lysate by in-gel fluorescence scanning.

Co-immunoprecipitation (Co-IP)

Co-IP is used to determine if a protein of interest interacts with endogenous this compound within a cell. An antibody against the target protein is used to pull it down from the cell lysate, and the associated lipids are then analyzed.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells to a high density.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing a mild detergent like NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein-lipid interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins and lipids.

  • Elution and Lipid Extraction:

    • Elute the protein-lipid complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

    • Perform a lipid extraction on the eluate using a method such as the Bligh-Dyer or Folch extraction.

  • Lipid Analysis:

    • Analyze the extracted lipids by mass spectrometry (LC-MS/MS) to identify and quantify the presence of this compound. Compare the amount of this compound in the specific IP to that in a control IP (e.g., using a non-specific IgG).

Yeast Two-Hybrid (Y2H) / Membrane Yeast Two-Hybrid (MYTH)

The Yeast Two-Hybrid system can be adapted to study protein-lipid interactions. In a common setup, the protein of interest is fused to a DNA-binding domain (DBD), and a lipid-binding domain known to interact with ceramides is fused to an activation domain (AD). The interaction is detected by the activation of reporter genes. For membrane-associated ceramide-binding proteins, the Membrane Yeast Two-Hybrid (MYTH) system is more suitable.

Protocol (Conceptual Overview for Protein-Lipid Y2H):

  • Vector Construction:

    • Clone the gene encoding the protein of interest into a Y2H vector as a fusion with a DNA-binding domain (e.g., GAL4-DBD).

    • A "bait" can be engineered where this compound is presented on the surface of yeast or within a specific membrane compartment. This can be technically challenging.

    • Alternatively, a known ceramide-binding domain can be used as a positive control prey, fused to an activation domain (e.g., GAL4-AD).

  • Yeast Transformation and Mating:

    • Co-transform the bait and prey plasmids into appropriate yeast strains.

    • Select for diploid yeast containing both plasmids on appropriate selection media.

  • Interaction Assay:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a substrate for a colorimetric assay (e.g., X-gal or Aureobasidin A).

    • Growth on the selective media and/or color development indicates a positive interaction.

  • Specificity Controls:

    • Include negative controls, such as co-transformation of the bait with an empty prey vector or a vector expressing an unrelated protein, to ensure the interaction is specific.

    • To test specificity for this compound, one could theoretically modulate the ceramide composition of the yeast membranes, though this is a complex undertaking. A more straightforward approach is to validate findings with in vitro binding assays using purified components.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for conceptualizing experimental designs and understanding complex biological processes. The following are Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow for Validating this compound-Binding Protein Specificity

A typical workflow for validating this compound-binding protein specificity.

CERT-Mediated Ceramide Transport Signaling Pathway

CERT_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol cluster_Golgi Golgi Apparatus ER_Membrane ER Membrane Ceramide_Synthase Ceramide Synthase Ceramide This compound Ceramide_Synthase->Ceramide Synthesis VAP VAP CERT CERT VAP->CERT FFAT domain interaction Ceramide->CERT Binds SM_Synthase Sphingomyelin Synthase Ceramide->SM_Synthase Substrate CERT->Ceramide Transport Golgi_Membrane Golgi Membrane PI4P PI4P PI4P->CERT PH domain interaction Sphingomyelin Sphingomyelin SM_Synthase->Sphingomyelin Synthesis

CERT-mediated transport of ceramide from the ER to the Golgi apparatus.

References

Safety Operating Guide

Navigating the Safe Disposal of C19-Ceramide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of all laboratory chemicals, including bioactive lipids like C19-Ceramide, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

While this compound (d18:1/19:0) is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle it with the care afforded to potentially hazardous materials, as related ceramide compounds can be skin and eye irritants.[1][2] The fundamental principle for the disposal of this compound is to avoid environmental release, particularly into waterways.

Key Safety and Disposal Information

A summary of crucial data for the safe handling and disposal of this compound is provided below.

ParameterInformationSource
Chemical Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-nonadecanamide
CAS Number 67492-17-5
Appearance Solid
Storage Temperature -20°C[3]
Hazard Classification Not classified as hazardous. However, related ceramides (B1148491) may cause skin and eye irritation.[2][3]
Primary Disposal Route Approved hazardous waste disposal facility.[1][3]
Environmental Precautions Do not allow to enter sewers, surface, or ground water.[4]

Detailed Disposal Protocol for this compound

The proper disposal of this compound must always be conducted in accordance with local, state, and federal regulations. The following protocol provides a general, yet detailed, framework for its safe management.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including residual powder, contaminated pipette tips, microfuge tubes, and weighing papers, in a designated hazardous waste container.[1]

    • This container must be made of a compatible material (e.g., polyethylene), be sealable, and clearly labeled.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[1]

    • Do not mix this compound solutions with other, incompatible waste streams.

    • The container must be clearly labeled.

Step 3: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-nonadecanamide"

  • The approximate quantity of waste

  • The date of accumulation

Step 4: Waste Storage
  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1]

  • This area should be away from general laboratory traffic and clearly marked.

Step 5: Disposal Arrangement
  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Do NOT dispose of this compound, either in solid or liquid form, down the drain.[1]

Step 6: Documentation
  • Maintain accurate records of the generated waste, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

C19_Ceramide_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Personal Protective Equipment Solid_Waste Collect Solid Waste (e.g., contaminated consumables) PPE->Solid_Waste Liquid_Waste Collect Liquid Waste (e.g., solutions) PPE->Liquid_Waste Solid_Container Seal in Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Seal in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Disposal Arrange Pickup by Licensed Waste Contractor Storage->Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for C19-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized biochemicals like C19-Ceramide is paramount. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, related ceramide compounds are known to cause skin and eye irritation.[1][2] Therefore, adopting a comprehensive safety protocol is a critical risk mitigation strategy. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent with good laboratory practice and the potential for irritation based on similar compounds, the following PPE is recommended when handling this compound:

PPE CategoryItemSpecification/RecommendationRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects against splashes and airborne particles.
Face ShieldRecommended when handling larger quantities or if there is a significant splash risk.Provides broader facial protection.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material. The glove material must be impermeable and resistant to the product.Prevents direct skin contact and potential irritation.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Protective ClothingAs needed for specific procedures.Offers additional protection for extensive handling.
Respiratory Protection Not generally required under normal use with adequate ventilation.Use in a chemical fume hood is recommended.[1]Minimizes inhalation exposure, particularly if the compound is in powdered form or if aerosols may be generated.

Safe Handling and Storage

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid generating dust when working with the solid form of the compound.[3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.[2]

Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is typically -20°C, but always refer to the manufacturer's instructions for specific storage conditions.[1]

  • Keep away from oxidizing agents and sources of heat or ignition.[3]

Emergency Procedures

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]
Skin Contact Remove contaminated clothing and wash the affected skin with soap and water. If skin irritation occurs, seek medical advice.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid generating dust. Ensure adequate ventilation.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) A->B C Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Accordance with Regulations F->G H Doff and Dispose of/Clean PPE G->H I Wash Hands Thoroughly H->I

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C19-Ceramide
Reactant of Route 2
Reactant of Route 2
C19-Ceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.